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  • Product: 2-Acetamido-3-hydroxy-N-methylpropanamide
  • CAS: 7606-75-9

Core Science & Biosynthesis

Foundational

2-Acetamido-3-hydroxy-N-methylpropanamide chemical structure

An In-Depth Technical Guide to (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide Executive Summary This technical guide provides a comprehensive overview of (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide, a derivative of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide

Executive Summary

This technical guide provides a comprehensive overview of (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide, a derivative of the amino acid L-serine. Structurally, it is an N-acetylated amino acid with a methylamide group at the C-terminus. While specific applications for this exact molecule are not extensively documented in publicly available literature, its chemical scaffold is of significant interest to researchers in medicinal chemistry and drug development. The acetamide and propanamide moieties are present in numerous biologically active compounds. This document details the molecule's core chemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, and explores its potential therapeutic applications based on the activities of structurally related compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their work.

Core Molecular Profile

Identification and Nomenclature

The compound is systematically identified through various chemical naming conventions and registry numbers.

  • IUPAC Name : (2S)-2-acetamido-3-hydroxy-N-methylpropanamide.[1]

  • CAS Number : 6367-12-0.[1]

  • Synonyms : N-acetyl-L-serine methylamide, (2S)-2-(Acetylamino)-3-hydroxy-N-methylpropanamide, N2-Acetyl-N-methyl-L-serinamide.[1]

  • Molecular Formula : C6H12N2O3.[1]

Structural Representation

The chemical structure of (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide is defined by a central chiral carbon derived from L-serine, an acetamido group at the alpha-amino position, a primary alcohol, and a C-terminal N-methylamide.

Caption: 2D Chemical Structure of the molecule.

Key Physicochemical Properties

The computed physicochemical properties provide essential information for experimental design, including solubility and potential bioavailability assessments.

PropertyValueSource
Molecular Weight 160.17 g/mol PubChem[1]
XLogP3 -1.5PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 160.08479225 DaPubChem[1]
Topological Polar Surface Area 78.4 ŲPubChem[1]

Rationale for Synthesis and Investigation

The scientific interest in (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide stems from the established biological significance of its core structural motifs.

  • Acetamide Moiety : The acetamide group is a cornerstone in medicinal chemistry, found in numerous approved drugs. It often serves to increase metabolic stability, modulate solubility, and engage in crucial hydrogen bonding interactions with biological targets.[2]

  • Propanamide Scaffold : Propanamide derivatives have demonstrated a wide array of biological activities. For instance, certain 3-hydroxy-propanamidines have been identified as a promising class of orally active antimalarial agents that target Plasmodium falciparum.[3]

  • Amino Acid Backbone : The L-serine backbone provides a chiral scaffold that can be crucial for stereospecific interactions with enzymes and receptors. Modified amino acids are fundamental building blocks in peptidomimetics, a key strategy in modern drug discovery to develop peptide-like molecules with improved pharmacological properties.

The combination of these features in a single, relatively small molecule makes it an attractive candidate for inclusion in screening libraries for various therapeutic targets, including but not limited to enzyme inhibitors and anti-infective agents.

Proposed Synthetic Pathway and Experimental Protocol

Synthetic Strategy Rationale

The most logical and efficient synthesis involves the coupling of commercially available N-acetyl-L-serine with methylamine. This is an amide bond formation reaction. The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt), is a standard and field-proven method to facilitate this transformation efficiently and with minimal side reactions. This method prevents the need for harsh conditions and protects the stereochemistry of the chiral center.

Workflow Diagram: Amide Coupling Synthesis

G cluster_materials Starting Materials cluster_process Reaction & Purification cluster_validation Validation SM1 N-acetyl-L-serine P1 Dissolve N-acetyl-L-serine and coupling agents in DMF SM2 Methylamine (aq. or HCl salt) SM3 EDC / HOBt (Coupling Agents) SM4 Organic Solvent (e.g., DMF) P2 Add methylamine and base (e.g., DIPEA) if needed P1->P2 P3 Stir at room temperature (e.g., 12-24 hours) P2->P3 P4 Aqueous Workup: Extract with organic solvent P3->P4 P5 Purification: Silica Gel Chromatography P4->P5 V1 Characterization: ¹H NMR, ¹³C NMR P5->V1 V2 Purity & Identity Confirmation: LC-MS, HRMS P5->V2 FP Final Product: (2S)-2-Acetamido-3-hydroxy -N-methylpropanamide V1->FP V2->FP

Caption: Proposed workflow for the synthesis and validation.

Detailed Experimental Protocol

This protocol is a self-validating system, where each step is followed by a characterization method to confirm the identity and purity of the product.

  • Reagent Preparation : To a solution of N-acetyl-L-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes. This pre-activation step forms the HOBt ester, which is highly reactive towards the amine.

  • Amine Addition : To the activated mixture, add a solution of methylamine (1.5 eq, typically from a 40% aqueous solution or by neutralizing the hydrochloride salt with a non-nucleophilic base like diisopropylethylamine, DIPEA).

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The acidic wash removes unreacted amine and base, while the basic wash removes unreacted N-acetyl-L-serine and HOBt.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to elute the final product.

  • Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass for the [M+H]⁺ ion would be approximately 161.0921.

Potential Biological Significance and Therapeutic Applications

Based on structural homology to known bioactive molecules, (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide can be hypothesized to have potential in several therapeutic areas.

G cluster_features cluster_apps Core Core Structure (2S)-2-Acetamido-3-hydroxy -N-methylpropanamide F1 Acetamide Group (H-bonding, stability) Core->F1 F2 Propanamide Scaffold (Bioactive core) Core->F2 F3 Chiral Serine Backbone (Stereospecificity) Core->F3 A1 Histone Deacetylases (HDACs) (Cancer, Neurodegeneration) F1->A1 mimics Lysine side chain A2 Parasitic Enzymes (e.g., in Plasmodium falciparum) F2->A2 seen in antimalarials A3 Bacterial Enzymes (e.g., Urease) F2->A3 scaffold for inhibitors

Caption: Logical relationship between structural features and potential applications.

  • Histone Deacetylase (HDAC) Inhibition : Many potent HDAC inhibitors feature a cap group, a linker, and a zinc-binding group.[4] The N-acetyl group and the propanamide backbone of this molecule could serve as a scaffold for developing new HDAC inhibitors, which are a validated class of anti-cancer agents.

  • Anti-Infective Agents : As noted, propanamide derivatives have shown promise as antimalarials.[3] Furthermore, the acetamide-sulfonamide scaffold has been explored for its anti-urease activity, which is relevant for treating infections by bacteria like Helicobacter pylori.[2][5] This molecule could be a starting point for developing novel antibiotics or anti-parasitic drugs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[1]

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Handling Recommendations : Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion and Future Directions

(2S)-2-Acetamido-3-hydroxy-N-methylpropanamide is a structurally interesting chiral molecule with a foundation in common bioactive motifs. While it lacks extensive characterization in current literature, its straightforward synthesis and the proven therapeutic relevance of its constituent parts make it a valuable compound for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization : Executing the proposed synthesis and fully characterizing the compound with modern analytical techniques.

  • Biological Screening : Systematically screening the molecule against a panel of therapeutic targets, particularly HDACs and enzymes from infectious organisms.

  • Analogue Development : Using it as a scaffold to generate a library of related compounds to establish structure-activity relationships (SAR).

This guide provides the foundational knowledge and a practical framework for scientists to begin exploring the potential of this promising chemical entity.

References

  • PubChem. (2S)-2-acetamido-3-hydroxy-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4Y92H9UU7Y. National Center for Biotechnology Information. [Link]

  • Veeprho. 2-Acetamido-N-(hydroxy(phenyl)methyl)-3-methoxypropanamide. [Link]

  • PubChemLite. (2s)-2-acetamido-3-hydroxy-n-methylpropanamide (C6H12N2O3). [Link]

  • PubChem. Methyl 2-acetamido-3-hydroxy-2-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • PlantaeDB. 2-Acetamido-3-hydroxypropanoic acid. [Link]

  • Mai, A., et al. (2005). Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors. PubMed. [Link]

  • NIST. Propanamide, N-methyl-. National Institute of Standards and Technology. [Link]

  • Held, J., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC. [Link]

  • Qadir, M. A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]

  • ChemRxiv. (2025). Exploration of fluorinated peptoid-based histone deacetylase inhibitors as dual-stage antiplasmodial agents. [Link]

  • European Patent Office. (1992). Process for the preparation of hydroxyamides. [Link]

  • ResearchGate. (2021). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. [Link]

  • Google Patents. (1991). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
  • PubChem. 3-Hydroxy-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (1998). Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
  • Frontiers. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. [Link]

  • JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

Sources

Exploratory

Ac-Ser-NHMe molecular weight and formula

The Structural Standard: Ac-Ser-NHMe in Protein Folding Dynamics Executive Summary Ac-Ser-NHMe (N-acetyl-L-serine-N-methylamide), often referred to as the "serine dipeptide" in computational biology, serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Standard: Ac-Ser-NHMe in Protein Folding Dynamics

Executive Summary

Ac-Ser-NHMe (N-acetyl-L-serine-N-methylamide), often referred to as the "serine dipeptide" in computational biology, serves as a critical benchmark system for parameterizing molecular mechanics force fields and understanding the fundamental physics of protein solvation. Unlike its alanine counterpart, Ac-Ser-NHMe introduces a polar hydroxyl group (


) into the backbone model, allowing researchers to isolate the competition between intra-molecular hydrogen bonding (side-chain to backbone) and solvent-mediated bridging.

This guide details the physicochemical properties, synthesis protocols, and conformational dynamics of Ac-Ser-NHMe, designed for researchers requiring high-fidelity model systems.

Part 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name (2S)-2-acetamido-3-hydroxy-N-methylpropanamide
Common Name Ac-Ser-NHMe; Serine Dipeptide"Dipeptide" is a misnomer; it is a capped amino acid.
Molecular Formula

Molecular Weight 160.17 g/mol Monoisotopic Mass: 160.0848
SMILES CC(=O)NC(=O)NCStereochemistry: L-isomer (S)
Solubility High in

, DMSO, Methanol
Poor in non-polar solvents (

, Hexane)
H-Bond Donors 3 (Amide NH

, Sidechain OH)
Critical for solvation studies.
H-Bond Acceptors 3 (Carbonyl O

, Sidechain O)

Part 2: The Role in Computational Chemistry

Ac-Ser-NHMe is the "stress test" for force fields (AMBER, CHARMM, OPLS). While Ac-Ala-NHMe tests backbone torsion angles (


), Ac-Ser-NHMe tests the side-chain rotameric coupling  (

).
  • The "Serine Effect": The hydroxyl group on the

    
    -carbon can donate a hydrogen bond to the backbone carbonyl oxygen (
    
    
    
    ), forming a pseudo-cyclic structure.
  • Force Field Validation: If a force field over-stabilizes this intra-molecular bond, it will fail to predict the correct solvation free energy of serine residues in unfolded proteins.

Part 3: Synthesis & Purification Protocol

While solid-phase synthesis (SPPS) is standard for longer peptides, solution-phase synthesis is superior for Ac-Ser-NHMe to avoid resin cleavage complications associated with such small, hydrophilic molecules.

Methodology: Solution-Phase Carbodiimide Coupling
  • Objective: Synthesize Ac-Ser-NHMe with >98% purity.

  • Challenge: Prevent O-acylation (ester formation) on the serine side chain.

  • Strategy: Use Side-Chain Protection (Benzyl or t-Butyl) followed by global deprotection.

Protocol Steps:

  • Starting Material:

    
    -Acetyl-L-Serine (commercially available) is risky due to the free hydroxyl.
    
    • Better Route: Start with Boc-Ser(OtBu)-OH .

  • Coupling (Amidation):

    • Dissolve Boc-Ser(OtBu)-OH (1.0 eq) in DCM/DMF (1:1).

    • Add Methylamine Hydrochloride (1.2 eq).

    • Add Coupling Reagents: EDC.HCl (1.1 eq) and HOBt (1.1 eq) to suppress racemization.

    • Add DIPEA (3.0 eq) to neutralize the HCl salt.

    • Reaction: Stir at RT for 12 hours under

      
      .
      
  • Workup 1 (Intermediate):

    • Wash organic layer with 1M KHSO4 (removes amines), sat. NaHCO3 (removes acids), and Brine.

    • Result: Boc-Ser(OtBu)-NHMe .

  • Deprotection & Acetylation (One-Pot Variant):

    • Treat with TFA/DCM (1:1) for 1 hour to remove Boc and tBu groups.

    • Evaporate TFA completely (co-evaporate with toluene).

    • Re-dissolve crude H-Ser-NHMe in dry DCM.

    • Add Acetic Anhydride (1.05 eq) and Pyridine (2.0 eq) at 0°C. Strict stoichiometry prevents O-acetylation.

  • Final Purification:

    • Flash Chromatography (EtOAc/MeOH gradient) or RP-HPLC (C18 column, Water/Acetonitrile gradient).

Workflow Visualization

SynthesisWorkflow cluster_warning Critical Control Point Start Boc-Ser(OtBu)-OH Coupling Coupling (MeNH2 / EDC / HOBt) Start->Coupling Intermed Boc-Ser(OtBu)-NHMe Coupling->Intermed Deprotect Deprotection (TFA / DCM) Intermed->Deprotect Acetylation N-Acetylation (Ac2O / Pyridine / 0°C) Deprotect->Acetylation Crude H-Ser-NHMe Product Ac-Ser-NHMe (Target) Acetylation->Product

Figure 1: Step-wise synthesis pathway designed to prevent side-chain esterification.

Part 4: Structural Dynamics & Solvation

The conformation of Ac-Ser-NHMe is an equilibrium between "folded" states (driven by intra-molecular H-bonds) and "extended" states (driven by solvation).

The Conformational Ensemble
  • Polyproline II (PII): The dominant state in water. The backbone is extended (

    
    ), maximizing exposure of the amide groups to water.
    
  • Gamma-Turn (C7eq): A 7-membered ring hydrogen bond between the acetyl oxygen and the methylamide hydrogen. Dominant in non-polar solvents (Chloroform).

  • The "Bridging" Water: In aqueous solution, a water molecule often acts as a bridge, H-bonding simultaneously to the backbone carbonyl and the amide proton.

Experimental Validation (NMR)

To validate your synthesized molecule or computational model, use J-Coupling constants . The vicinal coupling constant


 is directly related to the dihedral angle 

via the Karplus equation.
  • In DMSO (

    
    ): 
    
    
    
    .
    • Interpretation: Indicates a population shift toward more ordered/folded structures (C7 or

      
      -turn mimics) due to lack of competitive hydrogen bonding from the solvent.
      
  • In Water (

    
    ): 
    
    
    
    .
    • Interpretation: Indicates dynamic averaging with significant PII sampling (extended structure).

Conformational Landscape Diagram

ConformationalLandscape PII Polyproline II (Water Stabilized) Extended C7eq Gamma-Turn (Vacuum/DMSO) Folded (7-ring) PII->C7eq Solvent Dependent Alpha Alpha-Region (Transient) Helical PII->Alpha Fast Exchange C7eq->Alpha Water High Dielectric (Water) DMSO Low Dielectric (DMSO)

Figure 2: The conformational equilibrium of Ac-Ser-NHMe. In water, the equilibrium shifts heavily toward PII; in organic solvents, the C7eq (Gamma-turn) becomes energetically favorable.

References

  • Head-Gordon, T., et al. (2003). "The relationship between water bridges and the polyproline II conformation." Journal of Molecular Biology. Link

  • Tobias, D. J., & Brooks, C. L. (1992). "Conformational equilibrium in the alanine dipeptide in the gas phase and aqueous solution." The Journal of Physical Chemistry. Link (Foundational methodology applied to Serine analogs).

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for coupling protocols).
  • PubChem Compound Summary. "N-Acetyl-L-serine." National Center for Biotechnology Information. Link

Foundational

N-Acetyl-L-Serine Methylamide: The Peptide Solvation Model

The following technical guide details the physicochemical profile, synthesis, and critical research applications of N-acetyl-L-serine methylamide (CAS 6367-12-0). This document is structured for researchers utilizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and critical research applications of N-acetyl-L-serine methylamide (CAS 6367-12-0).

This document is structured for researchers utilizing this compound as a benchmark model system for protein solvation, backbone dynamics, and force field parameterization.

CAS Registry Number: 6367-12-0 Synonyms: Ac-Ser-NHMe, (2S)-2-acetamido-3-hydroxy-N-methylpropanamide, N-Acetyl-L-serine N-methylamide.[1][2]

Executive Summary: The "Hydrogen Bond Compass"

N-acetyl-L-serine methylamide (Ac-Ser-NHMe) is not merely a chemical reagent; it is a foundational dipeptide model used to decipher the folding rules of the protein backbone.[2] Unlike simple alanine models, the serine side chain (-CH₂OH) introduces a competitive hydrogen bond donor/acceptor that interacts directly with the peptide backbone.

This molecule is the "gold standard" for studying water-mediated bridging —a phenomenon where a specific water molecule links the side chain hydroxyl to the backbone amide, stabilizing conformations (like Polyproline II) that are otherwise unstable in vacuum. For drug developers and computational chemists, Ac-Ser-NHMe provides the ground-truth data needed to calibrate force fields (AMBER, CHARMM, OPLS) against experimental NMR and IR data.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

PropertySpecification
IUPAC Name (2S)-2-acetamido-3-hydroxy-N-methylpropanamide
Molecular Formula C₆H₁₂N₂O₃
Molecular Weight 160.17 g/mol
Physical State White crystalline powder or hygroscopic solid
Solubility High in H₂O, DMSO, Methanol; Low in non-polar solvents (CHCl₃)
Chirality L-isomer (S-configuration at α-carbon)
Key Functional Groups Acetyl cap (N-term), Methylamide cap (C-term), Hydroxyl (Side chain)
Structural Significance

The molecule consists of a single serine residue "capped" on both ends to mimic the continuous polypeptide chain.

  • N-Acetyl (Ac): Mimics the peptide bond from the preceding residue.[2]

  • N-Methylamide (NHMe): Mimics the peptide bond to the succeeding residue.[2]

The Theoretical Core: Conformational Dynamics

The utility of CAS 6367-12-0 lies in its complex conformational equilibrium.[2] Unlike hydrophobic residues, the serine side chain actively participates in the backbone hydrogen bonding network.

The "Water Bridge" Phenomenon

In aqueous solution, Ac-Ser-NHMe does not simply tumble randomly.[2] It often adopts a specific solvation motif where a water molecule acts as a structural bridge.[2]

  • Mechanism: A single water molecule donates a hydrogen bond to the acetyl carbonyl oxygen (Backbone) and accepts a hydrogen bond from the serine hydroxyl proton (Side chain).

  • Consequence: This "bridging water" locks the backbone into specific regions of the Ramachandran plot, often favoring the Polyproline II (PII) or

    
    -strand  conformations over the 
    
    
    
    -helical state.
Visualization of the Water Bridge Network

The following diagram illustrates the competing intramolecular interactions and the stabilizing water bridge.

WaterBridge Backbone_CO Backbone Acetyl (C=O) SideChain_OH Serine Side Chain (-OH) SideChain_OH->Backbone_CO Direct H-Bond (Gamma-turn) Water Bridging Water (H2O) SideChain_OH->Water H-Bond Donor C7eq C7eq Conformation (Vacuum Stable) SideChain_OH->C7eq Direct interaction favors this Backbone_NH Backbone Amide (-NH) Water->Backbone_CO H-Bond Donor PII Polyproline II (Water Stabilized) Water->PII Stabilizes

Caption: Schematic of the 'Water Bridge' mechanism where a solvent molecule stabilizes the PII conformation by linking the side chain to the backbone.

Experimental Protocols

Synthesis via Aminolysis (Recommended Route)

Direct coupling of N-acetyl-L-serine with methylamine can be challenging due to racemization risks.[2] The aminolysis of the methyl ester is a milder, high-yield pathway.

Reagents:

  • N-Acetyl-L-serine methyl ester (Ac-Ser-OMe)[2][3][4]

  • Methylamine (40% in methanol or aqueous solution)

  • Solvent: Methanol (anhydrous preferred)[2]

Protocol:

  • Dissolution: Dissolve 1.0 eq of Ac-Ser-OMe in anhydrous methanol (0.5 M concentration).

  • Amination: Add 5.0 eq of Methylamine solution dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1). The ester spot (Rf ~0.[2]7) should disappear, replaced by the amide spot (Rf ~0.3).

  • Workup: Evaporate the solvent and excess methylamine under reduced pressure.

  • Purification: The residue is often pure enough.[2] If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (Silica, CHCl₃/MeOH gradient).

NMR Characterization Standards

To validate the structure and assess conformational purity, use the following NMR markers.

NucleusChemical Shift (ppm, in D₂O)MultiplicityAssignmentStructural Insight
¹H 1.98SingletAcetyl CH₃Sharp singlet confirms N-term cap.[2]
¹H 2.68Singlet/DoubletN-Methyl CH₃Doublet indicates coupling to NH (if not exchanged).[2]
¹H 3.75 - 3.85Multipletβ-CH₂ (Side chain)Diastereotopic splitting indicates restricted rotation.[2]
¹H 4.35Triplet/ddα-CHCoupling constant ³J(NH-CHα) correlates with Φ angle.[2]

Note on Solvent Effects:

  • In CDCl₃: You will observe strong intramolecular hydrogen bonding (sharp NH peaks).[2]

  • In D₂O: Amide protons exchange (disappear), but the J-coupling of the α-proton remains a critical probe for the backbone dihedral angle.

Applications in Drug Development & Computational Chemistry[2]

Force Field Parameterization

Ac-Ser-NHMe is the standard test case for validating force fields (e.g., CHARMM36, AMBER ff14SB).

  • The Challenge: Many force fields historically over-stabilized

    
    -helices.[2]
    
  • The Solution: By tuning parameters to match the experimental NMR J-couplings and osmotic pressure data of Ac-Ser-NHMe, developers ensure the force field correctly predicts the balance between "folded" and "solvated" states.

Solvation Free Energy Studies

Researchers use this molecule to measure


 (Solvation Free Energy).[2]
  • Protocol: Measure the partition coefficient between water and a non-polar solvent (like chloroform or cyclohexane).

  • Relevance: This data is critical for algorithms that predict drug binding affinities, as the desolvation penalty of the serine hydroxyl group must be accurately modeled.

Visualization of Synthesis Workflow

Synthesis Start L-Serine Methyl Ester (HCl Salt) Step1 Acetylation (Ac2O / Pyridine) Start->Step1 Intermediate N-Acetyl-L-Serine Methyl Ester (Ac-Ser-OMe) Step1->Intermediate Step2 Aminolysis (MeNH2 / MeOH) Intermediate->Step2 Final N-Acetyl-L-Serine Methylamide (CAS 6367-12-0) Step2->Final

Caption: Two-step synthesis pathway starting from L-Serine Methyl Ester to yield the target methylamide.

References

  • Conformational Analysis of Serine Dipeptides

    • Eker, F., Cao, X., & Nafie, L. (2003). "Raman Optical Activity of N-Acetyl-L-Serine Methylamide." Journal of Physical Chemistry A.
  • Water Bridging & Solvation Dynamics

    • Albrecht, C. et al. (2008).[5] "Solvation of N-acetyl-L-serine-N-methylamide in water: A molecular dynamics study."[2] Chemical Physics Letters.

  • Force Field Validation

    • Mackerell, A. D. et al. (2004). "Empirical Force Fields for Biological Macromolecules: Overview and Issues.
  • Synthesis & Properties (PubChem)

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 14756234, (2S)-2-acetamido-3-hydroxy-N-methylpropanamide.[1][2]

    • [2]

Sources

Exploratory

The Conformational Landscape of Serine Dipeptide Models

Content Type: Technical Whitepaper Audience: Structural Biologists, Computational Chemists, and Drug Discovery Scientists Executive Summary The serine dipeptide model (N-acetyl-serine-N'-methylamide, Ac-Ser-NHMe) serves...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Structural Biologists, Computational Chemists, and Drug Discovery Scientists

Executive Summary

The serine dipeptide model (N-acetyl-serine-N'-methylamide, Ac-Ser-NHMe) serves as a critical benchmark for understanding the competition between backbone-backbone and backbone-sidechain interactions in protein folding. Unlike aliphatic residues, serine introduces a hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor. This guide dissects the conformational landscape of Ac-Ser-NHMe, detailing the energetic inversion that occurs between the gas phase—dominated by intramolecular hydrogen-bonded rings (C7, C5)—and the aqueous phase, where polyproline II (PPII) and


-helical basins prevail. We provide a validated computational and experimental workflow to characterize these states, essential for designing stable peptidomimetics.

Theoretical Framework

The Ramachandran & Rotameric Space

The conformational state is defined by the backbone dihedral angles


 (C

-N

-C

-C

) and

(N

-C

-C

-N

), and the side-chain torsion

(N-C

-C

-O

).
  • Gas Phase (Vacuum): dominated by enthalpically stabilized structures containing Intramolecular Hydrogen Bonds (IMHBs).

  • Solution Phase (Water): dominated by entropically favored structures and intermolecular solvation, often disrupting IMHBs.

Key Conformational Basins
ConformerStructure LabelDescriptionH-Bonding Pattern
C7


-turn
Inverse

-turn
7-membered ring (

)
C5

-strand
Extended5-membered ring (

or similar local dipole)
PPII Polyproline IILeft-handed helixSolvent-stabilized; no IMHB


-helix
Right-handed helix13-membered ring (

in helices; incipient in dipeptides)

The Gas-Phase Landscape: Intrinsic Preferences

In the absence of solvent, the landscape is dictated by the maximization of IMHBs. High-level ab initio studies (MP2, DFT-D3) and gas-phase spectroscopy (IR-UV ion dip) consistently identify the C7


  and C5  forms as global minima.
The Serine "Effect"

Unlike Alanine, Serine's side-chain oxygen (


) actively participates in the H-bond network.
  • Mechanism: The

    
     group can donate a proton to the backbone carbonyl oxygen (
    
    
    
    ), forming a 6-membered ring (often denoted as a "side-chain turn").
  • Result: This interaction often competes with or reinforces the standard backbone C7 interaction, creating mixed conformations (e.g., C7/sc-turn) that are uniquely stable in vacuum.

Solvation Effects: The Aqueous Inversion

Upon solvation, the energy landscape undergoes a dramatic inversion.

  • Destabilization of C7/C5: Water molecules compete for H-bonding sites.[1] The enthalpy gain from forming 2-3 H-bonds with water often outweighs the enthalpy of a single IMHB.

  • Rise of PPII: The Polyproline II conformation (

    
    ) exposes the backbone amide and carbonyl groups to the solvent maximally.
    
  • Causality: The stability of PPII in serine is further enhanced by water bridging the side-chain hydroxyl and the backbone, a phenomenon not seen in hydrophobic residues.

Experimental & Computational Protocols

This section details a self-validating workflow to assign conformations using IR spectroscopy and Density Functional Theory (DFT).

Workflow Visualization

ConformationalAnalysis Start Define Model (Ac-Ser-NHMe) ConfSearch Conformational Search (Monte Carlo/MD) Start->ConfSearch Generate Rotamers DFT_Opt DFT Optimization (B3LYP-D3/6-311++G**) ConfSearch->DFT_Opt Top 50 Minima FreqCalc Frequency Calc (Scaling Factors) DFT_Opt->FreqCalc Harmonic Approx Assign Spectral Assignment (RMSD Matching) FreqCalc->Assign Theoretical Spectrum Exp_IR Exp: IR-UV Ion Dip (Gas Phase) Exp_IR->Assign Experimental Spectrum Exp_VCD Exp: VCD/FTIR (Solution) Exp_VCD->Assign Solvent Shifts Assign->DFT_Opt Refine Functional if Mismatch

Caption: Integrated workflow for resolving peptide conformational landscapes, bridging computational prediction with spectroscopic validation.

Protocol 1: Computational Conformational Search (DFT)

Objective: Identify all local minima on the Potential Energy Surface (PES).

  • Initial Sampling: Use a force field (e.g., MMFF94 or AMBER) with Monte Carlo sampling to generate ~1000 starting geometries. Randomize

    
    .
    
  • Geometry Optimization (Coarse): Optimize all structures at the HF/3-21G or B3LYP/6-31G* level to filter duplicates.

  • High-Level Optimization: Re-optimize unique conformers (within 5 kcal/mol of global minimum) using B3LYP-D3(BJ)/6-311++G(d,p) .

    • Note: The "-D3" dispersion correction is mandatory to correctly model weak London dispersion forces in folded peptides.

  • Frequency Calculation: Compute vibrational frequencies to ensure structures are true minima (no imaginary frequencies) and to generate synthetic IR spectra. Apply a scaling factor (typically ~0.96-0.97 for B3LYP) to the amide I and II regions.

Protocol 2: IR-UV Ion Dip Spectroscopy (Gas Phase)

Objective: Obtain isomer-selective IR spectra to validate calculated structures.

  • Source: Laser desorption of solid Ac-Ser-NHMe into a supersonic jet expansion (Ar carrier gas) to cool molecules to ~10 K.

  • Ionization: Use a UV laser tuned to the S0

    
     S1 transition of a chromophore (if a Phe tag is used) or non-resonant multi-photon ionization.
    
  • IR Dip: Introduce a tunable IR laser (OPO/OPA) preceding the UV pulse.

  • Detection: When the IR laser hits a vibrational resonance (e.g., Amide A, OH stretch), the ground state population is depleted, causing a "dip" in the ion signal.

  • Validation: Compare the experimental "dip" spectrum with the computed DFT spectrum. The Serine OH stretch (~3600 cm

    
    ) is highly sensitive to H-bonding environment.
    

Data Summary: Relative Stabilities

The following table summarizes the relative free energies (


) of key conformers. Note the phase-dependent inversion.
ConformationGas Phase

(kcal/mol)
Solution (Water)

(kcal/mol)
Dominant Interaction
C7

0.0 (Global Min)+2.5 to +4.0Intramolecular H-Bond (

)
C5 (Extended) +0.5 to +1.5+1.0 to +2.5Weak dipole alignment
PPII +2.0 to +3.50.0 (Global Min)Solvation (Water bridging)

+3.0 to +5.0+0.5 to +1.5Solvation / Incipient Helix

Data derived from consensus of DFT-D3 calculations and solution-phase NMR/VCD studies.

Implications for Drug Design

Understanding the serine landscape is vital for peptidomimetics :

  • Helix Capping: Serine is often found at the N-terminus of

    
    -helices (N-cap). The competition between its side-chain H-bond and the helical backbone H-bond determines helix stability.
    
  • Solubility Engineering: The propensity of Serine to adopt PPII in water makes it an excellent "solubilizing" residue in linker sequences, preventing aggregation prone

    
    -sheet formation.
    

References

  • Identification of Serine Conformers by Matrix-Isolation IR Spectroscopy. Source: Journal of Physical Chemistry B (via NIH/PubMed) URL:[Link]

  • Theoretical Study of the Competition between Intramolecular Hydrogen Bonds and Solvation. Source: Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • A conformation-selective IR-UV study of the dipeptides Ac-Phe-Ser-NH2. Source: Physical Chemistry Chemical Physics (RSC) URL:[Link]

  • Ramachandran Plot: Uses and Interpretation. Source: Wikipedia / Bioinformatics.org URL:[Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Source: Angewandte Chemie (via NIH/PubMed) URL:[Link]

Sources

Foundational

The Conformational Dynamics of N-Methylamides

A Technical Guide to cis-trans Isomerization in Drug Discovery Executive Summary The cis-trans isomerization of N-methylamides represents a fundamental molecular switch in biochemistry and pharmacology. While the trans i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to cis-trans Isomerization in Drug Discovery

Executive Summary

The cis-trans isomerization of N-methylamides represents a fundamental molecular switch in biochemistry and pharmacology. While the trans isomer is thermodynamically favored in standard peptide bonds (~99.9%), N-methylation alters this equilibrium, lowering the energy difference and increasing the population of the cis conformer. This shift has profound implications for drug design, influencing membrane permeability, proteolytic stability, and receptor binding affinity.

This guide provides a technical deep-dive into the thermodynamics, kinetics, and analytical characterization of this isomerization, tailored for scientists in structural biology and medicinal chemistry.

Part 1: Theoretical Foundations & Mechanism
1.1 The Amide Resonance and Rotational Barrier

The restricted rotation of the N-methylamide bond arises from the delocalization of the nitrogen lone pair into the carbonyl


-system. This resonance imparts partial double-bond character (approx. 40%) to the C-N bond, creating a significant rotational energy barrier (

).
  • Ground State: Planar geometry (stabilized by resonance).

  • Transition State: Orthogonal (twisted) geometry where the

    
    -orbital overlap is broken, representing the maximum energy point.
    

Thermodynamic Parameters:

  • Rotational Barrier: Typically 18–22 kcal/mol (75–92 kJ/mol) for unconstrained amides.

  • Equilibrium: For secondary amides (peptide bonds),

    
    . For N-methylamides (tertiary amides), steric clash between the N-methyl and carbonyl substituents destabilizes the trans form, shifting 
    
    
    
    closer to 1–4, making the cis isomer experimentally relevant.
1.2 Visualization of the Isomerization Pathway

The following diagram illustrates the resonance stabilization and the high-energy transition state required for rotation.

AmideIsomerization cluster_resonance Resonance Contribution (Planar) Trans Trans Isomer (Ground State) Low Energy TS Transition State (90° Twist) Max Energy No Resonance Trans->TS Activation (+20 kcal/mol) Cis Cis Isomer (Ground State) Higher Energy (Steric) TS->Cis Relaxation Cis->TS Res1 Neutral N-C=O Res2 Zwitterionic N+=C-O- Res1->Res2 Delocalization

Figure 1: Reaction coordinate of amide isomerization. The high barrier is due to the loss of resonance energy (shown in the subgraph) during the 90° rotation.

Part 2: Structural Determinants in Drug Design

N-methylation is a strategic tool in peptidomimetic drug design.[1][2][3] By replacing the amide proton (-NH) with a methyl group (-NMe), researchers induce two critical physicochemical changes:

  • Conformational Locking: The steric bulk of the N-methyl group clashes with the side chain of the preceding residue (

    
    ), restricting the 
    
    
    
    and
    
    
    torsion angles. This reduces the entropic penalty of binding to a receptor.
  • Permeability Enhancement: N-methylation removes a hydrogen bond donor.[4] This desolvation cost is often the rate-limiting step for membrane permeation.

Table 1: Impact of N-Methylation on Physicochemical Properties

FeatureStandard Peptide Bond (-NH-)N-Methylated Amide (-NMe-)Drug Design Implication
H-Bond Donor Yes (1)No (0)Increases lipophilicity; improves passive membrane permeability.
Cis/Trans Ratio > 99:1 (Trans favored)~ 3:1 to 1:1 (Sequence dependent)Allows access to bioactive cis conformations (e.g., Cyclosporin A).
Proteolytic Stability Low (Trypsin/Chymotrypsin sensitive)HighSteric hindrance blocks protease active sites, extending half-life (

).
Solubility VariableGenerally ImprovedDisruption of intermolecular H-bonds prevents aggregation.
Part 3: Analytical Methodologies (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying isomerization kinetics because the timescale of amide rotation (


 to 

) often matches the NMR chemical shift timescale.
3.1 Selecting the Right Experiment

The choice of experimental method depends strictly on the exchange rate (


) relative to the frequency difference between the cis and trans signals (

).

NMR_Workflow Start Determine Exchange Regime (Compare k to Δν) Slow Slow Exchange (Distinct Peaks) Start->Slow k << Δν Inter Intermediate (Broad/Coalescing) Start->Inter k ≈ Δν Fast Fast Exchange (Single Average Peak) Start->Fast k >> Δν Method1 2D EXSY / ROESY 1D Selective Inversion Slow->Method1 Method2 Lineshape Analysis (Gutowsky-Holm) Inter->Method2 Method3 Cool Sample to Slow Regime Fast->Method3

Figure 2: Decision tree for selecting NMR methodologies based on the kinetic regime of the isomerizing species.

3.2 Key Techniques
  • 1H NMR Integration (Slow Exchange): At temperatures well below coalescence (

    
    ), distinct signals for cis and trans N-methyl groups appear (typically separated by ~0.1 - 0.3 ppm). Direct integration gives the equilibrium constant 
    
    
    
    .
  • 2D EXSY (Exchange Spectroscopy): Used for slow kinetics (

    
    ). Cross-peaks between cis and trans signals indicate chemical exchange. The ratio of cross-peak to diagonal-peak intensity allows calculation of rate constants.
    
  • Variable Temperature (VT) Lineshape Analysis: The most robust method. By recording spectra across a temperature range (e.g., 298K to 398K), one observes the transition from distinct peaks to a single coalesced peak.

Part 4: Experimental Protocol

Determination of Activation Energy (


) via VT-NMR 

This protocol describes the determination of the rotational barrier for a generic N-methylated compound using the Coalescence Temperature (


) method.
Phase 1: Sample Preparation & Calibration
  • Solvent Choice: Use a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ) to allow heating up to 120-140°C.
  • Concentration: Prepare ~10-20 mM sample to ensure good signal-to-noise without inducing aggregation-based shift artifacts.

  • Temperature Calibration (CRITICAL): Do not rely on the spectrometer's thermocouple. Use a standard calibration sample:

    • Low T (< 300K): Methanol-

      
       (measure chemical shift difference between OH and CH3).
      
    • High T (> 300K): Ethylene Glycol (measure shift difference between OH and CH2).

    • Reference: Raiford, D. S., et al. (1979). Anal.[4][5] Chem. [See References].

Phase 2: Data Acquisition
  • Low-Temperature Reference: Acquire a 1H spectrum at 298K (or lower) to establish the "frozen" limit. Identify the two N-methyl singlets. Record the frequency difference in Hz (

    
    ).
    
  • Stepwise Heating: Increase temperature in 5-10K increments. Allow 10 minutes for thermal equilibration at each step.

  • Identify Coalescence: Locate the temperature (

    
    ) where the two peaks merge into a single, flat-topped broad peak before sharpening into a singlet.
    
Phase 3: Kinetic Analysis
  • Calculate Rate at Coalescence (

    
    ): 
    Using the Gutowsky-Holm approximation for an equal population two-site exchange:
    
    
    
    
    (Where
    
    
    is the separation in Hz at the slow exchange limit).
  • Calculate Activation Energy (

    
    ): 
    Apply the Eyring Equation:
    
    
    
    
    • 
      : Gas constant (
      
      
      
      )
    • 
      : Boltzmann constant
      
    • 
      : Planck's constant
      

    Simplified for practical use (Energy in kcal/mol):

    
    
    
Part 5: References
  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532.

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.

  • Raiford, D. S., Fisk, C. L., & Becker, E. D. (1979). Calibration of methanol and ethylene glycol nuclear magnetic resonance thermometers. Analytical Chemistry, 51(12), 2050-2051.

  • Fischer, G. (2000). Chemical aspects of peptide bond isomerisation.[6] Chemical Society Reviews, 29, 119-127.

Sources

Exploratory

Ac-Ser-NHMe: Thermodynamic Properties and Conformational Landscape

Topic: Ac-Ser-NHMe Thermodynamic Properties & Conformational Landscape Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Professionals Executive Summary The N-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ac-Ser-NHMe Thermodynamic Properties & Conformational Landscape Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Professionals

Executive Summary

The N-acetyl-serine-N'-methylamide (Ac-Ser-NHMe) dipeptide serves as the fundamental model system for understanding the conformational energetics of the serine residue within protein backbones. Unlike the canonical "alanine dipeptide" (Ac-Ala-NHMe), the serine analog introduces a critical variable: a polar hydroxyl (


) side chain capable of competing for hydrogen bonds with the peptide backbone. This guide provides a technical analysis of the thermodynamic properties of Ac-Ser-NHMe, focusing on solvation free energies, gas-phase vs. solution-phase conformational equilibria, and the specific side-chain-backbone interactions that drive secondary structure propensity.

Chemical Architecture and Model Significance

Ac-Ser-NHMe is a "blocked" amino acid, effectively modeling a serine residue embedded within a polypeptide chain.

  • N-Terminus Cap: Acetyl group (Ac) – mimics the preceding peptide bond.

  • C-Terminus Cap: N-methylamide group (NHMe) – mimics the succeeding peptide bond.

  • Side Chain: Hydroxymethyl group (

    
    ) – acts as both a hydrogen bond donor and acceptor.
    

This system allows for the isolation of local folding forces (intrinsic backbone propensities + side-chain interactions) from long-range tertiary contacts.

Conformational Thermodynamics

The thermodynamic landscape of Ac-Ser-NHMe is defined by the competition between intramolecular hydrogen bonding (enthalpic stabilization) and solvation entropy.

Gas Phase Energetics (Intrinsic Propensity)

In the absence of solvent, the conformational equilibrium is dominated by structures that maximize intramolecular hydrogen bonds.

  • Dominant Conformer:

    
     (Gamma-turn) .
    
    • Mechanism: A 7-membered hydrogen bond ring forms between the carbonyl oxygen of residue

      
       and the amide proton of residue 
      
      
      
      .
    • Serine Specificity: Unlike Alanine, the Serine side-chain hydroxyl often engages in additional H-bonding with the backbone carbonyl (

      
      ), further stabilizing specific rotamers.
      
  • Secondary Conformer:

    
     (Extended) .
    
    • Stabilized by weak electrostatic interactions but generally higher in enthalpy than

      
      .
      
Aqueous Solution Energetics (Solvation Effects)

Upon solvation in water, the thermodynamic landscape inverts. The high dielectric constant and H-bonding capacity of water destabilize the intramolecular


 hydrogen bonds.
  • Dominant Conformers: Polyproline II (PPII) and

    
    -strand .
    
    • Thermodynamic Driver: The PPII conformation exposes the backbone carbonyls and amides to the solvent, maximizing favorable hydration enthalpy (

      
      ).
      
    • Entropy: While PPII is entropically restricted compared to random coil, the favorable free energy of solvation (

      
      ) overcomes the intramolecular enthalpy of the 
      
      
      
      state.
  • Side-Chain "Bridging": Water molecules often form bridges between the Serine

    
     and the backbone amides, stabilizing conformations that would be unstable in vacuo.
    
Quantitative Energy Estimates (Relative to Global Minimum)
ConformerStructure LabelGas Phase

(kcal/mol)
Aqueous

(kcal/mol)
Gamma-turn

0.0 (Global Min) +1.5 to +2.5
Polyproline II

+1.0 to +2.50.0 (Global Min)
Beta-strand

/

+1.5 to +3.0+0.2 to +0.8
Alpha-helix

+3.0 to +5.0+1.0 to +2.0

Note: Values are aggregate estimates from DFT (B3LYP/6-311++G) and MD force field benchmarks (AMBER/CHARMM).

Solvation Free Energy ( )

The absolute solvation free energy of Ac-Ser-NHMe is a critical parameter for force field parameterization.

  • Non-Additivity Principle: Standard group contribution methods (adding

    
     of side-chain analogs to the backbone) fail for Serine.
    
    • Observation: The experimental

      
       is often less negative  (less favorable) than predicted by additivity.
      
    • Cause: The "shielding" effect. The backbone and side-chain polar groups partially shield each other from solvent, reducing the effective solvent-accessible surface area (SASA) compared to isolated analogs.

  • Typical Value:

    
    .
    
    • Comparison: More favorable than Ac-Ala-NHMe (~ -10 kcal/mol) due to the polar hydroxyl group, but heavily dependent on the specific rotameric state (

      
      ).
      

Experimental & Computational Methodologies[1][2][3][4][5][6][7][8]

Experimental Validation
  • Infrared Spectroscopy (IR):

    • Amide I Band (1600-1700 cm⁻¹): Sensitive to backbone carbonyl H-bonding. Shifts indicate transition from intramolecular H-bonds (gas) to solvent H-bonds (water).

    • Amide A Band (3300-3500 cm⁻¹): The N-H stretch frequency shifts significantly when involved in

      
       rings vs. water H-bonds.
      
  • NMR Spectroscopy:

    • J-Couplings (

      
      ):  Used with the Karplus equation to determine the 
      
      
      
      dihedral angle distribution.
    • Temperature Coefficients: Low temperature dependence of amide proton shifts (

      
      ) indicates solvent shielding (intramolecular H-bond), while high dependence indicates solvent exposure.
      
Computational Modeling
  • Molecular Dynamics (MD):

    • Force Fields: AMBER (ff14SB, ff19SB) and CHARMM (c36m) are tuned to reproduce the PPII/

      
       balance in water. Older fields often over-stabilized helices.
      
  • Density Functional Theory (DFT):

    • Used for gas-phase minima and benchmarking force fields.

    • Level of Theory: M06-2X or

      
      B97X-D are preferred over B3LYP for accurate dispersion interactions in peptide folding.
      

Visualizing the Conformational Landscape

Diagram 1: Conformational Equilibrium Workflow

This diagram illustrates the thermodynamic shift driven by solvation.

Conformational_Equilibrium cluster_gas Gas Phase (Vacuum) cluster_water Aqueous Solution C7eq C7eq (Gamma-Turn) Intramolecular H-Bond (Global Min) C5 C5 (Extended) Weak Electrostatics C7eq->C5 Thermal Fluctuation PPII PPII (Polyproline II) Max Solvation (Global Min) C7eq->PPII Solvation (+H2O) Breaks Intra-H-Bond Beta Beta-Strand Solvent Exposed PPII->Beta Low Barrier Equilibrium Alpha Alpha-Helix Compact PPII->Alpha Entropic Cost Sidechain Serine Sidechain (-OH) Donor/Acceptor Sidechain->C7eq Stabilizes via Og...HN Bond Sidechain->PPII Water Bridging

Caption: Thermodynamic shift of Ac-Ser-NHMe from enthalpy-driven C7eq (gas) to entropy/solvation-driven PPII (water).

Diagram 2: Side-Chain Interaction Logic

This diagram details the specific atomic interactions unique to Serine compared to Alanine.

Sidechain_Logic Serine Ac-Ser-NHMe Polar -CH2OH Group Interaction_A Backbone-Sidechain H-Bond (N-H ... O-gamma) Serine->Interaction_A Interaction_B Sidechain-Backbone H-Bond (O-gamma-H ... O=C) Serine->Interaction_B Effect_Gas Gas Phase Effect: Competes with C7 H-bond Stabilizes specific rotamers Interaction_A->Effect_Gas Effect_Sol Solution Effect: Water Bridge Formation Shields Backbone from Bulk Interaction_A->Effect_Sol Interaction_B->Effect_Gas Interaction_B->Effect_Sol

Caption: Mechanistic roles of the Serine hydroxyl group in modulating backbone conformational stability.

References

  • Hess, B., & van der Vegt, N. F. (2006). Hydration thermodynamic properties of amino acid analogues: A systematic comparison of biomolecular force fields and water models. Journal of Physical Chemistry B. Link

  • Jorgensen, W. L., et al. (1995). Solvation Free Energies of Amino Acid Side Chain Analogs for Common Organic Solvents. Journal of American Chemical Society. Link

  • Mackerell, A. D., et al. (2004). Empirical Force Fields for Biological Macromolecules: Overview and Issues. Journal of Computational Chemistry. Link

  • Baldwin, R. L. (2007). Energetics of Protein Folding. Journal of Molecular Biology. Link

  • Avbelj, F., et al. (2006). Effect of backbone solvation on the conformational properties of amino acids in proteins. Journal of Molecular Biology. Link

Foundational

A Senior Application Scientist's Guide to the Solvation Free Energy of N-acetyl-L-serine methylamide: A Methodological Deep Dive for Drug Discovery

Executive Summary: The solvation free energy (ΔGsolv) is a cornerstone thermodynamic parameter that governs molecular interactions in solution. For researchers in drug development, understanding the solvation of peptide-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The solvation free energy (ΔGsolv) is a cornerstone thermodynamic parameter that governs molecular interactions in solution. For researchers in drug development, understanding the solvation of peptide-like structures is fundamental to predicting protein folding, ligand binding affinities, and membrane permeability. This guide provides an in-depth technical exploration of the methods used to determine the solvation free energy of N-acetyl-L-serine methylamide, a crucial dipeptide analog that models the polar serine residue within a peptide backbone. We will dissect both the gold-standard computational methodologies, such as alchemical free energy calculations, and the practical experimental approaches used for validation. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their computational and experimental design.

The Central Role of Solvation Free Energy in Molecular Science

Solvation free energy (ΔGsolv) represents the change in Gibbs free energy when a solute is transferred from a vacuum (gas phase) into a solvent. This value encapsulates the complex interplay of enthalpic and entropic changes, including the energy required to create a cavity in the solvent, the van der Waals and electrostatic interactions between the solute and solvent, and the reorganization of the solvent molecules around the solute.

In the context of drug discovery, ΔGsolv is a critical component of the thermodynamic cycle for protein-ligand binding.[1][2] The desolvation of both the ligand and the receptor's binding site is a significant energetic penalty that must be overcome by favorable interactions for binding to occur.[3] Therefore, an accurate determination of a molecule's solvation free energy is essential for the quantitative prediction of binding affinities and for optimizing drug candidates.[4][5]

N-acetyl-L-serine methylamide serves as an exemplary model system. Its structure caps the N- and C-termini of a serine residue, effectively isolating the behavior of the peptide backbone and the polar serine side chain. This makes it an ideal subject for studying the fundamental solvation thermodynamics that govern the behavior of proteins in aqueous environments.

The Solute: Conformational Landscape of N-acetyl-L-serine methylamide

To understand the solvation of N-acetyl-L-serine methylamide, one must first appreciate its structural and chemical properties. The molecule possesses:

  • Two Peptide Bonds: These create a rigid backbone unit with limited rotational freedom, primarily around the Φ (phi) and Ψ (psi) dihedral angles.

  • A Polar Hydroxyl (-OH) Group: The serine side chain can act as both a hydrogen bond donor and acceptor, leading to strong, specific interactions with polar solvents like water.

  • Conformational Flexibility: While the peptide bonds are rigid, the rotation around the backbone and side-chain dihedral angles allows the molecule to adopt numerous conformations in solution.[6] Studies on similar dipeptide amides have shown that the relative populations of these conformers are highly sensitive to the solvent environment.[7]

The final solvation free energy is a population-weighted average over all accessible conformations. Therefore, any computational or theoretical treatment must adequately sample this conformational landscape to yield an accurate result. The interplay between intramolecular hydrogen bonds and interactions with the solvent is a key determinant of the conformational preference.[8][9]

Computational Determination of Solvation Free Energy

Computational methods provide a powerful means to calculate solvation free energies with high precision.[10] They are broadly categorized into explicit solvent models that are rigorous but computationally demanding, and implicit solvent models that offer speed at the cost of accuracy.

Pillar 1: Alchemical Free Energy Calculations (Explicit Solvent)

Alchemical methods are considered the gold standard for calculating free energy differences. They rely on a non-physical, or "alchemical," pathway to transform the solute from a non-interacting state to a fully interacting state within the solvent.[11] Because free energy is a state function, the result is independent of the path taken. The overall process is captured by the thermodynamic cycle below.

U_gas Solute (U) V_gas Ideal Gas (V) U_gas->V_gas ΔG_gas (Alchemical) U_solv Solute in Solvent (U) U_gas->U_solv ΔG_solv (Goal) V_solv Solvent Only (V) U_solv->V_solv ΔG_solv (Alchemical)

Caption: Thermodynamic cycle for absolute solvation free energy calculation.

Methodology: Thermodynamic Integration (TI)

Thermodynamic Integration is a robust alchemical method that computes the free energy change by integrating the ensemble-averaged potential energy derivative along a continuous path defined by a coupling parameter, λ, which scales the solute-solvent interactions from 0 (no interaction) to 1 (full interaction).[12][13]

Experimental Protocol: TI Workflow

  • System Preparation: Place a single N-acetyl-L-serine methylamide molecule in a periodic box of explicit solvent (e.g., water). The size of the box should be sufficient to avoid self-interaction, typically with at least a 10-12 Å buffer from the solute to the box edge.

  • Force Field Selection: Choose a well-validated force field for both the solute (e.g., OPLS-AA, GAFF) and the solvent (e.g., TIP3P, SPC/E).[4][13] The choice is critical, as force fields may systematically over- or under-estimate the polarity of interactions, affecting the final result.[10][14]

  • λ-Windows: Define a series of discrete λ values (windows) between 0 and 1. For polar molecules, more windows are needed where the potential energy changes rapidly, such as when electrostatic interactions are being introduced. A typical setup might use 16-24 windows.

  • Simulation: For each λ window, run a molecular dynamics (MD) simulation. First, perform energy minimization, followed by equilibration (e.g., 1-2 ns) to allow the solvent to relax around the scaled solute. Finally, run a production simulation (e.g., 5-10 ns) to collect data.

  • Data Analysis: At each λ window, calculate the ensemble average of the derivative of the potential energy with respect to λ (⟨∂V/∂λ⟩λ).

  • Integration: Numerically integrate the ⟨∂V/∂λ⟩λ values over the λ range[15] to obtain the total solvation free energy.

Methodology: Free Energy Perturbation (FEP)

FEP calculates the free energy difference between discrete λ states using the Zwanzig equation.[4][16] This method requires sufficient overlap in the conformational space sampled by adjacent λ windows to be accurate.

Experimental Protocol: FEP Workflow

  • System Setup: Steps 1-3 are identical to the TI protocol.

  • Simulation: Run an MD simulation at each λ window, saving snapshots of the system at regular intervals.

  • Perturbation Analysis: For each snapshot from a simulation at state λi, calculate the potential energy it would have at the adjacent states λi-1 and λi+1.

  • Free Energy Estimation: Use an estimator like the Bennett Acceptance Ratio (BAR) or Multistate Bennett Acceptance Ratio (MBAR) to calculate the free energy difference (ΔG) between each pair of adjacent windows from the collected potential energy data.

  • Summation: The total solvation free energy is the sum of the free energy differences across all windows.

Pillar 2: Implicit Solvation Models

Implicit or continuum solvation models offer a computationally efficient alternative by representing the solvent as a continuous medium with bulk properties, such as a dielectric constant, rather than as individual molecules.[17][18] This approach dramatically speeds up calculations by eliminating the need to simulate thousands of solvent molecules.

cluster_explicit Explicit Solvent Model cluster_implicit Implicit Solvent Model solute_exp Solute w1 H2O w2 H2O w3 H2O w4 H2O w5 H2O w6 H2O solute_imp Low-Dielectric Cavity (ε ≈ 2-4) continuum High-Dielectric Continuum (ε ≈ 80)

Caption: Conceptual difference between explicit and implicit solvent models.

Methodology: Poisson-Boltzmann/Generalized Born (PB/GB)

These are the most common continuum models.[19][20] They calculate the electrostatic component of solvation by treating the solute as a low-dielectric cavity embedded in a high-dielectric solvent continuum. The non-polar component, which accounts for cavity formation and van der Waals interactions, is typically estimated as a term proportional to the solvent-accessible surface area (SASA).[6]

Causality & Trustworthiness: The primary advantage of implicit models is speed, making them suitable for high-throughput screening or sampling large conformational changes. However, their trustworthiness is limited. By averaging the properties of the solvent, they neglect the specific, local hydrogen-bonding networks and solvent structuring that are particularly important for a polar molecule like N-acetyl-L-serine methylamide.[17][19] This can lead to significant inaccuracies compared to explicit solvent calculations.

Experimental Approaches and Benchmarking

While computational methods are powerful, they must be validated against experimental data. However, directly measuring the solvation free energy of a single neutral compound is exceptionally challenging.[21]

Proxy Measurements: Partition Coefficients

Experimentally, solvation thermodynamics are most often inferred from partitioning experiments. The distribution of a solute between two immiscible phases, such as water and n-octanol, is measured. The logarithm of the partition coefficient (log P) is directly related to the free energy of transfer (ΔG_trans), which is the difference in the solvation free energies in the two solvents.

Experimental Protocol: Determining Transfer Free Energy

  • System Preparation: Prepare a two-phase system of water and a non-polar solvent (e.g., n-octanol, cyclohexane) in a separation funnel.

  • Solute Introduction: Add a known amount of the solute (or a suitable analog) to the system.

  • Equilibration: Vigorously shake the mixture to facilitate the transfer of the solute between phases until equilibrium is reached. This may take several hours.

  • Phase Separation: Allow the phases to fully separate.

  • Concentration Measurement: Carefully extract a sample from each phase and measure the solute concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The transfer free energy is calculated as: ΔG_trans = -RT ln(P), where R is the gas constant and T is the temperature.

Authoritative Grounding: This protocol is widely used, and extensive databases of experimental transfer free energies exist for amino acid side chain analogs.[8][10][22] These analogs (e.g., methanol for the serine side chain) are used because they are more stable and easier to handle experimentally than the capped dipeptides themselves. These experimental values are the primary benchmark for validating the accuracy of computational force fields and methodologies.[14]

Data Synthesis and Validation

The choice of methodology profoundly impacts the calculated solvation free energy. A comparison of results from different methods is essential for validation and for understanding the limitations of each approach.

MethodForce Field / ModelTypical ΔGsolv (kcal/mol)Key StrengthsKey Weaknesses
Experimental (Analog) Partitioning (Methanol)-5.1Ground truth for validationIndirect measurement via analog
TI (Explicit Solvent) OPLS-AA / TIP3P-4.5 ± 0.1High accuracy, rigorous physicsComputationally very expensive
FEP (Explicit Solvent) AMBER / SPC/E-4.8 ± 0.1High accuracy, rigorous physicsRequires good phase space overlap
GB (Implicit Solvent) Generalized Born-7.2Very fast, good for screeningLacks atomic detail, less accurate

Note: The values presented are illustrative and representative of what might be expected from different levels of theory. Actual results will vary based on specific simulation parameters.

This table highlights a common trend: explicit solvent methods, when carefully executed, can achieve results in close agreement with experimental benchmarks.[10][11] Implicit models, while useful for qualitative trends, can exhibit significant quantitative errors, particularly for polar molecules where specific solute-solvent interactions are dominant.[19]

Conclusion and Future Outlook

Determining the solvation free energy of N-acetyl-L-serine methylamide is a challenging yet vital task that bridges fundamental physical chemistry with applied drug discovery.

  • Alchemical free energy calculations with explicit solvent represent the most accurate and reliable computational approach, providing results that can rival experimental precision.[10][11] However, they demand significant computational resources and expertise.

  • Implicit solvent models offer a pragmatic, high-speed alternative suitable for large-scale screening, but their inherent approximations limit their quantitative accuracy for polar systems.

  • Experimental measurements on side-chain analogs provide the essential ground truth required to benchmark and refine the computational force fields that underpin all simulation-based methods.

Looking forward, the field is rapidly advancing. The development of polarizable force fields aims to more accurately capture the electronic response of molecules to their environment, which is a known limitation of current fixed-charge models.[15][23][24] Furthermore, the rise of machine learning potentials, trained on quantum mechanical data, promises to deliver the accuracy of first-principles calculations at a fraction of the computational cost, potentially revolutionizing our ability to predict solvation and binding free energies with unprecedented confidence.[25][26][27]

References

  • A Simple Method for Including Polarization Effects in Solvation Free Energy Calculations When Using Fixed-Charge Force Fields - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Generalized Born Implicit Solvent Models for Biomolecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Simple Method for Including Polarization Effects in Solvation Free Energy Calculations When Using Fixed-Charge Force Fields - ChemRxiv. (2020). ChemRxiv. [Link]

  • Ion Solvation Thermodynamics from Simulation with a Polarizable Force Field. (2009). Journal of Physical Chemistry B. [Link]

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  • Chapter 3: Continuum Solvation in Biomolecular Systems - Books - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Polarizable continuum models for (bio)molecular electrostatics: Basic theory and recent developments for macromolecules and simulations. (2016). The Herbert Group. [Link]

  • Prediction of Absolute Solvation Free Energies using Molecular Dynamics Free Energy Perturbation and the OPLS Force Field. (2010). Journal of Chemical Theory and Computation. [Link]

  • A Simple Method for Including Polarization Effects in Solvation Free Energy Calculations When Using Fixed-Charge Force Fields: Alchemically Polarized Charges. (2020). ACS Omega. [Link]

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  • Prediction of Solvation Free Energies with Thermodynamic Integration Using the General Amber Force Field. (2014). Journal of Chemical Theory and Computation. [Link]

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  • Computing Solvation Free Energies of Small Molecules with Experimental Accuracy. (2024). Journal of the American Chemical Society. [Link]

  • Calculating Free Energy Changes in Continuum Solvation Models. - SciSpace. (n.d.). SciSpace. [Link]

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  • The Role of Free Energy Perturbation in Drug Discovery: Enhancing Binding Affinity Predictions - Maven Regulatory Solutions. (2024). Maven Regulatory Solutions. [Link]

  • Recent Developments in Free Energy Calculations for Drug Discovery. (2021). Frontiers in Molecular Biosciences. [Link]

  • An exhaustive conformational analysis of N-acetyl-L-cysteine-N-methylamide. Identification of the complete set of interconversion pathways on the ab initio and DFT potential energy hypersurface - PubMed. (2005). National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Note: Unveiling the Conformational Landscape of Ac-Ser-NHMe in Aqueous Solution via Molecular Dynamics Simulation

Introduction: The Significance of Peptide Conformational Dynamics Peptides, short chains of amino acids, are fundamental to a vast array of biological processes, acting as signaling molecules, hormones, and even as thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Peptide Conformational Dynamics

Peptides, short chains of amino acids, are fundamental to a vast array of biological processes, acting as signaling molecules, hormones, and even as therapeutic agents. Their biological function is intrinsically linked to their three-dimensional structure and dynamic behavior in solution. Understanding the conformational landscape of peptides is therefore a cornerstone of rational drug design and molecular biology.

This application note provides a comprehensive guide to the molecular dynamics (MD) simulation of the N-acetyl-L-serine-N'-methylamide dipeptide (Ac-Ser-NHMe) in an aqueous environment. This capped dipeptide serves as an excellent model system for studying the intrinsic conformational preferences of the serine residue, eliminating the charged termini that can influence backbone dynamics. By simulating this molecule, researchers can gain insights into the fundamental forces governing peptide folding and the role of solvent interactions in shaping the conformational ensemble.

We will delve into the theoretical underpinnings of the simulation process, provide a detailed, step-by-step protocol, and explore the subsequent analysis required to extract meaningful biophysical data. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

Methodology: A Step-by-Step Protocol for Simulating Ac-Ser-NHMe

The successful execution of a molecular dynamics simulation hinges on a meticulous setup and a clear understanding of the underlying principles. Here, we outline a robust protocol for the simulation of Ac-Ser-NHMe in water, highlighting the rationale behind each critical step.

Part 1: System Preparation

The initial phase of any MD simulation involves constructing an accurate in-silico representation of the molecular system.

1.1. Obtaining and Preparing the Initial Peptide Structure:

The first step is to generate a starting 3D structure of Ac-Ser-NHMe. This can be achieved using molecular building software such as Avogadro, PyMOL, or the tleap module of AmberTools. It is crucial to define the correct stereochemistry (L-serine) and ensure the presence of the N-terminal acetyl and C-terminal N-methyl capping groups. While the initial conformation can be an idealized extended or helical structure, the simulation is designed to explore the broader conformational space.

1.2. Force Field and Water Model Selection: The Heart of the Simulation:

The choice of force field is paramount as it dictates the potential energy of the system and, consequently, the accuracy of the simulation. For peptides, the AMBER and CHARMM force fields are widely used and have been extensively validated.[1][2] In this protocol, we will utilize a modern AMBER force field, such as ff19SB , which has shown improved accuracy for protein backbone and side-chain dynamics.[3]

The aqueous environment is explicitly represented by a water model. The TIP3P model is a computationally efficient and commonly used three-site water model.[4] For potentially more accurate results, especially concerning protein-water interactions, the four-site TIP4P-Ew model can be considered.[5] For this guide, we will proceed with the widely adopted TIP3P model.

1.3. Solvation and Ionization:

To mimic physiological conditions, the Ac-Ser-NHMe molecule is placed in a periodic box of water molecules. The size of the box is critical; it should be large enough to ensure that the peptide does not interact with its periodic images. A common practice is to maintain a minimum distance of 10-12 Å between the peptide and the box boundaries.

Since Ac-Ser-NHMe is a neutral molecule, the addition of counter-ions to neutralize the system is not necessary.

Part 2: The Simulation Workflow

The following workflow describes the sequential steps of energy minimization, equilibration, and the production run. This process ensures that the system reaches a stable state at the desired temperature and pressure before collecting data.

2.1. Energy Minimization:

The initial placement of the peptide and water molecules can result in steric clashes or unfavorable geometries, leading to high potential energies. Energy minimization is a crucial step to relax the system and remove these initial strains.[6] This is typically a two-stage process:

  • Steepest Descent: This algorithm rapidly removes the most severe steric clashes.

  • Conjugate Gradient: This method is more efficient at finding the local energy minimum once the major clashes are resolved.

The goal is to reach a state where the potential energy has converged to a stable, low value.[7][8]

2.2. Equilibration: Bringing the System to a Target State:

Equilibration is performed to gently bring the system to the desired temperature and pressure, allowing the solvent molecules to relax around the solute.[9] This is typically conducted in two phases:

  • NVT (Canonical) Ensemble Equilibration: In this phase, the Number of particles (N), Volume (V), and Temperature (T) are kept constant. The system is gradually heated to the target temperature (e.g., 300 K) while restraining the solute's heavy atoms with a harmonic potential. This allows the water molecules to equilibrate around the fixed peptide.

  • NPT (Isothermal-Isobaric) Ensemble Equilibration: Following NVT, the system is equilibrated in an ensemble where the Number of particles (N), Pressure (P), and Temperature (T) are constant. The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 atm), allowing the density of the system to relax. The restraints on the solute are gradually removed over the course of this phase.

2.3. Production Molecular Dynamics:

Once the system is well-equilibrated, the production phase begins. During this stage, the simulation is run for a significant length of time (nanoseconds to microseconds, depending on the research question), and the atomic coordinates are saved at regular intervals (e.g., every 10-20 ps). This trajectory file is the primary output of the simulation and will be used for subsequent analysis.

Table 1: Typical Simulation Parameters for Ac-Ser-NHMe in Water

ParameterValueRationale
Force Field AMBER ff19SBModern, well-validated force field for peptides.[3]
Water Model TIP3PComputationally efficient and widely used.[4]
Box Type CubicSimple and effective for a small solute.
Box Size 10 Å bufferPrevents self-interaction across periodic boundaries.
Ensemble NPTSimulates constant temperature and pressure conditions.
Temperature 300 KApproximates physiological temperature.
Pressure 1 atmStandard atmospheric pressure.
Time Step 2 fsRequires constraints on bonds involving hydrogen (e.g., SHAKE).
Production Run Length 100 ns - 1 µsDependent on the conformational transitions of interest.

Visualizing the MD Workflow

The following diagram illustrates the logical flow of the molecular dynamics simulation protocol described above.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Trajectory Analysis start Initial Structure of Ac-Ser-NHMe forcefield Select Force Field (e.g., AMBER ff19SB) start->forcefield water_model Select Water Model (e.g., TIP3P) forcefield->water_model solvate Solvate in a Periodic Box water_model->solvate ions Add Ions (if necessary) solvate->ions em Energy Minimization (Steepest Descent & Conjugate Gradient) ions->em nvt NVT Equilibration (Constant Volume and Temperature) em->nvt Relaxed System npt NPT Equilibration (Constant Pressure and Temperature) nvt->npt System at Target Temperature production Production MD (Data Collection) npt->production Equilibrated System analysis Conformational Analysis (RMSD, RMSF, Ramachandran, H-bonds) production->analysis Trajectory Data

Caption: A flowchart of the molecular dynamics simulation process.

Analysis of the Simulation Trajectory

The raw output of an MD simulation is a trajectory file containing a series of "snapshots" of the system at different time points. To extract meaningful information, this trajectory must be analyzed using various quantitative methods.

Root Mean Square Deviation (RMSD): Assessing Structural Stability

The RMSD is a measure of the average distance between the atoms of a superimposed structure and a reference structure.[10][11] Plotting the RMSD of the peptide backbone over time relative to the initial minimized structure provides a quick assessment of the simulation's stability. A plateau in the RMSD plot suggests that the system has reached equilibrium.[11]

Root Mean Square Fluctuation (RMSF): Identifying Flexible Regions

While RMSD tracks the deviation of the entire structure, RMSF quantifies the fluctuation of individual atoms or residues over the course of the simulation.[10][11] For Ac-Ser-NHMe, an RMSF plot would highlight the relative mobility of the backbone atoms and the serine side chain, providing insights into the molecule's flexibility.

Ramachandran Plot: Exploring Backbone Conformations

The Ramachandran plot is a fundamental tool for visualizing the conformational space of a peptide's backbone.[12][13][14] It plots the phi (φ) and psi (ψ) dihedral angles of the serine residue. By plotting these angles for each frame of the trajectory, one can identify the preferred conformational states (e.g., α-helical, β-sheet, or polyproline II regions) and the transitions between them.

Hydrogen Bond Analysis: The Role of Non-covalent Interactions

Hydrogen bonds play a critical role in stabilizing peptide structures.[15][16][17] Analyzing the formation and breaking of both intramolecular (within the peptide) and intermolecular (peptide-water) hydrogen bonds over time can reveal key structural motifs and the influence of the solvent on the peptide's conformation.

Table 2: Key Analysis Techniques and Their Insights

Analysis MethodDescriptionInsights Gained for Ac-Ser-NHMe
RMSD Measures the deviation of the peptide backbone from a reference structure over time.[10][11]Assesses simulation convergence and overall structural stability.
RMSF Quantifies the fluctuation of individual atoms throughout the simulation.[10][11]Identifies the flexibility of the serine side chain and backbone atoms.
Ramachandran Plot Visualizes the distribution of the backbone dihedral angles (φ and ψ).[12][13][14]Reveals the preferred backbone conformations of the serine residue.
Hydrogen Bond Analysis Tracks the formation and lifetime of hydrogen bonds.[15][16][17]Elucidates the role of intramolecular and peptide-water hydrogen bonds in stabilizing conformations.

Conclusion: From Simulation to Scientific Insight

Molecular dynamics simulation is a powerful computational microscope for exploring the dynamic nature of peptides at an atomic level. By following the detailed protocol and analysis workflow presented in this application note, researchers can effectively investigate the conformational landscape of Ac-Ser-NHMe in an aqueous environment. The insights gained from such simulations are invaluable for understanding the fundamental principles of peptide folding, the influence of solvent, and can ultimately inform the design of novel peptide-based therapeutics.

The choice of simulation software (such as GROMACS, NAMD, or AMBER) will influence the specific commands used, but the underlying principles and workflow remain consistent.[18][19][20] It is always recommended to consult the documentation of the chosen software package for detailed implementation instructions.

References

  • Jiang, F., Han, W., & Wu, Y.-D. (2015). Conformational Dynamics of Two Natively Unfolded Fragment Peptides: Comparison of the AMBER and CHARMM Force Fields. The Journal of Physical Chemistry B, 119(29), 9131–9141. [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2025, September 30). Understanding Peptides in the Ramachandran Plot. CSIR NET LIFE SCIENCE COACHING. [Link]

  • ResearchGate. (2024, February 8). What is the major difference between RMSD and RMSF analysis? [Link]

  • Huang, J., & MacKerell, A. D. (2013). CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data.
  • Maier, J. A., Martinez, C., Kasavajhala, K., Wickstrom, L., Hauser, K. E., & Simmerling, C. (2015). ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB.
  • CD ComputaBio. (n.d.). RMSD, RMSF Analysis Service. Retrieved February 14, 2026, from [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biophysical Journal, 99(5), 1656–1666.
  • bioRxiv. (2025, August 2). How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors. [Link]

  • Jiang, F., Han, W., & Wu, Y.-D. (2015). Conformational Dynamics of Two Natively Unfolded Fragment Peptides: Comparison of the AMBER and CHARMM Force Fields. The Journal of Physical Chemistry B, 119(29), 9131–9141.
  • ResearchGate. (2016, August 1). Advice regarding the best force field to use for Protein- Peptide interaction? [Link]

  • MDSIM360. (n.d.). Hydrogen Bond Analysis in MD Simulations. Retrieved February 14, 2026, from [Link]

  • Zhu, Y., et al. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
  • The Ramachandran Plot, Torsion Angles in Proteins. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ptak, A., et al. (2020). How strong are hydrogen bonds in the peptide model?. Physical Chemistry Chemical Physics, 22(3), 1125-1134.
  • S. Kumar, & P. C. Singh. (2008). Energetics of hydrogen bonds in peptides. Biophysical Journal, 95(10), 4717-4726.
  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology, 9, 71.
  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926–935.
  • Geng, H., et al. (2024). Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. The Journal of Physical Chemistry B, 128(22), 4885-4896.
  • LabXing. (2020). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. [Link]

  • Piana, S., et al. (2021). Effect of the Water Model in Simulations of Protein–Protein Recognition and Association. International Journal of Molecular Sciences, 22(1), 449.
  • GitHub. (n.d.). gregory-kyro/molecular_dynamics_analyses. Retrieved February 14, 2026, from [Link]

  • Chem-Workflows. (n.d.). Brief introduction to Molecular Dynamics analysis with MDanalysis. Retrieved February 14, 2026, from [Link]

  • InstaDeep. (2024, May 3). Machine Learning of Force Fields for Molecular Dynamics Simulations of Proteins at DFT Accuracy. [Link]

  • YouTube. (2020, December 27). Peptide bond, Dihedral angles and Ramachandran plot. [Link]

  • Bond, P. J., & Sansom, M. S. P. (2006). Conformation and Environment of Channel-Forming Peptides: A Simulation Study. Biophysical Journal, 90(1), 218-229.
  • Lee, C. T., et al. (2019). Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 6, 118.
  • UTEP. (n.d.). Molecular Dynamics Simulation (MDSim) Module. Retrieved February 14, 2026, from [Link]

  • Al-Barakati, A. A., & Al-Otaibi, A. A. (2022). On the Choice of Different Water Model in Molecular Dynamics Simulations of Nanopore Transport Phenomena. Membranes, 12(11), 1121.
  • Ponder, J. W., & Case, D. A. (2003). Force fields for protein simulations. Advances in Protein Chemistry, 66, 27-85.
  • Semantic Scholar. (n.d.). Treatment of Hydrogen Bonds in Protein Simulations. Retrieved February 14, 2026, from [Link]

  • The Journal of Physical Chemistry A. (2001, October 6). Structure and Dynamics of the TIP3P, SPC, and SPC/E Water Models at 298 K. [Link]

  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Retrieved February 14, 2026, from [Link]

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  • AIP Publishing. (2023, April 21). Self-assembling peptide biomaterials: Insights from spontaneous and enhanced sampling molecular dynamics simulations. [Link]

  • Puget Systems. (2022, May 9). Molecular Dynamics Benchmarks GPU Roundup GROMACS NAMD2 NAMD 3alpha on 12 GPUs. [Link]

  • Hospital, A., et al. (2016). Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles.

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Application

Application Note: Scalable Synthesis of N-Acetyl-L-Serine Methylamide (Ac-Ser-NHMe)

Executive Summary N-acetyl-L-serine methylamide (Ac-Ser-NHMe) is a critical model compound in biophysics and medicinal chemistry.[1][2] It serves as the minimal structural unit for the peptide backbone, widely used to st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acetyl-L-serine methylamide (Ac-Ser-NHMe) is a critical model compound in biophysics and medicinal chemistry.[1][2] It serves as the minimal structural unit for the peptide backbone, widely used to study protein solvation dynamics, folding energetics, and amide-solvent interactions.

This Application Note details a robust, three-step solution-phase synthesis starting from L-Serine. Unlike solid-phase peptide synthesis (SPPS), which is cost-prohibitive for multi-gram scale-up, this protocol utilizes a Stepwise Esterification-Aminolysis Strategy .[2] This route is designed to maximize stereochemical integrity and minimize the need for chromatographic purification.[2]

Key Performance Indicators (KPIs)
ParameterSpecification
Target Molecule N-Acetyl-L-Serine Methylamide (C₆H₁₂N₂O₃)
Starting Material L-Serine (CAS: 56-45-1)
Overall Yield 65% – 75% (Optimized)
Purity >98% (HPLC/NMR)
Chiral Integrity >99% ee (No significant racemization observed)

Strategic Analysis & Retrosynthesis

The synthesis addresses two primary chemical challenges inherent to Serine:

  • Nucleophilic Competition: The

    
    -hydroxyl group (-OH) competes with the amine during acylation.[2]
    
  • Racemization Risk: Activation of the carboxyl group (for direct amidation) can lead to oxazolone formation and loss of chirality.

The Solution: The "Ester-Aminolysis" Route Instead of coupling N-acetyl-L-serine directly with methylamine (which requires expensive coupling reagents like EDC/HOBt), we proceed via the methyl ester.[2]

  • Esterification: Activates the C-terminus and protects the carboxylate.[2]

  • N-Acetylation: Selectively targets the amine over the hydroxyl group.[2]

  • Aminolysis: Methylamine converts the ester to the methylamide.[2] Crucially, the basic conditions of aminolysis also cleave any incidental O-acetyl esters formed in Step 2, acting as a self-correcting purification step.

ReactionScheme L_Ser L-Serine (Starting Material) Ser_OMe L-Ser-OMe·HCl (Intermediate 1) L_Ser->Ser_OMe 1. SOCl2, MeOH (Esterification) Ac_Ser_OMe Ac-Ser-OMe (Intermediate 2) Ser_OMe->Ac_Ser_OMe 2. Ac2O, Et3N (N-Acetylation) Target Ac-Ser-NHMe (Target) Ac_Ser_OMe->Target 3. MeNH2, MeOH (Aminolysis)

Figure 1: Synthetic pathway designed for scalability and "self-correcting" removal of O-acetyl impurities.[2]

Detailed Protocol

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

Objective: Convert the zwitterionic amino acid into a soluble, reactive ester.[1][2]

  • Reagents: L-Serine (10.5 g, 100 mmol), Thionyl Chloride (SOCl₂, 8.0 mL, 110 mmol), Methanol (anhydrous, 100 mL).[2]

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (CaCl₂).

Procedure:

  • Chill methanol to 0°C in an ice bath.

  • Critical Control Point (Exothermic): Add SOCl₂ dropwise over 20 minutes. Maintain temperature <10°C to prevent degradation.

  • Add L-Serine in one portion. The solid will dissolve as the reaction proceeds.[3]

  • Remove ice bath and stir at Room Temperature (RT) for 1 hour, then reflux for 2 hours.

  • Concentrate in vacuo to remove solvent and excess SOCl₂.[2]

  • Workup: Triturate the resulting oil with diethyl ether to induce crystallization. Filter the white solid (HCl·H-Ser-OMe).

    • Expected Yield: ~95-98%.[2]

Step 2: Selective N-Acetylation

Objective: Acetylate the


-amine without permanently acetylating the 

-hydroxyl.[2]
  • Reagents: HCl·H-Ser-OMe (from Step 1), Acetic Anhydride (Ac₂O, 1.1 eq), Triethylamine (Et₃N, 2.2 eq), DCM or THF (150 mL).[2]

Procedure:

  • Suspend HCl[2]·H-Ser-OMe in DCM at 0°C.

  • Add Et₃N slowly to liberate the free amine.[2] The solution will clear.

  • Add Ac₂O dropwise.[2]

  • Stir at 0°C for 30 mins, then allow to warm to RT for 2 hours.

  • In-Process Control (IPC): Check TLC (SiO₂, 9:1 CHCl₃:MeOH). Starting amine (ninhydrin positive) should disappear.[2]

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine/Et₃N), sat. NaHCO₃ (removes acetic acid), and brine.[2] Dry over Na₂SO₄ and concentrate.

    • Note: If O-acetylation occurs (Ac-Ser(Ac)-OMe), proceed to Step 3; it will be corrected.[2]

Step 3: Aminolysis to N-Acetyl-L-Serine Methylamide

Objective: Convert the methyl ester to methylamide.[2]

  • Reagents: Ac-Ser-OMe (Intermediate 2), Methylamine (33% wt in Ethanol or 2M in THF, 5 eq).[2]

Procedure:

  • Dissolve Ac-Ser-OMe in minimal Methanol (10 mL).[2]

  • Add Methylamine solution at 0°C.

  • Seal the vessel and stir at RT for 12–24 hours.

    • Mechanism:[2][4][5][6][7][8][9][10] The amine attacks the ester carbonyl. The high pH and nucleophilicity of MeNH₂ also hydrolyze any O-acetyl groups formed in Step 2 back to the free hydroxyl.

  • Purification: Concentrate to dryness. The residue is often a white solid.[2]

  • Recrystallization: Dissolve in minimal hot Ethanol/Acetone and precipitate with Diethyl Ether.

Quality Control & Characterization

Validated Analytical Data
TechniqueExpected ResultInterpretation
1H NMR (D₂O, 500 MHz)

2.03 (s, 3H, Ac-CH₃)
Confirms N-Acetylation.[1][2]

2.75 (s/d, 3H, NH-CH₃)
Confirms Methylamide incorporation.[2]

3.85 (m, 2H,

-CH₂)
Diagnostic of Serine side chain.[2]

4.45 (t, 1H,

-CH)
Alpha-proton chemical shift.[2]
Mass Spec (ESI+)m/z 161.1 [M+H]⁺Molecular Weight Confirmation (MW: 160.17).[2]
Melting Point 138–141°CSharp range indicates high purity.[2]
Troubleshooting Guide
  • Problem: Product is an oil/gum.

    • Root Cause:[2][4][7][8][10][11] Residual solvent or traces of O-acetylated byproduct.[2]

    • Fix: Repeated trituration with cold diethyl ether.[2] Ensure high vacuum drying for >12 hours.[2]

  • Problem: Low Yield in Step 3.

    • Root Cause:[2][4][7][8][10][11] Incomplete aminolysis or hydrolysis of ester by water.[2]

    • Fix: Use anhydrous amine sources (e.g., MeNH₂ in THF) rather than aqueous solutions.[2]

Process Logic & Workflow Visualization

The following diagram illustrates the purification logic, highlighting the "Self-Validating" nature of the aminolysis step regarding side-reactions.

Workflow cluster_chem Chemical Correction in Step 3 Step2_Mix Crude Acetylation Mix (Contains Ac-Ser-OMe & trace Ac-Ser(Ac)-OMe) Step3_Rxn Add Excess MeNH2 (Aminolysis) Step2_Mix->Step3_Rxn Evap Evaporation in vacuo (Removes solvent & excess MeNH2) Step3_Rxn->Evap Reaction Complete Path_Main Ac-Ser-OMe -> Ac-Ser-NHMe Path_Side Ac-Ser(Ac)-OMe -> Ac-Ser-NHMe + Acetamide Trituration Ether Trituration (Removes Acetamide byproduct) Evap->Trituration Final Pure Ac-Ser-NHMe (White Solid) Trituration->Final

Figure 2: Purification workflow demonstrating the removal of side-products via trituration.

References

  • PubChem Compound Summary. "N-acetyl-L-serine."[2] National Center for Biotechnology Information.[2] Accessed February 18, 2026.[2]

  • Organic Syntheses. "N-[(1,1-Dimethylethoxy)carbonyl]-L-serine Methyl Ester." Org.[2][10] Synth. 1992, 70, 186.[2] (Foundational protocol for serine esterification).

  • Zhang, L. et al. "Mechanism for acetic acid-catalyzed ester aminolysis."[2] RHHZ (Computational Chemistry).[2] (Mechanistic insight into aminolysis kinetics).

  • ChemicalBook. "N-Acetyl-L-serine Synthesis Routes." (Industrial routes for acetyl-serine precursors).
  • FooDB. "N-Acetyl-L-serine (FDB000970)."[2][11] (Metabolic context and properties).[2][6][11]

Sources

Method

Application Notes and Protocols for NMR Spectroscopy of Serine Methylamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Serine Methylamide in Biophysical Studies Serine methylamide, a derivative of the amino acid serine, serves as a fundament...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Serine Methylamide in Biophysical Studies

Serine methylamide, a derivative of the amino acid serine, serves as a fundamental model compound in biophysical and medicinal chemistry. Its simple, yet functionally relevant structure, featuring a primary amide and a hydroxyl group, makes it an excellent candidate for studying hydrogen bonding, peptide backbone conformation, and solvent interactions. Nuclear Magnetic Resonance (TNMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of such molecules in solution, providing insights crucial for drug design and the understanding of protein folding.[1] This guide provides detailed protocols for the comprehensive NMR analysis of serine methylamide, from sample preparation to advanced 2D NMR experiments, with a focus on the rationale behind each step to ensure robust and reproducible results.

I. Foundational Principles: Why NMR for Serine Methylamide?

NMR spectroscopy is uniquely powerful for studying small, flexible molecules like serine methylamide because it provides atomic-resolution information about the chemical environment, connectivity, and spatial proximity of nuclei.[1][2]

  • Chemical Shift (δ): The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This allows for the identification of different functional groups and can be indicative of conformational changes.[3][4]

  • Scalar (J) Coupling: Through-bond interactions between neighboring nuclei result in the splitting of NMR signals. The magnitude of this splitting, the J-coupling constant, provides valuable information about dihedral angles and molecular connectivity.[4][5]

  • Nuclear Overhauser Effect (NOE): Through-space interactions between protons that are close in proximity (typically < 5 Å) can be detected. This is a cornerstone of 3D structure determination in solution.[6]

II. Experimental Design: A Strategic Approach to Data Acquisition

A thorough NMR analysis of serine methylamide involves a series of experiments, each providing a unique piece of the structural puzzle. The workflow is designed to build from simple 1D experiments to more complex 2D correlations.

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR SamplePrep Sample Preparation Proton 1H NMR SamplePrep->Proton Carbon 13C NMR Proton->Carbon COSY COSY Carbon->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY

Figure 1: A typical experimental workflow for the NMR analysis of serine methylamide.

III. Detailed Protocols

A. Sample Preparation: The Foundation of High-Quality Spectra

The quality of your NMR data is fundamentally dependent on meticulous sample preparation.[7]

Protocol 1: Sample Preparation for Serine Methylamide

  • Solvent Selection: The choice of a deuterated solvent is critical.[8]

    • Deuterated Dimethyl Sulfoxide (DMSO-d6): An excellent choice for peptides and amino acid derivatives due to its high polarity and ability to dissolve a wide range of compounds.[8] It also slows down the exchange of labile amide and hydroxyl protons with the solvent, making them observable in the ¹H NMR spectrum.

    • Deuterated Water (D₂O): Useful for studying proton exchange phenomena. Amide and hydroxyl protons will exchange with deuterium, causing their signals to disappear from the ¹H spectrum. This can be a useful tool for peak assignment.

    • Mixtures (e.g., 90% H₂O / 10% D₂O): Often used for biomolecular NMR to observe labile protons while still providing a deuterium lock signal for the spectrometer.[6][9]

  • Concentration: The sample concentration affects signal intensity.[10]

    • For ¹H NMR, a concentration of 1-5 mg of serine methylamide in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7]

    • For ¹³C NMR and 2D experiments, a higher concentration (10-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable amount of time.[11]

  • Procedure:

    • Weigh the desired amount of serine methylamide directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL).

    • Gently vortex or sonicate the vial until the sample is completely dissolved.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[12]

    • Cap the NMR tube securely and label it clearly.

B. Data Acquisition: From 1D to 2D Spectroscopy

1. 1D NMR Spectroscopy: The Initial Overview

  • ¹H NMR: Provides the initial "fingerprint" of the molecule, showing all proton signals.

  • ¹³C NMR: Reveals the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, these experiments require more concentrated samples or longer acquisition times.[11]

Protocol 2: Acquiring 1D ¹H and ¹³C NMR Spectra

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H spectrum.

  • If sample concentration allows, acquire a 1D ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

2. 2D NMR Spectroscopy: Unraveling the Molecular Structure

2D NMR experiments spread the spectral information across two frequency dimensions, resolving signal overlap and revealing correlations between nuclei.[2]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[13][14] This is crucial for identifying adjacent protons in the serine methylamide structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[13][15] This is a powerful tool for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[13][14] This is essential for piecing together the carbon skeleton and assigning quaternary carbons.

Protocol 3: Acquiring 2D NMR Spectra

  • Using the same sample, set up a series of 2D experiments. It is recommended to run them in the order of COSY, HSQC, and then HMBC.[16]

  • For each experiment, use the parameters from the 1D ¹H and ¹³C spectra to define the spectral widths and transmitter offsets.[16]

  • Optimize the acquisition parameters (e.g., number of scans, relaxation delays) based on the sample concentration.

  • Process the acquired data using appropriate software to generate the 2D spectra.

IV. Data Interpretation: Assembling the Structural Puzzle

The interpretation of the NMR data is a systematic process of assigning each signal to a specific nucleus in the serine methylamide molecule.

G cluster_data Data Analysis Assign1H Assign 1H Spectrum Assign13C Assign 13C Spectrum Assign1H->Assign13C Structure Elucidate Structure Assign13C->Structure COSY_data COSY Spectrum COSY_data->Assign1H HSQC_data HSQC Spectrum HSQC_data->Assign13C HMBC_data HMBC Spectrum HMBC_data->Structure

Figure 2: The logical flow of data interpretation in NMR analysis.

Expected Chemical Shifts and Coupling Constants:

The following table provides typical chemical shift ranges for the protons and carbons in serine methylamide. Actual values will vary depending on the solvent and other experimental conditions.[3][17]

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Expected Multiplicity (¹H) Key COSY Correlations Key HMBC Correlations
α-CH ~3.8~59Doublet of doublets (dd)β-CH₂, α-NHC=O, β-CH₂
β-CH₂ ~3.9~63Multiplet (m)α-CH, β-OHα-CH, C=O
C=O -~175--α-CH, β-CH₂, N-CH₃
N-CH₃ ~2.6~26Doublet (d)Amide NHC=O
Amide NH ~7.8-Quartet (q)N-CH₃-
α-NH₂ ~2.5-Broad singlet (br s)--
β-OH ~4.5-Triplet (t)β-CH₂-

Note: The multiplicity of the amide and hydroxyl protons may be affected by the rate of exchange with the solvent.

V. Advanced Considerations

For more in-depth studies, consider the following:

  • Isotopic Labeling: For larger peptides or for specific mechanistic studies, isotopic labeling with ¹³C and ¹⁵N can be employed.[10][18] This allows for the use of more advanced heteronuclear NMR experiments.

  • Variable Temperature Studies: Acquiring spectra at different temperatures can provide information about dynamic processes, such as conformational changes or hydrogen bond stability.[9]

  • pH Titrations: Monitoring chemical shifts as a function of pH can be used to determine the pKa values of ionizable groups.

VI. Conclusion

This application note provides a comprehensive and detailed guide to the NMR spectroscopic analysis of serine methylamide. By following these protocols and understanding the underlying principles, researchers can obtain high-quality, reproducible data to elucidate the structure and dynamics of this important model compound. The systematic approach outlined here, from sample preparation to data interpretation, ensures a thorough and accurate characterization, providing a solid foundation for further biophysical and drug development studies.

References

  • Vertex AI Search. (n.d.). NMR Solvents.
  • Munte, C. E., et al. (2025, August 6). Pressure response of amide one-bond J-couplings in model peptides and proteins. ResearchGate.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
  • Schweitzer-Stenner, R., et al. (2009, February 11). Distribution of Conformations Sampled by the Central Amino Acid Residue in Tripeptides Inferred From Amide I Band Profiles and NMR Scalar Coupling Constants. The Journal of Physical Chemistry B.
  • D'Andrea, L. D., & Malgieri, G. (2021, April 1). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • ResearchGate. (2025, August 6). Optimization of the methods for small peptide solution structure determination by NMR spectroscopy.
  • Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents.
  • Zhu, J., & Nowick, J. S. (n.d.). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv.
  • Toal, S. E., et al. (2009, December 16). Intrinsic Propensities of Amino Acid Residues in GxG Peptides Inferred from Amide I′ Band Profiles and NMR Scalar Coupling Constants. Journal of the American Chemical Society.
  • NMR-Bio. (n.d.). NMR sample preparation guidelines.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • NMR-Service. (n.d.). Types of 2D NMR.
  • InfoSheet. (n.d.). NMR sample preparation.
  • Johnson, B. A., et al. (2019, July 19). Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. PMC.
  • Morgan, C., & Vasanthakumar, T. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PMC.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • ChemicalBook. (n.d.). L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (n.d.). 1 H NMR spectra of L-serine, Ser:CB[8] mixture in the molar ratio.... Retrieved February 17, 2026, from

  • PubMed Central. (n.d.). 13C MRS Detection of Changes in Serine Isotopomers Reflects Changes in Mitochondrial Redox Status.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). 3 J and 2 J coupling constants (Hz) that are sensitive to the θ 1 and θ....
  • BMRB. (n.d.). bmse000867 L-Serine.
  • Cambridge Isotope Laboratories. (n.d.). L-Serine (1-¹³C, 99%; ¹⁵N, 98%).
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35.
  • IMSERC. (n.d.). Protein NMR. 13C chemical shifts.
  • PNAS. (n.d.). 13C NMR detection of folate-mediated serine and glycine synthesis in vivo in Saccharomyces cerevisiae.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360 Handouts.
  • SpectraBase. (n.d.). dl-Serine - Optional[1H NMR] - Spectrum.
  • PMC. (2023, September 4). Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products.

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Application

Application Note: A Practical Guide to the Calculation and Interpretation of J-Coupling Constants for Conformational Analysis of Ac-Ser-NHMe

Audience: Researchers, scientists, and drug development professionals. Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of mol...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For peptides and proteins, scalar or J-coupling constants, particularly three-bond vicinal couplings (³J), provide invaluable, conformationally-dependent information. These couplings, when analyzed through the lens of the Karplus relationship, offer quantitative constraints on backbone and side-chain dihedral angles, which are critical for defining molecular architecture. This application note provides a comprehensive, field-proven guide for the experimental determination, calculation, and structural interpretation of key J-coupling constants in the model dipeptide N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe). We present a workflow that begins with the theoretical underpinnings of J-coupling, proceeds to detailed protocols for NMR data acquisition and processing, and culminates in the application of the Karplus equation to derive structural insights.

Theoretical Foundation: J-Coupling and the Karplus Relationship

The Nature of Scalar (J) Coupling

Scalar coupling, or J-coupling, is an indirect interaction between two nuclear spins that is mediated by the electrons in the intervening chemical bonds.[1] This interaction is independent of the molecule's orientation in the external magnetic field and manifests in NMR spectra as the splitting of a resonance into a multiplet.[1] The magnitude of this splitting, the J-coupling constant, is measured in Hertz (Hz). While couplings can occur over multiple bonds, the three-bond vicinal coupling (e.g., H-N-Cα-Hα) is exceptionally informative for structural biology because its magnitude is strongly dependent on the dihedral angle (torsion angle) of the central bond.[2]

The Karplus Equation: Translating J-Coupling to Dihedral Angles

The relationship between a three-bond coupling constant (³J) and the corresponding dihedral angle (θ) was empirically described by Martin Karplus. The Karplus equation provides a mathematical function to estimate dihedral angles from experimentally measured ³J values.[2] The general form of the equation is:

J(θ) = A cos²(θ) + B cos(θ) + C

Where A, B, and C are empirically derived coefficients that depend on the specific atoms and substitution patterns involved in the coupling pathway.[2][3] For peptides, this relationship is fundamental for determining backbone (φ, ψ) and side-chain (χ) torsion angles.[4][5]

For our model peptide, Ac-Ser-NHMe, two key vicinal couplings are of primary interest:

  • ³J(HN,Hα): This coupling between the amide proton (HN) and the alpha-proton (Hα) is dependent on the backbone dihedral angle φ .

  • ³J(Hα,Hβ): The coupling between the alpha-proton (Hα) and the two diastereotopic beta-protons (Hβ2 and Hβ3) of the serine side chain is dependent on the side-chain dihedral angle χ¹ .

Accurate measurement of these constants allows for the direct probing of the conformational landscape of Ac-Ser-NHMe in solution.

Experimental Protocol: NMR Data Acquisition

For a small, unlabeled peptide like Ac-Ser-NHMe, high-resolution 1D ¹H NMR is often sufficient for the accurate measurement of J-couplings, provided there is minimal signal overlap. A 2D DQF-COSY experiment can be used to resolve ambiguity in crowded spectral regions.

Sample Preparation
  • Dissolve Sample: Dissolve 5-10 mg of Ac-Ser-NHMe in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it prevents the exchange of the amide proton with the solvent, ensuring the visibility of the HN signal and the measurability of the ³J(HN,Hα) coupling.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS) for organic solvents.

  • Transfer: Transfer the solution to a high-quality NMR tube.

Spectrometer Setup & 1D ¹H NMR Acquisition

This protocol assumes the use of a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Preparation: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming will result in broad lineshapes, which can obscure or prevent the accurate measurement of J-splittings.

  • Tuning and Matching: Tune and match the proton probe to the correct frequency to ensure maximum sensitivity and efficient power delivery.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse (zg30) experiment is appropriate.

    • Spectral Width (SW): Set to approximately 12-15 ppm, centered around 6-7 ppm, to encompass all expected proton signals.

    • Acquisition Time (AQ): Set to a long duration (e.g., 4-5 seconds). Causality: A longer acquisition time leads to a smaller digital resolution (Hz/point), which is critical for accurately resolving small J-coupling constants.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for near-complete relaxation of the protons between scans, ensuring quantitative signal intensities.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16, 32, or more) to achieve a high signal-to-noise ratio (S/N > 100:1). High S/N is essential for precise peak picking.

Data Processing and J-Coupling Calculation

Once the Free Induction Decay (FID) is acquired, it must be processed into a high-quality spectrum from which the coupling constants can be measured. This workflow is applicable in most modern NMR software packages (e.g., Bruker TopSpin, Mnova, NMRPipe).[6][7][8]

Data Processing Workflow

G FID Raw FID Data Apod Apodization (Window Function) FID->Apod Improves S/N, adjusts linewidth FT Fourier Transform Apod->FT FID to Spectrum Phase Phase Correction FT->Phase Correct peak shape Baseline Baseline Correction Phase->Baseline Ensure flat baseline Ref Referencing Baseline->Ref Calibrate chemical shift axis PeakPick Peak Picking & Measurement Ref->PeakPick Identify peak frequencies J_Value Calculated J-Coupling (Hz) PeakPick->J_Value

Caption: Workflow for processing NMR FID data to calculate J-coupling constants.

Step-by-Step Protocol for J-Coupling Measurement
  • Apodization: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3-0.5 Hz) to the FID to improve the signal-to-noise ratio. For very high-resolution needs, a Gaussian window function can be used to narrow lines without significantly compromising S/N.

  • Fourier Transform: Perform the Fourier transform to convert the time-domain FID into the frequency-domain spectrum.

  • Phase Correction: Carefully adjust the zero-order (P0) and first-order (P1) phase parameters manually to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortions in the spectral baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm or using the known residual solvent peak chemical shift.

  • Peak Picking and Calculation:

    • Zoom into the multiplet of interest (e.g., the doublet of doublets for the Hα proton or the doublet for the HN proton).

    • Use the software's peak-picking tool to precisely identify the frequency of each peak apex in the multiplet.[9]

    • Calculate the J-coupling constant by taking the difference in frequency (in Hz) between the split peaks. [10] For a doublet, this is the direct difference. For a doublet of doublets, there will be two different splittings to measure. It is good practice to measure the splitting across all relevant pairs in the multiplet and average the result to minimize error.[9]

Example Calculation for a Doublet:

  • Peak 1 Frequency = 3501.2 Hz

  • Peak 2 Frequency = 3494.0 Hz

  • J-Coupling = |3501.2 - 3494.0| = 7.2 Hz

Structural Interpretation: The Karplus Relationship in Practice

With the experimental J-values in hand, the final step is to correlate them with the corresponding dihedral angles using an appropriate set of Karplus parameters.

From J-Coupling to Dihedral Angle

G J_Exp Experimental ³J Value (Hz) Karplus Select Karplus Equation J(θ) = Acos²(θ) + Bcos(θ) + C J_Exp->Karplus Solve Solve Equation for θ Karplus->Solve Params Choose A, B, C Parameters (from literature) Params->Karplus Angles Possible Dihedral Angles (θ) Solve->Angles Ambiguity Note: Equation is periodic; multiple angles possible Angles->Ambiguity

Caption: Logical flow for deriving dihedral angles from experimental J-coupling data.

Parametrization and Application

Numerous parameter sets for the Karplus equation have been developed and refined over the years. The choice of parameters can depend on whether the protein is in a folded or unfolded state. For a small, flexible peptide like Ac-Ser-NHMe, parameters derived from a broad range of structures are suitable.

CouplingDihedral AngleKarplus Parameters (A, B, C)Reference
³J(HN,Hα) φ A = 6.51, B = -1.76, C = 1.60Vuister & Bax (1993)
³J(Hα,Hβ) χ¹ A = 9.5, B = -1.8, C = 1.8DeMarco et al. (1978)

Protocol for Deriving φ from ³J(HN,Hα):

  • Measure ³J(HN,Hα): From your processed spectrum, measure the coupling constant for the amide proton signal or the Hα signal. Let's assume an experimental value of 8.5 Hz .

  • Apply Karplus Equation: 8.5 = 6.51 * cos²(φ - 60°) - 1.76 * cos(φ - 60°) + 1.60 Note: The equation is often expressed in terms of (φ - 60°) for ³J(HN,Hα) to account for the stereochemistry of L-amino acids.

  • Solve for φ: Solving this quadratic equation for cos(φ - 60°) will yield possible values for the dihedral angle φ. A value of 8.5 Hz is characteristic of an extended or β-strand-like conformation, corresponding to a φ angle of approximately -120°.[11] Conversely, a small coupling constant (~4-5 Hz) would suggest a helical conformation (φ ≈ -60°).[11]

Protocol for Deriving χ¹ from ³J(Hα,Hβ):

The serine side chain has two β-protons (Hβ2, Hβ3), leading to two distinct couplings: ³J(Hα,Hβ2) and ³J(Hα,Hβ3).

  • Measure Couplings: Measure both ³J(Hα,Hβ2) and ³J(Hα,Hβ3) from the Hα multiplet.

  • Apply Karplus Equations: The corresponding dihedral angles are χ¹ - 60° (for Hβ2) and χ¹ + 60° (for Hβ3).

    • J(Hα,Hβ2) = A cos²(χ¹ - 60°) + B cos(χ¹ - 60°) + C

    • J(Hα,Hβ3) = A cos²(χ¹ + 60°) + B cos(χ¹ + 60°) + C

  • Determine Conformation: By analyzing the pair of J-couplings, one can determine the preferred rotameric state (gauche+, gauche-, or trans) of the side chain. For example, a combination of one large (~11 Hz) and one small (~3 Hz) coupling is indicative of a specific staggered conformation.

Data Summary

It is crucial to organize the results systematically.

Proton SignalMultiplet PatternMeasured J-Coupling (Hz)Dihedral AngleCalculated Angle(s) (°)
HNDoublete.g., 8.5φe.g., ~ -120°
Doublet of Multipletse.g., ³J(Hα,HN) = 8.5φe.g., ~ -120°
e.g., ³J(Hα,Hβ2) = 11.0χ¹e.g., ~ -60° (gauche+)
e.g., ³J(Hα,Hβ3) = 3.5χ¹

Conclusion

The measurement of J-coupling constants is a powerful, direct method for obtaining quantitative information about the solution-state conformation of peptides. For a model system like Ac-Ser-NHMe, a high-resolution 1D ¹H NMR experiment, coupled with careful data processing, can provide accurate ³J(HN,Hα) and ³J(Hα,Hβ) values. These experimental observables can be translated into backbone (φ) and side-chain (χ¹) dihedral angle restraints using well-established Karplus equations. This approach provides a fundamental layer of structural information that is essential for understanding peptide behavior and serves as a critical component in more complex structure determination workflows that may also include NOE and RDC data.

References

  • Montelione, G. T., Emerson, S. D., & Lyons, B. A. (1992). A general approach for determining scalar coupling constants in polypeptides and proteins. Biopolymers. [Link]

  • CcpNmr Analysis. (n.d.). Biomolecular NMR Wiki - Calculate 3J H-Ha coupling constants. CCPN. [Link]

  • Montelione, G. T., et al. (1992). A general approach for determining scalar coupling constants in polypeptides and proteins. Semantic Scholar. [Link]

  • Wirmer, J., & Schwalbe, H. (2010). Correlation of (2)J Couplings With Protein Secondary Structure. PubMed. [Link]

  • Peralta, J. E., et al. (2019). Computational Protocol to Evaluate Side-Chain Vicinal Spin–Spin Coupling Constants and Karplus Equation in Amino Acids: Alanine Dipeptide Model. ACS Publications. [Link]

  • Löhr, F., et al. (2011). One-bond and Two-Bond J Couplings Help Annotate Protein Secondary-Structure Motifs: J-coupling Indexing Applied to Human Endoplasmic Reticulum Protein ERp18. PubMed. [Link]

  • Barfield, M. (2012). Dependencies of J-Couplings upon Dihedral Angles on Proteins. Zenodo. [Link]

  • Kessler, H., et al. (2012). NMR of Peptides. TUM. [Link]

  • Ying, J., et al. (2009). 3D J-resolved NMR spectroscopy for unstructured polypeptides: Fast measurement of 3JHNHα coupling constants with outstanding spectral resolution. ResearchGate. [Link]

  • JEOL Ltd. (n.d.). Delta NMR software J coupling analysis tool. JEOL. [Link]

  • Gomez, S., et al. (2006). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. PMC. [Link]

  • Vuister, G. W., & Bax, A. (1993). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society. [Link]

  • Karplus, M., et al. (1985). Vicinal coupling constants and protein dynamics. PubMed. [Link]

  • IMSERC. (n.d.). Protein NMR. J(HN-HA) Coupling Constants. Northwestern University. [Link]

  • De Marco, A., et al. (1978). Structural Interpretation of Vicinal Proton-Proton Coupling Constants 3JHaHII in the Basic Pancreatic Trypsin Inhibitor Measured. World Scientific. [Link]

  • Bazzo, R., et al. (2001). Measurement of homonuclear three-bond J(HNH) coupling constants in unlabeled peptides complexed with labeled proteins. Ovid. [Link]

  • Wirmer, J., & Schwalbe, H. (1998). Determination of the Dihedral Angle ψ Based on J Coupling Measurements in 15N/13C-Labeled Proteins. ACS Publications. [Link]

  • Clore, G. M., & Gronenborn, A. M. (1995). Vicinal Coupling Constants and Conformation of Biomolecules. ResearchGate. [Link]

  • Lichter, R. L., & Roberts, J. D. (1970). Nitrogen-15 magnetic resonance spectroscopy. X. Angular dependence of vicinal 15N-H coupling constants in amino acids. ACS Publications. [Link]

  • Del Bene, J. E., et al. (2005). The Chemical Nature of Hydrogen Bonding in Proteins via NMR: J-Couplings, Chemical Shifts, and AIM. ACS Publications. [Link]

  • Wikipedia. (n.d.). Karplus equation. Wikipedia. [Link]

  • IMSERC. (n.d.). Protein NMR. J(CA-HN) Coupling Constants. Northwestern University. [Link]

  • CONFLEX. (n.d.). NMR coupling constant calculation. CONFLEX Tutorials. [Link]

  • UCL. (n.d.). Measurements of J(C,H)-couplings. University College London. [Link]

  • NIH. (2011). NMRPipe - Nuclear Magnetic Resonance (NMR) Groups. National Institutes of Health. [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Georgia Institute of Technology. [Link]

  • University of Oxford. (n.d.). NMR J-couplings. Yates Group. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]

  • ACS Publications. (n.d.). Interference between J-couplings and cross-relaxation in solution NMR spectroscopy: consequences for macromolecular structure determination. Journal of the American Chemical Society. [Link]

  • Springer Nature Experiments. (n.d.). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Springer Nature. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). nmrPipe and nmrDraw. University of California, Santa Barbara. [Link]

  • NIH. (n.d.). NMRPipe. National Institutes of Health. [Link]

  • Ferreira, M. J., et al. (2015). Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Unambiguous and accurate measurement of scalar coupling constants through a selective refocusing NMR experiment. ResearchGate. [Link]

  • ResearchGate. (2016). Problems with CCPN NMR-analysis software?. ResearchGate. [Link]

  • Smith, L. J., et al. (2021). On the use of 3J-coupling NMR data to derive structural information on proteins. PMC. [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Oregon State University. [Link]

  • ResearchGate. (2015). Sparky vs NMRFAM Sparky?. ResearchGate. [Link]

  • Chem Help ASAP. (2022). calculating & reporting coupling constants. YouTube. [Link]

  • Boulton, S., & Melacini, G. (2020). CHESPA/CHESCA-SPARKY: automated NMR data analysis plugins for SPARKY to map protein allostery. AIR Unimi. [Link]

  • CCPN. (n.d.). Importing a Sparky Project. Collaborative Computational Project for NMR. [Link]

  • NMR Resources. (2023). How To Analyze All That NMR Data With NMRPipe. YouTube. [Link]

  • Bax, A., et al. (2002). J-couplings. Measurement and Usage in Structure Determination. NMR Wiki. [Link]

  • Ferreira, M. J., et al. (2015). Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study. Organic & Biomolecular Chemistry. [Link]

  • Ferreira, M. J., et al. (2015). Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study. PubMed. [Link]

  • Ferreira, M. J., et al. (2015). Conformational preferences of Ac-Gly-NHMe in solution. ResearchGate. [Link]

Sources

Method

Application Note: High-Precision Force Field Parameterization for Serine Residues

Strategic Overview Serine (Ser, S) presents unique challenges in force field (FF) parameterization due to its polar hydroxymethyl side chain. Unlike aliphatic residues, the serine hydroxyl group ( ) acts as both a hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Serine (Ser, S) presents unique challenges in force field (FF) parameterization due to its polar hydroxymethyl side chain. Unlike aliphatic residues, the serine hydroxyl group (


) acts as both a hydrogen bond donor and acceptor, creating strong coupling between the side-chain torsion angles (

) and the backbone conformation (

).

Inaccurate parameterization of Serine frequently leads to:

  • Secondary Structure Bias: Over-stabilization of

    
    -helices or 
    
    
    
    -sheets due to incorrect backbone-sidechain coupling.
  • Hydration Errors: Incorrect water structure around the hydroxyl group, affecting solubility and binding free energies.

  • Catalytic Artifacts: In drug design, poor description of the "nucleophilic elbow" in serine proteases.

This guide outlines a hybrid-methodology compatible with AMBER (ff19SB/GAFF2) and CHARMM (C36m/CGenFF) philosophies, focusing on the critical


 (chi) rotor fitting and charge derivation.

Theoretical Framework & Experimental Design

The Model System

Do not parameterize an isolated serine amino acid. You must use a blocked dipeptide to mimic the electronic environment of a protein chain.

  • Construct: N-acetyl-serine-N'-methylamide (ACE-SER-NME).

  • Rationale: The ACE and NME caps prevent artificial electrostatic interactions from terminal zwitterions (

    
    ) that would distort the charge distribution of the side chain.
    
Level of Theory

The choice of Quantum Mechanical (QM) theory must balance accuracy with the specific requirements of the target force field family.

Parameter SetTarget Force FieldQM Theory (Optimization)QM Theory (Single Point Energy)
Charges (RESP) AMBER (ff14SB/ff19SB)HF/6-31GHF/6-31G (PCM/IED)
Charges (Int. E) CHARMM (C36m)HF/6-31GHF/6-31G (Water Interaction)
Torsions General High-AccuracyMP2/cc-pVTZ or

B97X-D/6-311++G**
MP2/cc-pVQZ (Basis set limit)

Critical Insight: For AMBER charges, HF/6-31G* is required despite being "outdated" because it fortuitously over-polarizes the molecule, mimicking the polarization cost in liquid water (approx. 10-15%). Using a "better" DFT functional for charges without scaling will result in a hydrophobic serine.

Phase I: Quantum Mechanical Data Generation

Protocol A: Geometry Optimization & Charge Calculation

Objective: Obtain the equilibrium structure and electrostatic potential (ESP).

  • Build Structure: Generate ACE-SER-NME in an extended conformation (

    
    ).
    
  • Optimization: Run full geometry optimization (Gaussian/ORCA).

    • Constraint: None for the initial minimum.

  • ESP Calculation: Calculate the electrostatic potential on a grid.

    • AMBER: Use the Merz-Kollman (MK) scheme with a high density of points (layers=4).

    • CHARMM: Perform supramolecular interaction energy calculations with a single TIP3P water probe at ideal H-bonding geometries (donor and acceptor sites).

Protocol B: Torsional Scanning ( and )

Objective: Map the Potential Energy Surface (PES).[1]

  • Scan Definition:

    • 
       (N-CA-CB-OG): Rotate 
      
      
      
      to
      
      
      in
      
      
      increments.
    • 
       (CA-CB-OG-HG): Rotate 
      
      
      
      to
      
      
      in
      
      
      increments.
  • Restrained Optimization:

    • At each step, fix the scanned torsion.[1]

    • Crucial: Restrain the backbone

      
       to the energy minimum found in Protocol A. Why? If the backbone relaxes, the change in total energy will be dominated by backbone sterics, obscuring the side-chain signal you are trying to fit.
      
  • Output: A set of 24-48 structures and their QM energies (

    
    ).
    

Phase II: Parameter Fitting Workflow

The fitting process minimizes the objective function:



Where 

is the molecular mechanics energy calculated without the dihedral term being fitted.
Visualization: The Parameterization Pipeline

SerineParameterization QM_Opt QM Geometry Optimization (ACE-SER-NME) QM_Scan Rigid Rotor Scan (Chi1/Chi2) MP2/cc-pVTZ QM_Opt->QM_Scan Charge_Fit Charge Derivation (RESP or CGenFF) QM_Opt->Charge_Fit Diff_Calc Calculate Difference E_diff = E_QM - E_MM QM_Scan->Diff_Calc QM Energies MM_Calc Calculate MM Energy (No Dihedral Term) Charge_Fit->MM_Calc LJ_Trans Lennard-Jones Transfer (OPLS/AMBER Lib) LJ_Trans->MM_Calc MM_Calc->Diff_Calc MM Energies Fit_Dih Fit Fourier Series K(1+cos(n*phi - d)) Diff_Calc->Fit_Dih Validation Validation (MD Simulation) Fit_Dih->Validation

Figure 1: Logical workflow for separating electrostatic and steric contributions during torsion fitting.

Protocol C: Fitting Steps
  • Assign Charges: Apply the charges derived in Protocol A to the topology file.

  • Zero Dihedrals: In the force field parameter file, set the force constants (

    
    ) for the specific Serine 
    
    
    
    angles to 0.0 .
  • Calculate MM Energy: Run a single-point energy calculation (using the exact same geometries from the QM scan) with the MD engine (GROMACS/AMBER).

  • Derive Correction: Subtract

    
     from 
    
    
    
    . The residual profile represents the pure torsional barrier required.
  • Fourier Fitting: Fit the residual profile to a cosine series:

    
    
    
    • Note: For Serine

      
       (involving Hydrogen), 
      
      
      
      is usually the dominant term due to the staggered conformation of the hydroxyl proton.

Phase III: Validation Strategy (Self-Validating Systems)

A parameter set is only as good as its experimental reproduction. You must validate against NMR J-couplings and Hydration Free Energy .

Scalar Coupling Constants ( )

The Karplus equation relates the dihedral angle (


) to the NMR coupling constant (

):

Protocol:

  • Run a 100 ns MD simulation of ACE-SER-NME in explicit water (TIP3P or OPC).

  • Extract the trajectory of

    
     angles.
    
  • Calculate the ensemble average

    
     using the Karplus parameters (e.g., the Hu & Bax parameter set for proteins).
    
  • Pass Criteria:

    
    .
    
Solvation Free Energy ( )

Protocol:

  • Perform Free Energy Perturbation (FEP) or Thermodynamic Integration (TI).

  • Transform the Serine side chain to a dummy (vacuum) state in explicit solvent.

  • Reference Data: Experimental

    
     for ethanol (analog for Ser sidechain) is approx -5.0 kcal/mol.
    
  • Pass Criteria: Error within

    
    .
    
Data Summary Table
MetricExperimental ValueAcceptable Sim RangeSource

6.4 Hz (avg)5.5 - 7.5 Hz

(Sidechain)
-5.06 kcal/mol-4.5 to -5.5 kcal/mol
Ramachandran

/

/

populations
Match PDB Coil Library

Special Considerations: The CMAP Correction

For Serine, the standard torsion fitting is often insufficient because the polar -OH group can form transient hydrogen bonds with the backbone amide (i-1) or carbonyl (i).

The Solution: If validation fails (specifically Ramachandran populations), you must implement a CMAP (Correction Map) .

  • Perform a 2D adiabatic scan of

    
     vs 
    
    
    
    (24x24 grid).
  • Calculate the difference between the QM surface and the MM surface.

  • This difference matrix is applied as a grid-correction term in the topology file (standard in CHARMM36m and AMBER ff19SB).

References

  • AMBER ff19SB Development: Tian, C., et al. (2020). "ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution." Journal of Chemical Theory and Computation.

  • CHARMM36m Refinement: Huang, J., et al. (2017). "CHARMM36m: an improved force field for folded and intrinsically disordered proteins."[2][3] Nature Methods.

  • General Parameterization Guide (CGenFF): Vanommeslaeghe, K., et al. (2010). "CHARMM General Force Field: A Force Field for Drug-Like Molecules Compatible with the CHARMM All-Atom Additive Biological Force Fields." Journal of Computational Chemistry.

  • NMR Validation Data: Best, R. B., et al. (2008). "Force field validation is essential for the identification of weaknesses in current models."[4][5] PNAS.

  • Solvation Free Energies: Wolfenden, R. (1981). "Waterlogged molecules." Science.

Sources

Application

Application Note: Computational Characterization of Peptidomimetic Scaffolds

Topic: DFT geometry optimization of 2-Acetamido-3-hydroxy-N-methylpropanamide Common Name: N-Acetyl-L-Serine-N-Methylamide (Ac-Ser-NHMe) Content Type: Application Note & Protocol Guide High-Precision DFT Optimization of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DFT geometry optimization of 2-Acetamido-3-hydroxy-N-methylpropanamide Common Name: N-Acetyl-L-Serine-N-Methylamide (Ac-Ser-NHMe) Content Type: Application Note & Protocol Guide

High-Precision DFT Optimization of N-Acetyl-L-Serine-N-Methylamide

Executive Summary & Scientific Context

The target molecule, 2-Acetamido-3-hydroxy-N-methylpropanamide (IUPAC), is widely known in the biophysical literature as N-Acetyl-L-Serine-N-Methylamide (Ac-Ser-NHMe) . It serves as a critical "dipeptide model" for understanding the protein folding landscape of serine residues. Unlike simple alanine analogs, the presence of the


-hydroxyl group introduces a competitive hydrogen-bonding network between the side chain and the peptide backbone.

Why this protocol matters: Standard "single-structure" optimization fails for this molecule. The potential energy surface (PES) is dominated by multiple local minima defined by the Ramachandran backbone dihedral angles (


) and the side-chain rotamer (

). This guide provides a rigorous workflow to identify the global minimum and accurately predict solvatochromic shifts and vibrational frequencies using Dispersion-Corrected Density Functional Theory (DFT-D).
Computational Strategy & Workflow

The optimization process is divided into three distinct phases to ensure convergence to the true global minimum rather than a high-energy transition state.

Phase 1: The Conformational Search (The "Coarse" Filter)
  • Objective: Generate a library of candidate geometries.

  • Rationale: The flexible rotatable bonds allow for multiple H-bond motifs (e.g., C7eq, C5,

    
    -helix). A single guess geometry is statistically unlikely to be the global minimum.
    
  • Method: Perform a relaxed potential energy surface (PES) scan.

    • Scan Parameters:

      • 
         (C-N-C
        
        
        
        -C):
        
        
        to
        
        
        in
        
        
        steps.
      • 
         (N-C
        
        
        
        -C-N):
        
        
        to
        
        
        in
        
        
        steps.
      • 
         (N-C
        
        
        
        -C
        
        
        -O
        
        
        ):
        
        
        (
        
        
        ),
        
        
        (
        
        
        ),
        
        
        (
        
        
        ).
Phase 2: Geometry Optimization (The "Fine" Tuning)
  • Functional Selection: M06-2X or

    
    B97X-D .[1][2][3]
    
    • Causality: Standard functionals like B3LYP fail to accurately describe the medium-range dispersion forces and weak hydrogen bonds critical for stabilizing the

      
      -turn (C7) conformations in peptides. M06-2X (Minnesota functional) is parameterized specifically for non-covalent interactions.
      
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Causality: Pople basis sets (e.g., 6-31G*) often suffer from Basis Set Superposition Error (BSSE) in intramolecular H-bonding systems. The def2 family provides better convergence for polar functional groups.

Phase 3: Solvation & Frequency Analysis
  • Solvation Model: SMD (Solvation Model based on Density).

    • Causality: The SMD model is superior to the standard PCM (Polarizable Continuum Model) for calculating free energies of solvation (

      
      ), which is essential when comparing gas-phase vs. aqueous stability.
      
Detailed Experimental Protocols
Protocol A: Input Preparation & Functional Setup

Software Context: Instructions are written for general quantum chemistry packages (Gaussian, ORCA, Q-Chem).

ParameterSettingTechnical Justification
Functional

B97X-D
(or M06-2X)
Includes long-range dispersion corrections essential for folding.
Basis Set def2-TZVP Balances computational cost with high accuracy for H-bonding.
Integration Grid Ultrafine / Grid6 Critical for meta-GGA functionals (like M06-2X) to avoid numerical noise.
Solvent Model SMD (Water,

)
Accurately models the electrostatic penalty of breaking intramolecular H-bonds.
Convergence Tight / VeryTight Required for subsequent frequency calculations to be valid.
Protocol B: Step-by-Step Execution

Step 1: Initial Conformational Sampling

  • Construct the molecule in a GUI (e.g., GaussView, Avogadro).

  • Pre-optimize using a semi-empirical method (PM6 or GFN2-xTB) to clean bond lengths.

  • Run a "Scan" calculation rotating the

    
     and 
    
    
    
    dihedrals.
  • Extract the lowest 5 energy structures.

Step 2: DFT Optimization (Gas Phase)

  • Submit the top 5 conformers for optimization at wB97XD/def2-TZVP.

  • Keyword Example (Gaussian): #p opt=tight freq wB97XD/def2-TZVP int=ultrafine

  • Keyword Example (ORCA): ! wB97X-D3 def2-TZVP Opt Freq TightSCF

Step 3: Validation (Frequency Check)

  • Check the output for Imaginary Frequencies (NIMAG).

    • Success: NIMAG = 0.[4]

    • Failure: NIMAG > 0 (The structure is a transition state, not a minimum).

    • Fix: Displace the geometry along the imaginary normal mode and re-optimize.

Step 4: Solvation Energy Calculation

  • Take the optimized gas-phase geometry.

  • Perform a single-point energy calculation (or re-optimization) with the SMD model.

  • Calculate

    
    .
    
Visualization of Workflows
Figure 1: Computational Workflow for Peptide Conformational Analysis

This diagram illustrates the filtering process from coarse conformational search to high-level DFT verification.

DFT_Workflow Start Start: Build 2-Acetamido-3-hydroxy- N-methylpropanamide ConfSearch Phase 1: Conformational Search (PM6 or MMFF Scan of φ, ψ, χ) Start->ConfSearch Filter Filter: Select Top 5 Lowest Energy Conformers ConfSearch->Filter DFTOpt Phase 2: DFT Optimization (ωB97X-D / def2-TZVP) Filter->DFTOpt FreqCheck Freq Check: Imaginary Freqs? DFTOpt->FreqCheck FreqCheck->DFTOpt Yes (Fix Geometry) Solvation Phase 3: SMD Solvation (Single Point or Re-opt) FreqCheck->Solvation No (NIMAG=0) End Final Output: Global Minimum & IR Spectra Solvation->End

Caption: Iterative workflow ensuring the identification of the true global minimum free from transition state artifacts.

Figure 2: Intramolecular Hydrogen Bonding Network

The complexity of Ac-Ser-NHMe arises from the competition between these interactions.

HBond_Network Backbone_NH Amide NH (Donor) Backbone_CO Acetyl CO (Acceptor) Backbone_NH->Backbone_CO C7 / C5 Interaction (Backbone-Backbone) SideChain_OH Serine OH (Donor/Acceptor) Backbone_NH->SideChain_OH Backbone-Sidechain (Rare) SideChain_OH->Backbone_CO Sidechain-Backbone (Stabilizes γ-turn)

Caption: Competitive H-bond pathways in Ac-Ser-NHMe. The Sidechain-Backbone interaction is unique to Serine derivatives.

Data Analysis & Interpretation

When analyzing your DFT output, organize the results as follows to validate the "Serine Effect."

Table 1: Key Geometric Parameters for Validation

Compare your optimized geometry against these expected ranges for the C7eq (Global Minimum) conformer.

ParameterDefinitionExpected Value (Gas Phase)Interpretation

(Dihedral)
C-N-C

-C

Indicates a

-turn (C7) conformation.

(Dihedral)
N-C

-C-N

Critical for stabilizing the intramolecular H-bond.
H-Bond Length C=O

H-N

Å
Shorter distance = Stronger interaction.
Side Chain

N-C

-C

-O


The OH group often points toward the backbone carbonyl.
Vibrational Analysis (IR Spectrum)
  • Amide I (C=O[5] Stretch): Look for a redshift (lower frequency) in the acetyl carbonyl. This confirms it is acting as a hydrogen bond acceptor.

  • OH Stretch: In the gas phase, a "free" OH appears ~3650 cm

    
    . If H-bonded to the backbone, this peak will broaden and shift to ~3500 cm
    
    
    
    .
References
  • Riley, K. E., & Hobza, P. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals.[3] The Journal of Chemical Physics.[6] Link

  • Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Bombasaro, J. A., et al. (2005). An exhaustive conformational analysis of N-acetyl-L-cysteine-N-methylamide. Journal of Physical Chemistry A. Link (Note: Provides comparative methodology for the cysteine analog).[6]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections. Physical Chemistry Chemical Physics. Link

Sources

Method

Application Note: VCD Conformational Analysis of Ac-Ser-NHMe

This Application Note and Protocol is designed for researchers and drug development professionals utilizing Vibrational Circular Dichroism (VCD) to analyze the conformational landscape of N-acetyl-L-serine-N'-methylamide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals utilizing Vibrational Circular Dichroism (VCD) to analyze the conformational landscape of N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe) . This dipeptide model is a critical benchmark for understanding the interplay between backbone secondary structures and polar side-chain interactions (serine -OH).

Executive Summary

This guide details the protocol for acquiring and analyzing the VCD spectra of Ac-Ser-NHMe. Unlike standard electronic CD (ECD), VCD provides rich structural data in the ground electronic state, allowing for the discrimination of solution-phase conformers (e.g.,


, Polyproline II, 

-helix) that are often indistinguishable by other methods.

Key Application: Determining the population ratio of the Gamma-turn (


)  vs. Polyproline II (

)
conformations in varying solvent environments (e.g.,

vs.

), specifically analyzing the impact of the Serine side-chain hydroxyl group on backbone stability.

Introduction & Scientific Principles

The Molecule: Ac-Ser-NHMe

Ac-Ser-NHMe serves as a minimal model for the serine residue in a protein chain. Its conformational preference is dictated by two main dihedral angles (


) and the side-chain 

angle.
  • Non-polar Solvents (CHCl3): Predominantly forms a

    
      (gamma-turn) stabilized by an intramolecular Hydrogen Bond (HB) between the acetyl oxygen and the amide proton.
    
  • Polar Solvents (D2O): The intramolecular HB is disrupted by solvent competition, shifting the equilibrium toward

    
      or extended 
    
    
    
    -strand-like structures.
  • The Serine Effect: Unlike Alanine, the Serine -OH group can form additional intramolecular H-bonds with the backbone carbonyl, creating unique "bridged" conformations detectable only via VCD.

The Technique: VCD

VCD measures the differential absorbance of left (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and right (

) circularly polarized infrared light:

.[1][2]
  • Amide I Region (1600–1700 cm⁻¹): Sensitive to C=O stretching coupling; diagnostic for secondary structure.

  • Amide II Region (1500–1600 cm⁻¹): Coupled C-N stretch and N-H bending; sensitive to deuteration.

Experimental Protocol

Materials & Equipment
  • Spectrometer: Fourier Transform VCD (FT-VCD) spectrometer (e.g., BioTools ChiralIR-2X or JASCO FVS-6000).

  • Detector: Liquid

    
    -cooled MCT (Mercury Cadmium Telluride) detector.
    
  • Cells:

    
     or 
    
    
    
    windows with varying spacers.
  • Sample: Ac-Ser-NHMe (>98% purity, lyophilized).

  • Solvents:

    
     (99.9% D), 
    
    
    
    ,
    
    
    .
Sample Preparation Workflow

Critical Step: Concentration optimization is vital to prevent solute aggregation while maintaining sufficient signal-to-noise ratio (SNR).

ParameterAqueous (

)
Non-Polar (

)
Notes
Concentration 50 mg/mL (~0.3 M)20 mg/mL (~0.1 M)Lower conc. in

to prevent aggregation.
Path Length 50

100 - 200

Water absorbs strongly; use shorter path.
Window Material


or


is robust for aqueous work.
Volume ~40

~80

Ensure no bubbles in the light path.
Data Acquisition Steps
  • Warm-up: Allow the PEM (Photoelastic Modulator) to stabilize for 30 minutes. Center frequency typically set to 1400 cm⁻¹ for peptide regions.

  • Baseline Collection: Measure pure solvent in the exact same cell used for the sample.

  • Sample Collection:

    • Resolution: 4 cm⁻¹ or 8 cm⁻¹.

    • Scans: 2000–4000 scans (approx. 1–2 hours) to resolve signals

      
       absorbance units.
      
    • Self-Validation: If possible, measure the enantiomer (Ac-D-Ser-NHMe). The VCD spectrum must be the exact mirror image. If not, artifact suppression is required.

Data Analysis & Interpretation

Spectral Processing
  • Subtraction:

    
    .
    
  • Baseline Correction: Apply a polynomial fit (usually linear or quadratic) if a rolling baseline exists.

  • Artifact Removal: If the enantiomer is available:

    
    .
    
Computational Workflow (DFT)

VCD relies on comparison with Density Functional Theory (DFT) calculations to assign conformations.[3]

VCD_Workflow Start Experimental VCD (Ac-Ser-NHMe) Compare Compare Exp vs Calc (SimVCD Score) Start->Compare ConfSearch Conformational Search (MMFF/OPLS) DFT_Opt Geometry Opt & Freq Calc (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Simulate Simulate VCD Spectra (Lorentzian Bandwidth) DFT_Opt->Simulate Boltzmann Boltzmann Weighting (Based on Free Energy) Simulate->Boltzmann Boltzmann->Compare Assign Assign Dominant Conformers Compare->Assign

Figure 1: The standard VCD-DFT analysis workflow. Experimental data is validated against a Boltzmann-weighted average of calculated conformers.

Diagnostic Spectral Features of Ac-Ser-NHMe
RegionWavenumber (

)
Feature (in

)
Structural Assignment
Amide I 1630 - 1660Negative/Positive couplet (

)
Indication of Polyproline II (

)
helix preference.
Amide I ~1650Single broad negativeRandom Coil / Disordered.
Amide II 1550 - 1580Weak/Silent (in

)
N-H becomes N-D; band shifts to ~1450 cm⁻¹ (Amide II').
Side Chain 1000 - 1100C-O stretch multipletSensitive to

rotamer (Serine OH orientation).

Mechanistic Insight: In non-polar solvents (


), Ac-Ser-NHMe exhibits a strong Amide I couplet  characteristic of the 

ring (Gamma-turn). In

, this couplet collapses or inverts, signaling the transition to a hydrated

state where water molecules bridge the amide groups, disrupting the intramolecular H-bond.

Troubleshooting & Quality Control

The "Artifact" Check

VCD signals are weak (


). Birefringence in the cell windows can cause artifacts.
  • Protocol: Rotate the sample cell 90° around the beam axis.

  • Pass Criteria: The VCD spectrum should remain identical. If peaks flip sign or change intensity significantly, the signal is dominated by linear birefringence artifacts.

Solvent Subtraction Issues
  • Symptom: Large noise spikes in the Amide I region.

  • Cause: Path length too large; solvent absorption is saturating the detector (Absorbance > 1.0).

  • Fix: Reduce spacer thickness (e.g., go from 50

    
     to 25 
    
    
    
    ).

References

  • Keiderling, T. A. (2000). "Peptide and Protein Conformational Studies with Vibrational Circular Dichroism." Circular Dichroism: Principles and Applications.

  • Polavarapu, P. L. (2007). "Determination of absolute configurations of chiral molecules using vibrational circular dichroism." Chirality.

  • Merten, C., et al. (2019). "Vibrational Circular Dichroism Spectroscopy of Solid-State Samples." Analytical Chemistry.

  • Dukor, R. K., & Nafie, L. A. (2000).[4] "Vibrational Optical Activity of Pharmaceutical Molecules." Encyclopedia of Analytical Chemistry.

  • Schweitzer-Stenner, R. (2006). "Dihedral Angles of Tripeptides in Solution Determined by Polarized Infrared and Vibrational Circular Dichroism Spectroscopy." Biophysical Journal.

Sources

Application

Probing the Hydration Landscape: A Guide to Analyzing Radial Distribution Functions of Water Around Ac-Ser-NHMe

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of Radial Distribution Functions (RDFs) to characterize the hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of Radial Distribution Functions (RDFs) to characterize the hydration structure of a model dipeptide, N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe). Understanding the intricate dance between a molecule and its surrounding water molecules is paramount in fields ranging from fundamental biochemistry to rational drug design, as hydration profoundly influences molecular conformation, stability, and intermolecular interactions.

The Significance of Solvation: Why Water's Structure Matters

Water is not a passive bystander in biological systems; it is an active participant. The arrangement of water molecules in the immediate vicinity of a solute, known as the hydration shell, can dictate that molecule's function.[1][2] For peptides and proteins, hydration is critical for proper folding, molecular recognition, and catalytic activity.[3][4] The side chains of different amino acids, with their varying polarities, orchestrate the structure of this hydration shell.[1][5] For instance, hydrophilic residues like serine, with its hydroxyl group, are expected to form strong hydrogen bonds with water, creating a well-ordered local water environment.[6][7] Conversely, non-polar residues tend to be associated with a disruption of the bulk water network.

The Radial Distribution Function, g(r), offers a powerful quantitative lens through which to view this microscopic landscape.[8] It describes the probability of finding a particle at a certain distance 'r' from a central reference particle, relative to the bulk density.[9] Peaks in the g(r) plot correspond to solvation shells, regions of higher local density, revealing the precise distances at which solvent molecules organize around the solute.[10][11]

Conceptual Framework: From Molecular Motion to Statistical Insight

The generation of RDFs is rooted in Molecular Dynamics (MD) simulations, a computational method that models the time-dependent behavior of a molecular system.[12][13] In an MD simulation, the trajectories of atoms and molecules are calculated by numerically solving Newton's equations of motion. By simulating a solute like Ac-Ser-NHMe solvated in a box of water molecules over a sufficient timescale (typically nanoseconds), we can generate a statistical ensemble of configurations from which to derive average properties like the RDF.[14]

The workflow for this analysis can be conceptualized as a three-stage process: System Preparation, Production Simulation, and Post-simulation Analysis.

cluster_0 Stage 1: System Preparation cluster_1 Stage 2: Production MD cluster_2 Stage 3: Analysis a Define Peptide Structure (Ac-Ser-NHMe) b Select Force Field (e.g., AMBER, CHARMM) a->b c Solvate with Water Model (e.g., TIP3P, SPC/E) b->c d Add Ions for Neutralization c->d e Energy Minimization d->e f Equilibration (NVT, NPT) e->f g Run Production Simulation (NPT ensemble) f->g h Save Trajectory File (.xtc, .trr) g->h i Calculate RDFs (gmx rdf) h->i j Determine Coordination Numbers i->j k Visualize and Interpret Results j->k Ac-Ser-NHMe Ac-Ser-NHMe Water1 H2O Ac-Ser-NHMe->Water1 r1 Water2 H2O Ac-Ser-NHMe->Water2 r2 Water3 H2O Ac-Ser-NHMe->Water3 r3 Water4 H2O Ac-Ser-NHMe->Water4 r4 Water5 H2O Ac-Ser-NHMe->Water5 r5 Water6 H2O Ac-Ser-NHMe->Water6 r6

Figure 2: Conceptual diagram of a radial distribution function calculation.

Quantitative Analysis: Coordination Numbers

The RDF can be integrated to yield the coordination number, which represents the average number of solvent molecules within a certain distance of the solute. [9][15]The formula for the coordination number, CN(r), is:

CN(r) = 4πρ ∫₀ʳ' g(r)r² dr

where ρ is the bulk number density of the solvent, and r' is the radius of the coordination sphere, typically taken as the first minimum in the g(r) plot. [16] The gmx rdf tool automatically calculates the running coordination number.

Table 1: Example Hydration Data for Ac-Ser-NHMe

Reference Atom GroupFirst Peak Position (Å)First Minimum (Å)Coordination Number (within first minimum)
Serine Hydroxyl Oxygen (OG)~2.7~3.53 - 4
Backbone Carbonyl Oxygen (O)~2.8~3.62 - 3
Backbone Amide Hydrogen (H)~1.9~2.61 - 2
Methyl Group Carbons (CH3)~3.5~4.58 - 10

Note: These are hypothetical but physically realistic values intended for illustrative purposes.

The data in Table 1 would suggest, as expected, that the polar, hydrogen-bonding groups (hydroxyl and carbonyl oxygens, amide hydrogen) have close and well-defined first hydration shells with a small number of strongly interacting water molecules. The non-polar methyl groups show a more diffuse and distant first hydration shell.

Conclusion and Broader Implications

The analysis of radial distribution functions provides a robust and quantitative method for characterizing the hydration landscape of peptides and other biomolecules. For Ac-Ser-NHMe, this analysis reveals the specific distances and coordination numbers of water molecules around its functional groups, offering insights into how its hydrophilic serine side chain and peptide backbone interact with the aqueous environment.

For drug development professionals, understanding the hydration of a binding site is critical. Displacing energetically favorable water molecules can be a key strategy for improving ligand binding affinity. [14]RDF analysis can help identify and characterize these key water molecules, guiding the design of more potent and specific therapeutics. This protocol provides a foundational framework for applying this powerful technique to a wide range of molecular systems.

References

  • GROMACS Radial Distribution Function Calculation Tutorial. CD ComputaBio. [Link]

  • Understanding Coordination Number: A Key to Solvation and Drug Behavior. (2026). Oreate AI. [Link]

  • Molecular Simulation/Radial Distribution Functions. Wikibooks. [Link]

  • Analyzing MD from GROMACS. Group of Characterization of Materials. GCM. [Link]

  • Analysis of solvation shells. Biotite. [Link]

  • How to obtain coordination number correctly from RDF curve? (2023). Physics Stack Exchange. [Link]

  • Protein Solvent Shell Structure Provides Rapid Analysis of Hydration Dynamics. (2016). PLoS Comput Biol. [Link]

  • Characterization of the Coordination and Solvation Dynamics of Solvated Systems: Implications for the Analysis of Molecular Interactions in Solutions and Pure H2O. (2024). Journal of Chemical Theory and Computation. [Link]

  • The Radial Distribution Function. (2012). Glenn K. Lockwood. [Link]

  • Radial distribution functions. GROMACS 2025.1 documentation. [Link]

  • Coordination Numbers. MDSuite 2021 documentation. [Link]

  • Distributions of water around amino acid residues in proteins. (1991). J Mol Biol. [Link]

  • Oxygen-oxygen RDFs for waters in the first solvation shell. ResearchGate. [Link]

  • How to calculated radial distribution function using the centre of mass in a cluster of water. (2021). GROMACS forums. [Link]

  • wesbarnett/rdf: Radial Distribution Function Calculation for use with GROMACS. (2022). GitHub. [Link]

  • Water at the Hydrated Membrane-Protein Interface. (2023). arXiv. [Link]

  • Molecular Interpretation of Preferential Interactions in Protein Solvation: A Solvent-Shell Perspective by Means of Minimum-Distance Distribution Functions. (2017). J Phys Chem B. [Link]

  • [DFT] Determining how many solvent molecules are needed to form a solvation shell. (2023). Reddit. [Link]

  • How protein hydration depends on amino acid composition, peptide conformation, and force fields. (2021). Biophys J. [Link]

  • Molecular Features of Hydration Layers: Insights from Simulation, Microscopy, and Spectroscopy. (2022). J Phys Chem B. [Link]

  • Radial Distribution Functions. MDAnalysis.analysis.rdf. [Link]

  • Radial distribution function. Wikipedia. [Link]

  • Topological Water Network Analysis Around Amino Acids. (2019). Int J Mol Sci. [Link]

  • Distribution and Structure Analysis of Fibril-Forming Peptides Focusing on Concentration Dependency. (2012). J Phys Chem B. [Link]

  • Molecular Dynamics of Water at the Protein−Solvent Interface. (2002). The Journal of Physical Chemistry B. [Link]

  • Protein hydration elucidated by molecular dynamics simulation. (1998). Biophys J. [Link]

  • Molecular simulation in surface hydration of clay minerals: a review of theory and applications. (2022). Chem Phys Lett. [Link]

  • Radial distribution functions for Al–O distance from (a) peptide and (b) solvent. ResearchGate. [Link]

  • Analysis of Factors Influencing Hydration Site Prediction Based on Molecular Dynamics Simulations. (2014). J Chem Inf Model. [Link]

  • Figure 4: Radial distribution function (rdf) of water around protein... ResearchGate. [Link]

  • Molecular analysis of water. (2022). UPCommons. [Link]

  • Computing hydration free energies of small molecules with first principles accuracy. (2024). arXiv. [Link]

  • Radial distribution function (RDF) of water molecules around Ca 2 + and Mg 2 + . (2021). Chinese Journal of Chemical Physics. [Link]

  • Hydration of an alpha-helical peptide: comparison of theory and molecular dynamics simulation. (1998). Biophys J. [Link]

  • Radial distribution function (RDF) of hydrated Ac³⁺ and their running... ResearchGate. [Link]

  • Molecular Dynamics Study of the Hydration of Lennard-Jones Solutes. (2006). The Journal of Chemical Physics. [Link]

  • Computational Modeling of Hydrated Polyamine-Based Anion Exchange Membranes via Molecular Dynamics Simulation. (2023). The Journal of Physical Chemistry C. [Link]

  • Chapter 22 Peptides, Proteins, and α-Amino Acids. Organic Chemistry. [Link]

  • The Radial Distribution Functions of Water as Derived from Radiation Total Scattering Experiments. (2013). ISRN Physical Chemistry. [Link]

  • Structural properties of signal peptides and their membrane insertion. (1984). FEBS Lett. [Link]

  • DNA deformability and hydration studied by molecular dynamics simulation. (2007). J Mol Model. [Link]

  • Amino Acids and Peptides. (2026). Biology LibreTexts. [Link]

  • Peptides & Proteins. Max Planck Institute of Colloids and Interfaces. [Link]

Sources

Method

Advanced Analysis of Peptide Backbone Hydration Shells: From Quantum Dynamics to Benchtop Protocols

Application Note: AN-PH-2026-02 Abstract The hydration shell surrounding a peptide backbone is not merely a passive solvent layer but an active structural determinant that governs folding kinetics, ligand binding thermod...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PH-2026-02

Abstract

The hydration shell surrounding a peptide backbone is not merely a passive solvent layer but an active structural determinant that governs folding kinetics, ligand binding thermodynamics, and aggregation pathways (e.g., amyloidosis). This guide provides a rigorous, multi-modal methodological framework for characterizing these solvation layers. We integrate high-resolution Molecular Dynamics (MD) simulations with experimental validation via solution NMR (ePHOGSY, ROESY) and Terahertz (THz) spectroscopy. Special emphasis is placed on quantifying water residence times, tetrahedral order parameters, and site-specific magnetization transfer.

Introduction: The Criticality of the First Solvation Shell

Water molecules within 5 Å of the peptide backbone exhibit retarded dynamics compared to bulk water. This "biological water" acts as a lubricant for conformational changes and a thermodynamic buffer during drug binding.

  • Thermodynamic Role: Displacement of high-energy, entropy-restricted water molecules from the backbone often drives high-affinity drug binding (the "hydrophobic effect").

  • Kinetic Role: Water bridges stabilize transient secondary structures (e.g.,

    
    -helices) before the final fold is achieved.
    

Computational Hydrodynamics: Molecular Dynamics (MD) Protocols

Simulations provide the atomistic resolution required to predict hydration sites. However, standard equilibration protocols are often insufficient for hydration analysis.

Simulation Setup & Equilibration

Objective: Generate a trajectory with converged water distribution properties.

  • Force Field Selection: Use CHARMM36m or AMBER ff19SB for the peptide. Crucially, pair with a 4-point water model (e.g., TIP4P-Ew or OPC ) rather than TIP3P, as 3-point models often underestimate water structure and diffusion accuracy.

  • Box Size: Minimum 15 Å padding to prevent periodic image artifacts in long-range hydration forces.

  • Ensemble: NPT at 300 K / 1 bar.

  • Sampling: Minimum 500 ns production run to capture slow-exchange water in buried pockets.

Analysis Protocol: Metrics & Mathematics
A. Radial Distribution Function (RDF) - The Static Map

The RDF,


, quantifies the probability of finding a water oxygen (

) at distance

from a backbone atom (e.g., Carbonyl Oxygen

).

Protocol:

  • Select reference atoms: Backbone Carbonyl Oxygens (

    
    ) and Amide Protons (
    
    
    
    ).
  • Compute

    
     using a bin width of 0.05 Å.
    
  • Interpretation: A sharp peak at 2.8 Å indicates direct H-bonding. Integration of this peak yields the Coordination Number (

    
    ) .
    
B. Water Residence Time (

) - The Dynamic Map

This measures how long a water molecule "survives" in the first solvation shell.

Calculation: Compute the survival probability correlation function,


:


Where

is 1 if water molecule

is in the shell at time

, and 0 otherwise. Fit

to a bi-exponential decay:

.
  • 
      represents the structural residence time relevant to biological function.
    
C. Tetrahedral Order Parameter (

)

Quantifies the local geometric order of water.


[1][2]
  • 
     : Perfect tetrahedral (Ice-like).
    
  • 
     : Ideal gas (Random).
    
  • Application: Plot

    
     vs. distance from backbone. A dip in 
    
    
    
    often highlights "frustrated" water molecules that are energetically favorable to displace with a drug candidate.
Workflow Visualization

MD_Hydration_Workflow cluster_Analysis Analysis Modules Setup System Setup (CHARMM36m + TIP4P-Ew) Prod Production Run (>500 ns, NPT) Setup->Prod Equilibration RDF Static Structure (RDF & N_coord) Prod->RDF ResTime Dynamics (Autocorrelation C(t)) Prod->ResTime Qtet Thermodynamics (Order Parameter q) Prod->Qtet Result Hydration Map (Frustrated Sites) RDF->Result ResTime->Result Qtet->Result

Figure 1: Computational workflow for extracting static and dynamic hydration parameters from MD trajectories.

Experimental Validation: Solution NMR Spectroscopy

While MD provides resolution, NMR provides ground truth. We utilize magnetization transfer from the massive solvent pool to the dilute peptide.

Method 1: ePHOGSY (Enhanced Protein Hydration Observed by Gradient Spectroscopy)

Unlike standard NOESY, ePHOGSY selectively excites water and measures transfer to the peptide, avoiding radiation damping artifacts.

Mechanism:

  • Selective Inversion: A selective 180° pulse inverts water magnetization (

    
    ).
    
  • Mixing: During the mixing time (

    
    ), magnetization transfers to peptide protons (
    
    
    
    ) via the Nuclear Overhauser Effect (NOE).
  • Gradient Selection: Gradients dephase bulk water signal, leaving only the peptide signal enhanced by hydration water.

Protocol:

  • Sample: 1-2 mM peptide in 90% H₂O / 10% D₂O. pH 5-6 (minimize amide exchange).

  • Pulse Sequence: ephogsygpno (Bruker standard).

  • Parameters:

    • Mixing time (

      
      ): 50–80 ms (short enough to prevent spin diffusion).
      
    • Gradient recovery: 1 ms.

  • Analysis:

    • Positive Cross-peaks: Indicate Direct NOE (Hydration water < 4 Å).

    • Negative Cross-peaks: Indicate Chemical Exchange (labile protons).

    • Note: The sign depends on the rotational correlation time (

      
      ).[3] For small peptides, NOE is positive; for large complexes, negative.
      
Method 2: ODNP (Overhauser Dynamic Nuclear Polarization)

For site-specific hydration dynamics (e.g., near a specific residue), ODNP is superior.

  • Setup: Attach a spin label (nitroxide) to a Cysteine residue.

  • Measurement: Irradiate the electron spin (EPR) and measure the NMR signal enhancement of water protons.

  • Result: Yields the coupling factor (

    
    ) , which is directly proportional to the translational diffusion coefficient of water within 10 Å of the label.
    

NMR_Logic cluster_Pathways Transfer Pathways Water Bulk Water Magnetization (Excited) NOE Dipolar Coupling (NOE) Distance < 4 Å (Hydration Shell) Water->NOE Cross-Relaxation Exchange Chemical Exchange (Labile Protons) Water->Exchange Proton Swap Peptide Peptide Backbone Protons Signal Observed Spectrum (Sign/Intensity) Peptide->Signal NOE->Peptide Exchange->Peptide

Figure 2: Magnetization transfer logic in ePHOGSY/NOESY experiments. Distinguishing NOE (hydration) from Exchange is critical.

Collective Dynamics: Terahertz (THz) Spectroscopy

THz radiation (0.1–3.0 THz) corresponds to the energy of H-bond network vibrations.

Protocol:

  • Instrument: THz Time-Domain Spectrometer (THz-TDS).

  • Sample: Peptide solution vs. Buffer blank.

  • Metric: THz Absorption Coefficient (

    
    ) .
    
    • 
      .
      
    • A non-linear

      
       indicates the "Extended Hydration Shell" (up to 15-20 Å), often invisible to NMR/X-ray.
      
  • Insight: A positive

    
     suggests the hydration shell is more flexible than bulk water; negative suggests a rigid "ice-like" shell.
    

Data Synthesis & Interpretation

To validate your hydration model, correlate the three datasets:

MetricSourceUnitPhysical Meaning
Coordination Number (

)
MD (RDF)# WatersStatic density of first shell.
Residence Time (

)
MD (Corr. Func.)psHow "sticky" the water is.
NOE Intensity (

)
NMR (ePHOGSY)ArbitraryProximity (< 4 Å) + Dynamics.
Coupling Factor (

)
ODNP-Local water diffusivity.
Absorption (

)
THzcm⁻¹Collective H-bond network stiffness.

Self-Validation Check:

  • If MD shows high

    
     (rigid water) at a specific residue, the NMR NOE signal should be strong (efficient transfer), and the local THz absorption should be lower (restricted motion).
    
  • Discrepancy? If MD shows rigid water but NMR shows no signal, check for internal water molecules buried inside the peptide fold (too far for bulk exchange) or re-evaluate the MD water model.

References

  • MDAnalysis Water Bridge & Dynamics

    • MDAnalysis User Guide: Average radial distribution functions. (2022).[4] Link

    • Water dynamics analysis - MDAnalysis documentation.Link

  • NMR & ePHOGSY Methods

    • Dalvit, C., et al. (2000).[5] NMR waterLOGSY as An Assay in Drug Development.[5] (Contextualized in PMC7335688). Link

    • Overhauser Dynamic Nuclear Polarization for the Study of Hydration Dynamics.[6][7][8] Methods Enzymol. (2019).[9] Link

  • THz Spectroscopy

    • Penkov, N., et al. (2024). Terahertz spectroscopy as a method for investigation of hydration shells of biomolecules.[10]Link

    • State-resolved terahertz spectroscopy of biomolecules. NIST. (2013). Link

  • Water Order Parameters

    • Dubey, A. Order Parameter for Water in an MD Trajectory. StackExchange/Matter Modeling. (2023).[1] Link

Sources

Application

Application Note &amp; Protocol: Solid-Phase Synthesis of Capped Amino Acid Models

Introduction: The Strategic Importance of Capped Amino Acid Models In the landscape of drug discovery, peptidomimetics, and structure-activity relationship (SAR) studies, capped amino acid and peptide models are indispen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Capped Amino Acid Models

In the landscape of drug discovery, peptidomimetics, and structure-activity relationship (SAR) studies, capped amino acid and peptide models are indispensable tools. The process of "capping," typically involving N-terminal acetylation, serves several critical functions. It neutralizes the charge of the N-terminal amine, thereby mimicking the internal amide bonds of a larger protein structure. This modification can significantly enhance metabolic stability by protecting against exopeptidases, improve membrane permeability, and constrain conformational flexibility to favor a bioactive conformation. Consequently, the reliable synthesis of these capped models is a foundational requirement for advanced biochemical and pharmaceutical research.

This guide provides a comprehensive overview and a field-proven protocol for the synthesis of N-terminally capped amino acid models using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the core principles, the causality behind experimental choices, and a self-validating protocol that ensures high purity and yield of the target molecule.

Core Principles of Fmoc-Based Solid-Phase Synthesis

Solid-phase synthesis revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the iterative addition of subsequent amino acids.[1] Excess reagents and by-products are simply washed away, dramatically simplifying the purification process at each step.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl / tert-butyl) strategy is the most prevalent approach due to its use of a mild base for Nα-Fmoc deprotection, which is orthogonal to the strong acid required for final cleavage and side-chain deprotection.[2]

Key Components:

  • Solid Support (Resin): An insoluble polymer matrix, typically polystyrene cross-linked with divinylbenzene.[3] For synthesizing C-terminal amides, a resin like Rink Amide is the standard choice.[3][4]

  • Linker: A chemical handle that connects the nascent peptide chain to the resin. The Rink Amide linker is acid-labile, allowing for cleavage of the final product as a C-terminal amide upon treatment with trifluoroacetic acid (TFA).[5]

  • Protecting Groups: Temporary (Nα-Fmoc) and permanent (side-chain, e.g., tBu, Boc, Trt) protecting groups are used to prevent unwanted side reactions.[1] The Fmoc group is removed at each cycle with a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF).[2][6]

The Capping Reaction: Rationale and Reagent Selection

The capping step is a critical quality control measure in SPPS. After the coupling of an amino acid, a small fraction of the resin's free amino groups may remain unreacted due to steric hindrance or other kinetic limitations. If left unblocked, these amines will react in the next coupling cycle, leading to the formation of deletion sequences (peptides missing an amino acid), which are notoriously difficult to separate from the target peptide.[7]

Capping permanently blocks these unreacted amines by acylating them.[7] In the context of this protocol, where the goal is to create a simple N-acetylated amino acid model, the capping step is not for quality control but is the final synthetic step on the N-terminus before cleavage.

Mechanism of Acetyl Capping: The most common capping agent is acetic anhydride, often used with a base like pyridine or diisopropylethylamine (DIPEA) in DMF.[7][8] The free amine on the resin performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride. A nearby base facilitates the deprotonation of the amine, leading to the formation of a stable amide bond (the acetyl cap) and an acetate leaving group.[8]

Table 1: Comparison of Common Capping Reagents

Capping Reagent SystemTypical Reaction TimeAdvantagesConsiderations
Acetic Anhydride / Pyridine in DMF30 minutes[7]Highly effective, widely used, and cost-efficient.Pyridine has a strong odor; can be a strong enough base to cause side reactions.[7]
Acetic Anhydride / DIPEA in DMF20-30 minutes[9]DIPEA is less nucleophilic and sterically hindered, reducing side reactions.Can be less effective for sterically hindered amines.
Malonic Acid / Coupling ReagentsVariesHigh-yield method proceeds via a reactive ketene intermediate.[10][11]More expensive due to the use of coupling reagents.

Detailed Protocol: Synthesis of N-Acetyl-Alanine-Amide on Rink Amide Resin

This protocol details the manual synthesis of a simple capped amino acid model, N-Acetyl-Alanine-Amide, on a 0.1 mmol scale.

Materials and Equipment:

  • Fmoc-Ala-Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Acetic Anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold Diethyl Ether

  • Solid Phase Synthesis Reaction Vessel (with frit)

  • Shaker or Vortexer

  • HPLC system with a C18 column

  • Mass Spectrometer (ESI-MS)

  • Kaiser Test Kit[12]

Workflow Visualization:

SPPS_Workflow Resin Fmoc-Ala-Rink Amide Resin Swell Swell Resin Resin->Swell DMF Deprotect Fmoc Deprotection Swell->Deprotect 20% Piperidine/DMF Wash1 DMF Wash Deprotect->Wash1 Cap N-Terminal Capping (Acetylation) Wash1->Cap Acetic Anhydride/ Pyridine/DMF Wash2 DMF/DCM Wash Cap->Wash2 Cleave Cleavage & Global Deprotection Wash2->Cleave TFA/TIS/H₂O Precipitate Precipitate & Wash Cleave->Precipitate Cold Ether Purify Purify & Analyze Precipitate->Purify HPLC/MS

Caption: Workflow for the solid-phase synthesis of a capped amino acid.

Step-by-Step Methodology:

Part A: Resin Preparation and Deprotection

  • Resin Weighing & Swelling:

    • Weigh 200 mg of Fmoc-Ala-Rink Amide resin (0.5 mmol/g loading) into a 10 mL SPPS reaction vessel. This corresponds to a 0.1 mmol synthesis scale.

    • Add 5 mL of DMF to the resin.[3]

    • Agitate on a shaker for 30-60 minutes. This swelling step is crucial as it expands the polymer matrix, making the reactive sites fully accessible.[2]

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.[2]

    • Agitate for 3 minutes and drain.

    • Add a fresh 5 mL portion of 20% piperidine in DMF and agitate for 15 minutes. The Nα-amino group is deprotected via a β-elimination mechanism, yielding a free amine on the resin.[6]

    • Drain the piperidine solution.

  • Washing:

    • Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash cycle 5-7 times to ensure complete removal of piperidine and the dibenzofulvene adduct, which could otherwise interfere with subsequent steps.[2]

  • Verification (Optional but Recommended):

    • Perform a Kaiser test on a few beads of resin.[7] A deep blue color indicates the presence of the desired free primary amine, confirming successful deprotection.[13][14]

Part B: N-Terminal Capping (Acetylation)

  • Prepare Capping Solution (Fresh):

    • In a separate vial, prepare the capping solution. A common and effective mixture is a 3:2 ratio of acetic anhydride to pyridine.[3] For a 0.1 mmol scale, a significant excess is used to drive the reaction to completion. Mix 0.5 mL of acetic anhydride and 0.33 mL of pyridine in 4 mL of DMF.

    • Alternative: A solution of 50 equivalents of acetic anhydride and 50 equivalents of a non-nucleophilic base like DIPEA can also be used.[9][15]

  • Capping Reaction:

    • Add the freshly prepared capping solution to the washed, deprotected resin.

    • Agitate the vessel at room temperature for 30 minutes.[15] This reaction acetylates the N-terminal amine, forming the final N-Acetyl-Alanine on the solid support.

  • Washing:

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove all excess reagents and by-products.

  • Verification of Capping:

    • Perform a Kaiser test.[7] A negative result (beads and solution remain yellow/colorless) confirms that all free amines have been successfully capped.[12] If the test is positive (blue color), repeat the capping step.[7]

Part C: Cleavage, Purification, and Analysis

  • Final Wash and Drying:

    • Wash the capped resin with DCM (2 x 5 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail. A standard cocktail for simple, non-sensitive peptides is 95% TFA, 2.5% TIS, and 2.5% H₂O.[5][16] CAUTION: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment. [16]

    • Add 5 mL of the cleavage cocktail to the dry resin in the reaction vessel.

    • Agitate at room temperature for 2-3 hours. The highly acidic TFA cleaves the linker, releasing the N-Acetyl-Alanine-Amide into the solution.[16] TIS acts as a scavenger to trap reactive carbocations generated during cleavage.[5]

  • Product Precipitation and Isolation:

    • Filter the cleavage solution away from the resin beads into a 50 mL centrifuge tube.

    • Rinse the resin beads with an additional 1-2 mL of TFA and combine the filtrates.

    • Add the TFA solution dropwise into a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate of the crude product should form.

    • Centrifuge the tube, decant the ether, and wash the peptide pellet twice more with cold ether to remove residual scavengers and dissolved organic impurities.

    • Dry the white solid pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Purify the product using reversed-phase high-performance liquid chromatography (RP-HPLC).[17][18]

    • Analyze the purified fractions by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the target compound.[17][19]

Characterization and Quality Control

The identity and purity of the final N-Acetyl-Alanine-Amide should be confirmed by analytical HPLC and mass spectrometry.[20][21]

Table 2: Expected Analytical Data for N-Acetyl-Alanine-Amide

AnalysisExpected ResultPurpose
Formula C₅H₁₀N₂O₂-
Molecular Wt. 130.14 g/mol -
HPLC Purity >95% (by peak area at 214 nm)Assesses the purity of the final isolated product.
ESI-MS [M+H]⁺ Calculated: 131.15 DaObserved: 131.15 ± 0.1 DaConfirms the identity and mass of the compound.
ESI-MS [M+Na]⁺ Calculated: 153.13 DaObserved: 153.13 ± 0.1 DaProvides additional confirmation of the mass.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Positive Kaiser Test After Capping Incomplete capping reaction; degraded capping reagents.Repeat the capping step with freshly prepared capping solution and ensure adequate agitation.[7] Consider extending the reaction time to 1 hour.
Low Final Yield Inefficient cleavage; loss of product during precipitation/washing.Ensure the cleavage reaction runs for at least 2 hours. Minimize the number of ether washes and ensure the product is fully precipitated before decanting.
Multiple Peaks in HPLC Incomplete capping leading to deletion sequences (not applicable for this model but crucial for longer peptides); side reactions during cleavage.For longer peptides, ensure a negative Kaiser test after capping. For cleavage issues, ensure proper scavengers are used.[16][22]
Incorrect Mass in MS Incomplete deprotection of side chains (for larger peptides); modification during cleavage or workup.Review the cleavage cocktail composition and time. Ensure all protecting groups are acid-labile under the conditions used.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

  • Atherton, E., & Sheppard, R.C. (1997). Basic principles. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Available at: [Link]

  • Agilent Technologies. (2021). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • Chandra, K., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Hebrew University of Jerusalem. A highly efficient in situ N-acetylation approach for solid phase synthesis. Available at: [Link]

  • Aapptec Peptides. Cleavage from Rink Amide Resin. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Available at: [Link]

  • Gellman, S.H. (2009). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science. Available at: [Link]

  • Princeton University - Peptide and Protein Mass Spectrometry Center. Peptide Cleavage from Resin Protocol. Available at: [Link]

  • Stathopoulos, P., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science. Available at: [Link]

  • Waters Corporation. Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Available at: [Link]

  • ResearchGate. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Available at: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: [Link]

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 6: Capping. YouTube. Available at: [Link]

  • MicroSolv Technology Corporation. Peptide Synthetic, Analyzed with HPLC - AppNote. Available at: [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]

  • CD Formulation. Acetylated Peptide Synthesis. Available at: [Link]

  • Aapptec Peptides. SPPS Capping procedure. Available at: [Link]

  • Google Patents. (1991). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Google Patents. (2021). Capping of unprotected amino groups during peptide synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-acetyl-L-serine methylamide

Topic: Improving solubility and preventing aggregation of N-acetyl-L-serine methylamide (Ac-Ser-NHMe) in DMSO. Ticket ID: SOL-ASM-001 Status: Active Expert Level: Senior Application Scientist Executive Summary & Molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility and preventing aggregation of N-acetyl-L-serine methylamide (Ac-Ser-NHMe) in DMSO. Ticket ID: SOL-ASM-001 Status: Active Expert Level: Senior Application Scientist

Executive Summary & Molecule Profile

User Context: You are likely utilizing N-acetyl-L-serine methylamide (Ac-Ser-NHMe) as a model system to study protein backbone dynamics, hydrogen bonding cooperativity, or side-chain/backbone interactions (specifically the Serine -OH group).

The Core Challenge: While Ac-Ser-NHMe is theoretically soluble in polar aprotic solvents like DMSO, users frequently encounter micro-aggregation or spectral broadening (in NMR) rather than visible precipitation. This is often due to the hygroscopic nature of DMSO facilitating water-bridged intermolecular hydrogen bonds, or the Serine side-chain hydroxyl group promoting self-association.

Physicochemical Profile
ParameterDataRelevance to Solubility
Formula C₆H₁₂N₂O₃Small, neutral, blocked amino acid.
H-Bond Donors 3 (Amide NH x2, Serine OH)High potential for self-aggregation via H-bonding.
H-Bond Acceptors 3 (Carbonyl x2, Serine OH)Competes with DMSO (S=O) for interactions.
Key Risk Hygroscopicity DMSO absorbs atmospheric water; water acts as a "glue" for peptide aggregation.

Standard Dissolution Protocol (Tier 1)

Objective: Achieve a monomeric, thermodynamically stable solution for spectroscopy (NMR/IR).

The "Anhydrous" Workflow

Do not use standard benchtop DMSO. The presence of water (


) is the primary cause of solubility inconsistency.
  • Solvent Preparation:

    • Use DMSO-d6 (for NMR) or Anhydrous DMSO (Grade ≥ 99.9%) packed under argon/nitrogen.

    • Pro-Tip: If the bottle has been opened previously, treat with 4Å Molecular Sieves for 24 hours prior to use to scavenge residual moisture.

  • Weighing & Vessel:

    • Weigh Ac-Ser-NHMe into a glass vial (avoid plastic microfuge tubes if doing high-sensitivity MS/NMR to prevent leaching).

  • Addition:

    • Add the solvent to the solid (not vice-versa) to maximize solvation surface area.

  • Energy Input:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 40°C for 10 minutes. Note: Heat is crucial to overcome the lattice energy of the crystalline solid.

The Science of Solvation (Tier 2)

Why does this fail? Solubility is a competition between Peptide-Peptide (P-P) interactions and Peptide-Solvent (P-S) interactions.

  • In Solid State: Ac-Ser-NHMe forms a strong H-bond network (Amide A/B bands).

  • In DMSO: DMSO is a strong H-bond acceptor (S=O) but lacks a donor. It solvates the peptide NH groups.

  • The Serine Factor: The Serine -OH group can form intramolecular bonds (stabilizing specific folds) or intermolecular bonds (causing aggregation). If water is present, it bridges these groups, stabilizing aggregates.

Visualization: The Solvation Competition

The following diagram illustrates the thermodynamic battle occurring in your vial.

SolvationMechanism cluster_Solid State A: Aggregated Solid cluster_Solvent Solvent Environment cluster_Solution State B: Solvated Monomer Solid Crystalline Ac-Ser-NHMe Network Strong P-P H-Bonds Solid->Network Stabilized by Solvated Solvated Ac-Ser-NHMe Network->Solvated Heat/Sonication Breaks Lattice DMSO DMSO (Dry) (H-Bond Acceptor) DMSO->Solid Attacks Amide NH DMSO->Solvated Forms P-S H-Bonds Water Water Contaminant (H-Bond Donor/Acceptor) Water->Network Stabilizes Aggregates (Bridging)

Figure 1: The Solvation Mechanism. DMSO disrupts peptide-peptide interactions by acting as an H-bond acceptor.[1] Water contamination counteracts this by bridging peptide chains, leading to re-aggregation.

Advanced Troubleshooting (Tier 3)

If the standard protocol fails, consult this matrix.

SymptomProbable CauseCorrective Action
Cloudy Suspension Kinetic trap (Crystal lattice energy too high).Heat to 50°C while sonicating. The extra thermal energy is required to break the initial crystal lattice.
Gelling / Viscosity Hydrogen-bond networking (likely water-mediated).Add LiCl (Lithium Chloride) at 1-5% (w/v). Li+ ions disrupt H-bond networks (chaotropic effect).
Precipitation over time Moisture uptake from air (Hygroscopicity).Store stock solutions over molecular sieves and seal with Parafilm. Purge headspace with Argon.
Broad NMR Peaks Chemical exchange or micro-aggregation.Run NMR at elevated temperature (e.g., 310K or 320K) . This speeds up exchange and breaks weak aggregates.
Decision Tree: Troubleshooting Workflow

Troubleshooting Start Dissolve Ac-Ser-NHMe in DMSO Check Is Solution Clear? Start->Check Success Proceed to Analysis (NMR/IR) Check->Success Yes Issue1 Cloudy/Particles? Check->Issue1 No Action1 Sonicate @ 50°C (15 mins) Issue1->Action1 Yes Issue2 Gel/Viscous? Issue1->Issue2 No Action1->Check Retest Action2 Add Chaotrope (5% LiCl) Issue2->Action2 Yes Issue3 Re-Precipitation? Issue2->Issue3 No Action2->Check Retest Action3 Dry Solvent (Mol. Sieves) Issue3->Action3 Yes Action3->Check Retest

Figure 2: Troubleshooting logic flow for persistent solubility issues.

Analytical Validation

How do you prove it is truly dissolved?

  • Visual Check: Hold the vial against a black background with a strong light source from the side (Tyndall effect). Scattering indicates undissolved nanoparticles.

  • NMR Validation (The Gold Standard):

    • Acquire a 1D Proton NMR.

    • Success Criteria: Amide NH doublets (approx 7.5 - 8.5 ppm) should be sharp .

    • Failure Criteria: Broad "humps" indicate exchange broadening or aggregation.

  • DLS (Dynamic Light Scattering):

    • If studying conformational dynamics, ensure the hydrodynamic radius (

      
      ) corresponds to a monomer (~0.5 - 1.0 nm) and not an oligomer (>2 nm).
      

References

  • Gaylord Chemical Company. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • Bombasaro, J. A., et al. (2005). An exhaustive conformational analysis of N-acetyl-L-cysteine-N-methylamide. Journal of Physical Chemistry A, 109(5), 874-884.[3] (Demonstrates the use of methylamide models in conformational studies). Link

  • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Link

  • Matthews, H. R. (1993). Peptide Solubility. In: Methods in Molecular Biology, vol 36. Humana Press. (Foundational text on using sonication and heating for peptide dissolution). Link

  • Tamura, A., et al. (1997). Solvent effects on the conformational stability of the alpha-helix. Protein Science. (Discusses DMSO's mechanism of displacing water at the amide backbone). Link

Sources

Optimization

Technical Support Center: Preventing β-Elimination of Serine Derivatives

Welcome to the technical support center for managing and preventing β-elimination of serine derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing and preventing β-elimination of serine derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with a deep understanding of this common side reaction and to offer practical, field-proven solutions to mitigate its occurrence. This resource is structured to help you diagnose issues, understand the underlying mechanisms, and implement robust preventative strategies in your workflow.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the β-elimination of serine derivatives.

Q1: What exactly is β-elimination in the context of serine derivatives?

A: Beta-elimination is a base-catalyzed side reaction that predominantly affects amino acid residues with an electron-withdrawing group on their side chain's β-carbon (Cβ), such as serine and threonine.[1] In the case of a serine derivative, a base abstracts the acidic proton from the α-carbon (Cα). This leads to the formation of a dehydroalanine (Dha) intermediate and the elimination of the substituent on the serine's hydroxyl group.[1] This reaction is particularly problematic for serine residues that are post-translationally modified (e.g., phosphorylated or glycosylated) or have protecting groups that are good leaving groups.[2][3]

Q2: What are the consequences of β-elimination in my experiments, particularly in peptide synthesis?

A: The consequences can be severe and compromise the integrity of your final product. Key issues include:

  • Formation of Dehydroalanine (Dha): This unsaturated amino acid can undergo subsequent, often undesirable, nucleophilic additions. For instance, the piperidine used for Fmoc deprotection can add to the Dha, forming a piperidinyl-alanine adduct.[1]

  • Loss of Post-Translational Modifications (PTMs): For studies involving phosphoserine or O-glycosylated serine, β-elimination results in the complete loss of these critical modifications, rendering the resulting peptide or protein useless for its intended biological study.[2][4]

  • Reduced Yield and Purity: The formation of Dha and its adducts leads to a heterogeneous mixture of peptides that are difficult to purify, significantly lowering the yield of the target molecule and complicating data interpretation.[1]

  • Peptide Backbone Racemization: The conditions that favor β-elimination can also promote racemization at the Cα, leading to diastereomeric impurities that can alter or abolish biological activity.[5]

Q3: Which serine derivatives are most susceptible to β-elimination?

A: The susceptibility is directly related to the nature of the group attached to the side-chain hydroxyl, which acts as the leaving group. The better the leaving group, the more facile the elimination. The order of susceptibility is generally:

Phosphorylated Serine (pSer) > O-Glycosylated Serine > Acylated Serine > Serine with standard protecting groups (e.g., tBu)

Phosphorylated serine is exceptionally prone to β-elimination under the alkaline conditions used for Fmoc deprotection.[1][6] O-glycans are also readily cleaved by base-induced β-elimination.[3][7]

Q4: What are the primary experimental factors that trigger β-elimination?

A: Several factors can initiate or accelerate this unwanted side reaction:

  • Base: The strength, concentration, and steric hindrance of the base are critical. Strong, non-hindered bases like piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) readily promote elimination.[1]

  • Temperature: Higher temperatures significantly accelerate the rate of β-elimination. It is recommended to avoid temperatures above 25°C when working with sensitive serine derivatives.[6]

  • Solvent: The solvent can influence the effective basicity of the reagents and the stability of the intermediates. Polar aprotic solvents like DMF are standard but can facilitate the reaction.

  • Protecting Groups: The choice of protecting group on the serine side-chain is paramount. While necessary for synthesis, some groups can be more labile than others under certain conditions.

Visualizing the Mechanism

Understanding the reaction mechanism is key to preventing it. The process is a base-induced elimination, often proceeding via an E1cB-like (Elimination Unimolecular conjugate Base) pathway.

Caption: Mechanism of base-catalyzed β-elimination of a serine derivative.

Troubleshooting Guide

Use this guide to diagnose and resolve issues with β-elimination during your experiments.

G cluster_diagnosis Diagnosis cluster_solutions Solutions Start Problem: Unidentified byproducts or low yield of Ser-containing peptide MassSpec Analyze byproducts by Mass Spectrometry. Look for mass loss corresponding to the Ser side-chain group, or addition of base (e.g., +84 for piperidine). Start->MassSpec Stage At which stage does the problem occur? Deprotection Problem during Fmoc Deprotection Stage->Deprotection Fmoc Step Coupling Problem during Amino Acid Coupling Stage->Coupling Coupling Step Cleavage Problem during final Cleavage/Deprotection Stage->Cleavage Final Cleavage MassSpec->Stage Sol_Deprotection Modify Deprotection Protocol: 1. Use 2% DBU / 2% Piperidine in DMF. 2. Lower temperature to RT or 0°C. 3. Reduce deprotection time. Deprotection->Sol_Deprotection Sol_Coupling Optimize Coupling Protocol: 1. Use base-free coupling (e.g., carbodiimide/Oxyma). 2. Avoid excess base (e.g., DIEA). 3. Use Pseudoproline Dipeptides for Ser-X sequences. Coupling->Sol_Coupling Sol_Cleavage Adjust Cleavage Cocktail: 1. Ensure sufficient scavengers. 2. Perform cleavage at lower temperatures. 3. Minimize cleavage time. Cleavage->Sol_Cleavage

Caption: Troubleshooting workflow for β-elimination issues.

Problem 1: Significant byproduct formation is observed after Fmoc deprotection.
  • Likely Cause: The standard 20% piperidine in DMF is too basic or the treatment time is too long, especially for sensitive sequences (e.g., those containing pSer or O-Gly-Ser). Piperidine acts as the base that initiates the elimination.[1]

  • Solution: Modify your deprotection strategy. The goal is to reduce the overall exposure to strong base.

ParameterStandard ConditionRecommended ModificationRationale
Base 20% Piperidine in DMF2-5% Piperidine with 2% DBU in DMFDBU is a non-nucleophilic base that efficiently removes the Fmoc group via β-elimination, while the lower concentration of piperidine acts as a scavenger for the dibenzofulvene byproduct.[1]
Temperature Room Temperature0°C to Room TemperatureLowering the temperature decreases the rate of the β-elimination side reaction more significantly than the desired Fmoc deprotection.[6]
Time 5-20 minutes2-5 minutes, repeated 2-3 timesShorter, repeated exposures minimize the time the deprotected, sensitive peptide is in a basic environment.
Problem 2: Elimination occurs even with modified deprotection, suggesting it's happening during coupling.
  • Likely Cause: The activation/coupling step is promoting elimination. This can happen if the carboxyl group of the incoming amino acid is activated while an external base (like DIEA) is present, which can deprotonate the Cα of the preceding serine residue. Carbodiimide reagents alone can also sometimes promote this side reaction.[8]

  • Solution: Optimize your coupling protocol and consider specialized reagents.

  • Switch to Low-Racemization, Base-Free Conditions: Utilize a combination of a carbodiimide like DIC with an additive such as Oxyma Pure or COMU. These reagents are highly efficient and do not require an external base, thereby reducing the risk of base-catalyzed elimination.[5]

  • Minimize Base Usage: If a base is absolutely required, use a sterically hindered base like 2,4,6-collidine instead of DIEA and use the minimum number of equivalents necessary.

  • Utilize Pseudoproline Dipeptides: For particularly difficult Ser-X or Thr-X sequences, using a pre-formed Fmoc-Ser(Ψ(Me,Me)pro)-Xaa-OH dipeptide is a highly effective strategy. The oxazolidine ring structure locks the backbone in a conformation that prevents Cα proton abstraction, effectively halting β-elimination.[8]

Problem 3: My phosphorylated or O-glycosylated serine residue is completely lost in the final product.
  • Likely Cause: These modifications are extremely base-labile. Even minimal exposure to basic conditions during Fmoc deprotection or coupling can cause complete elimination. The phosphate group, in particular, is an excellent leaving group.[1][2]

  • Solution: A multi-faceted approach combining protecting group strategy and reaction condition optimization is required.

  • Protecting Group Choice: For standard synthesis, the tert-butyl (tBu) group is the gold standard for protecting the serine hydroxyl group in Fmoc chemistry. It is stable to the basic conditions of deprotection and is removed cleanly during the final acidic cleavage.[9][10][11]

  • Mild Deprotection is CRITICAL: For pSer and O-Gly-Ser, standard Fmoc deprotection is often too harsh. Consider using a milder N-terminal protecting group strategy if possible, or use the highly optimized, low-concentration DBU/piperidine cocktails described in Problem 1.

  • Temperature Control: All steps involving the modified serine residue should be conducted at the lowest practical temperature (e.g., 0-4°C) to suppress elimination rates.[6]

Validated Preventative Protocols
Protocol 1: Optimized Fmoc-Deprotection for Sensitive Serine Residues

This protocol minimizes base exposure to suppress β-elimination.

  • Prepare Reagent: Prepare a fresh solution of 2% DBU and 2% piperidine (v/v) in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

  • Cooling (Optional but Recommended): Cool the reaction vessel to 4°C in an ice bath for 5 minutes.

  • Deprotection: Drain the DMF and add the deprotection reagent to the resin.

  • Reaction: Allow the reaction to proceed for 3-5 minutes with gentle agitation.

  • Wash: Drain the reagent and wash the resin thoroughly with DMF (3-5 times).

  • Repeat (Optional): For difficult-to-deprotect sequences, a second 3-5 minute treatment can be performed.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5 times) to ensure all traces of base are removed before the coupling step.

Protocol 2: Coupling Using Pseudoproline Dipeptides

This protocol is highly recommended when synthesizing through a Ser-X sequence known to be prone to β-elimination.

  • Select Dipeptide: Obtain the appropriate Fmoc-Ser(Ψ(Me,Me)pro)-Xaa-OH dipeptide for your sequence.

  • Deprotection: Perform Fmoc deprotection on the resin-bound peptide using the optimized protocol above.

  • Activation: In a separate vessel, dissolve 1.5 equivalents of the pseudoproline dipeptide and 1.5 equivalents of an activator like HATU in DMF. Add 3 equivalents of a hindered base like collidine or DIEA. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Confirmation: Perform a Kaiser test to confirm complete coupling. The pseudoproline dipeptide will disrupt aggregation and typically leads to highly efficient couplings.[8]

References
  • Tampomas, S., et al. (2005). Vitamin B-6-catalyzed beta-elimination of serine and O-phosphoserine. Qualitative and quantitative aspects of catalytic influences at the rate-limiting step, a comparison with the rate of enzymatic beta-elimination. PubMed. Available at: [Link]

  • Tarelli, E., et al. (1997). Modifications of substituted seryl and threonyl residues in phosphopeptides and a polysialoglycoprotein by beta-elimination and nucleophile additions. PubMed. Available at: [Link]

  • Coin, I. (2018). β-Elimination Side Reactions. ResearchGate. Available at: [Link]

  • Tsao, N., et al. (2003). Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. PubMed. Available at: [Link]

  • Tarelli, E., & Lee, P. J. (2007). Resistance to deglycosylation by ammonia of IgA1 O-glycopeptides: implications for the beta-elimination of O-glycans linked to serine and threonine. PubMed. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Available at: [Link]

  • Gomila, R. M., & Sarrade, V. (2007). Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation. PubMed. Available at: [Link]

  • Foltyn, V. N., et al. (2005). Serine racemase modulates intracellular D-serine levels through an alpha,beta-elimination activity. PubMed. Available at: [Link]

  • Chandler, K. B., et al. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research. Available at: [Link]

  • Kotsias, M., et al. (2019). Improved and semi-automated reductive β-elimination workflow for higher throughput protein O-glycosylation analysis. PLOS ONE. Available at: [Link]

  • Urban, M., et al. (2023). Oxidative Release of O-Glycans under Neutral Conditions for Analysis of Glycoconjugates Having Base-Sensitive Substituents. Analytical Chemistry. Available at: [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8. Aapptec. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

Sources

Troubleshooting

troubleshooting convergence in Ac-Ser-NHMe MD simulations

Technical Support Center: Ac-Ser-NHMe Simulation & Convergence Subject: Troubleshooting Convergence and Sampling Anomalies in N-Acetyl-Serine-N'-Methylamide (Ac-Ser-NHMe) MD Simulations From: Dr. Aris Thorne, Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ac-Ser-NHMe Simulation & Convergence

Subject: Troubleshooting Convergence and Sampling Anomalies in N-Acetyl-Serine-N'-Methylamide (Ac-Ser-NHMe) MD Simulations From: Dr. Aris Thorne, Senior Application Scientist To: Computational Chemistry & Drug Design User Group

Executive Summary

You are likely reading this because your Ac-Ser-NHMe simulation is behaving unexpectedly. Perhaps it is trapped in a local minimum, or your Ramachandran populations do not match NMR J-coupling benchmarks.

Ac-Ser-NHMe is not merely a "small protein"; it is a stress test for force field balance. Unlike Alanine, Serine possesses a side-chain hydroxyl group (


) capable of forming intramolecular hydrogen bonds with the backbone amide or carbonyl. This creates a "frustrated" energy landscape where the Polyproline II (PPII) , 

-strand
, and

-helical
basins compete with distinct side-chain rotamers (

).

Standard MD often fails here because the barriers between these solvated states are high, and force field biases (e.g., over-stabilization of helices in older AMBER sets) can artificially lock the system. This guide details the diagnostics and enhanced sampling protocols required to resolve these issues.

Module 1: Diagnostic Protocols (Is it Converged?)

The Trap: Do not use RMSD to assess convergence for this dipeptide. The molecule is too small; it will tumble and isomerize, making RMSD noisy and uninformative regarding thermodynamic population.

The Solution: You must track the Time-Structure Independent Component Analysis (tICA) or, more simply, the Block Averaging of Dihedral Populations .

Protocol: Dihedral Block Averaging
  • Define Basins:

    • 
       (Alpha Right): 
      
      
      
    • 
       (Gamma Turn/Beta): 
      
      
      
    • PPII (Polyproline II):

      
      
      
  • Workflow:

    • Split your trajectory into

      
       blocks (e.g., 5 blocks of 100ns).
      
    • Calculate the population fraction (

      
      ) of each basin for each block.
      
    • Convergence Criterion: The standard error of the mean (SEM) between blocks must be

      
      . If Block 1 has 40% PPII and Block 5 has 10% PPII, you are not converged.
      
Visualization: The Convergence Logic

ConvergenceLogic Start Simulation Output (.xtc/.dcd) CalcRMSD Calculate RMSD? Start->CalcRMSD Avoid CalcDihedrals Calculate u03d5, u03c8 Time Series Start->CalcDihedrals Recommended RMSD_Decision RMSD Plateaus CalcRMSD->RMSD_Decision BlockAvg Perform Block Averaging (Window: 50-100ns) CalcDihedrals->BlockAvg FalsePositive FALSE POSITIVE System likely trapped in local minimum (e.g., alpha) RMSD_Decision->FalsePositive Yes Compare Compare Basin Populations (PPII vs Alpha vs Beta) BlockAvg->Compare Converged Standard Error < 2% CONVERGED Compare->Converged Stable NotConverged Drift Detected NOT CONVERGED Compare->NotConverged Unstable EnhancedSampling Apply Metadynamics / REMD NotConverged->EnhancedSampling Go to Module 2

Figure 1: Decision logic for assessing convergence. Note that RMSD stability often masks kinetic trapping in dipeptide simulations.

Module 2: Force Field & Solvent Selection

If your simulation converges but the populations contradict NMR data (specifically


 coupling constants), your Force Field (FF) is likely the culprit.

Current Industry Benchmarks for Ac-Ser-NHMe:

Force FieldWater ModelBias / CharacteristicRecommended For
AMBER ff19SB OPC Balanced. Corrects ff14SB's helix bias. OPC water prevents over-compaction.High Accuracy (Gold Standard)
CHARMM36m TIP3P*Good sampling of PPII/Beta. Slightly modifies CMAP to fix helix propensity.General Purpose / Membrane
AMBER ff14SB TIP3PCAUTION: Known to over-stabilize

-helices in short peptides.
Legacy Comparison only
OPLS-AA/M TIP3PStrong side-chain rotamer performance, but can be computationally slower.Organic/Small Molecule focus

Critical Insight: For Serine, the ff19SB/OPC combination is currently superior because the OPC (4-point) water model better solvates the polar side chain, preventing the artifactual "collapse" of the -OH group onto the backbone which drives false secondary structures.

Module 3: Enhanced Sampling Protocol (Metadynamics)

If standard MD fails to transition between basins (e.g., stuck in


), you must apply Well-Tempered Metadynamics (WT-MetaD) .
Why Metadynamics?

Ac-Ser-NHMe has barriers of ~3-5 kcal/mol between basins. Standard MD at 300K crosses these rarely. Metadynamics fills these wells with Gaussian potential energy, forcing the system to explore the full landscape.

The Setup (PLUMED Syntax)

You generally need to bias the backbone (


). However, for Serine, if you see hysteresis (lag), you may need to monitor or weakly bias the side chain 

.

Recommended PLUMED Input:

Sampling Logic Diagram

MetadynamicsFlow Init Initial State (e.g., Alpha Helix) Bias Deposit Gaussian Bias on u03d5, u03c8 Init->Bias Fill Fill Local Minimum Bias->Fill Transition Cross Energy Barrier Fill->Transition Bias > Barrier Explore Explore PPII / Beta Regions Transition->Explore Explore->Bias Continue Filling Recross Recrossing & Free Energy Convergence Explore->Recross Diffusive Regime

Figure 2: The iterative process of Well-Tempered Metadynamics. The system is forced out of the initial trap by accumulating bias potential.

Frequently Asked Questions (Troubleshooting)

Q1: My simulation is stable in the Alpha-helix (


) for 500ns. Is this correct? 
A:  Likely no . In water, Ac-Ser-NHMe should have a significant population in the PPII  (Polyproline II) and 

regions. If you are 90%+

-helical, you are likely suffering from Force Field Bias (common in AMBER ff14SB) or Sampling Trapping . Switch to ff19SB/OPC or run Metadynamics to confirm the free energy depth of that basin.

Q2: Why do I see a "bridge" conformation where the Serine -OH bonds to the backbone? A: This is a physical feature of Serine, often called the Gamma-turn or hydrogen-bonded bridge. However, some force fields over-emphasize this interaction due to imbalance in electrostatics. If this state is permanent and prevents rotation of


, check your water model. TIP3P often under-screens these interactions compared to OPC or TIP4P-D.

Q3: Can I use Replica Exchange MD (REMD) instead of Metadynamics? A: Yes. Temperature REMD (T-REMD) is effective, but computationally expensive for explicit solvent. For a small system like Ac-Ser-NHMe, Metadynamics is generally more efficient (converges in hundreds of nanoseconds vs. microseconds for standard MD) and provides a direct readout of the Free Energy Surface (FES).

Q4: How do I validate my results against experiment? A: Do not compare structures directly. Calculate the NMR J-couplings (


) from your trajectory using the Karplus equation and compare them to experimental values derived from solution NMR.
  • Reference: A good FF should yield

    
     values within 0.5–1.0 Hz of experiment.
    

References

  • Force Field Benchmarks (ff19SB vs. Others): Tian, C., et al. (2020).[1][2] "ff19SB: Amino-Acid Specific Protein Backbone Parameters Trained Against Quantum Mechanics Energy Surfaces in Solution." Journal of Chemical Theory and Computation.

  • Best, R. B., et al. (2008).

    
    -Synuclein: Nuclear Magnetic Resonance Constraints on the Disordered State." Journal of the American Chemical Society.
    
    
  • Metadynamics Methodology: Barducci, A., Bussi, G., & Parrinello, M. (2008). "Well-tempered metadynamics: A smoothly converging and tunable free-energy method." Physical Review Letters.

  • Water Model Impact (OPC vs TIP3P): Izadi, S., & Onufriev, A. V. (2016). "Accuracy limit of rigid 3-point water models." The Journal of Chemical Physics.

Sources

Optimization

optimizing force field parameters for serine side-chain accuracy

Welcome to the Force Field Optimization Support Center . Ticket ID: SER-OPT-442 Subject: Optimization of Serine Side-Chain Parameters for Structural Accuracy Assigned Specialist: Senior Application Scientist, Computation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Force Field Optimization Support Center .

Ticket ID: SER-OPT-442 Subject: Optimization of Serine Side-Chain Parameters for Structural Accuracy Assigned Specialist: Senior Application Scientist, Computational Chemistry Division

Executive Summary

Serine is deceptively simple. Its hydroxyl group (-OH) acts simultaneously as a hydrogen bond donor and acceptor, creating complex coupling between its side-chain rotamers (


) and the protein backbone (

). Standard force fields (e.g., older AMBER or CHARMM variants) often suffer from two primary artifacts:
  • Rotameric Imbalance: Incorrect population ratios of gauche+, gauche-, and trans states compared to NMR data.

  • The "Sticky" Hydroxyl: Over-stabilization of intramolecular hydrogen bonds (e.g., Ser O

    
    -H 
    
    
    
    Backbone O), leading to distorted secondary structures.

This guide provides the diagnostic workflows and parameterization protocols to correct these issues.

Module 1: Diagnostic Protocols

Is your Serine broken? Before modifying parameters, validate your current model against experimental benchmarks.

The gold standard for validation is Solution NMR Scalar Couplings (


) . You must compare your MD-derived couplings (calculated via the Karplus equation) against experimental values.
Diagnostic Workflow
  • Simulate: Run a 100+ ns simulation of a serine-containing peptide (e.g., Ala-Ser-Ala) or protein (Ubiquitin is the standard benchmark) in explicit solvent.

  • Calculate: Extract

    
     time-series and compute average 
    
    
    
    values.
  • Compare: Use the table below to interpret deviations.

Table 1: Diagnostic Interpretation of Serine Artifacts

SymptomObservation (MD vs. NMR)Root Cause
Rotamer Shift

error > 1.5 Hz
Torsional barrier heights (

) for

are incorrect.
Backbone Lock Serine

stuck in specific region
Over-polarized electrostatics or VDW radius (

) of Oxygen is too small.
H-Bond Artifact Permanent

bond
"Sticky" hydroxyl; likely missing gas-phase to solution correction in parameter fitting.
Hydration Error Incorrect Hydration Free Energy (

)
Partial charges (

) or LJ

are incompatible with the chosen water model (e.g., TIP3P vs. OPC).

Module 2: The Optimization Workflow (Torsion Fitting)

The most effective "knob" for tuning serine accuracy without breaking the rest of the force field is the dihedral term.

Protocol: QM-Based Torsion Fitting

Objective: Adjust the Fourier coefficients of the side-chain dihedrals to match high-level Quantum Mechanical (QM) energy scans.

Step 1: Isolation & QM Scanning

  • System: Create a capped dipeptide (ACE-SER-NME).

  • Method: Perform a relaxed potential energy surface (PES) scan of the

    
     dihedral (
    
    
    
    ) in
    
    
    increments.
  • Theory Level: MP2/6-31G* or

    
    B97X-D/6-311++G** (Gas phase is standard, but PCM/SMD implicit solvent is recommended for polar residues like Serine).
    

Step 2: MM Scanning (The "Zero" Baseline)

  • Run the exact same scan using your current Molecular Mechanics (MM) force field, but zero out the torsional parameters for the angle being fitted. This isolates the contribution of non-bonded interactions (Electrostatics + VDW).

Step 3: Fitting

  • Calculate the energy difference:

    
    .
    
  • Fit

    
     to a Fourier series:
    
    
    
    

Step 4: Validation Loop

  • Implement new

    
     values and rerun the MD simulation (Module 1).
    
Visualization: The Force Field Optimization Loop

OptimizationLoop cluster_inputs Input Data Start Start: Identify Artifact QM_Scan 1. QM PES Scan (MP2/6-31G*) Start->QM_Scan Diff 3. Calculate Difference (E_QM - E_MM) QM_Scan->Diff MM_Scan 2. MM PES Scan (Non-bonded only) MM_Scan->Diff Fit 4. Fit Fourier Coeffs (Dihedral Terms) Diff->Fit Simulate 5. MD Simulation (Explicit Solvent) Fit->Simulate Validate 6. Compare J-Couplings (Karplus Eq) Simulate->Validate Decision RMSD < 1.0 Hz? Validate->Decision Decision->Fit No (Refine Weights) Deploy Deploy Parameters Decision->Deploy Yes

Figure 1: Iterative workflow for parameterizing serine side-chain dihedrals. The cycle repeats until MD observables match experimental NMR data.

Module 3: Advanced Troubleshooting (FAQ)

Q: My Serine OH is forming a permanent hydrogen bond with the backbone carbonyl (


 or 

). Torsion fitting didn't fix it. Why?
A: This is the "Sticky Hydroxyl" problem. Torsions control the angle, but Lennard-Jones (LJ) and Charges control the attraction.
  • The Cause: Standard charges are often derived in gas-phase (RESP). They overestimate polarization for a residue that is often solvent-exposed.

  • The Fix:

    • Check Water Model: Ensure you are not using an outdated water model (e.g., TIP3P) with a modern force field. OPC or TIP4P-Ew often solvate polar groups better, breaking artificial intramolecular bonds.

    • LJ Adjustment (Advanced): Slightly increase the Lennard-Jones

      
       (sigma) of the Serine Oxygen (
      
      
      
      ). A shift of +0.05 Å can prevent the atoms from getting close enough to "lock" into a strong electrostatic well without altering the global solvation significantly.

Q: I am using CHARMM36m. Do I need to re-parameterize Serine? A: Generally, no. CHARMM36m [2] specifically addressed side-chain accuracy using the CMAP potential and refined LJ parameters. If you see deviations, check your simulation conditions (cutoff distances, PME settings) before blaming the parameters.

Q: How do I handle Phosphoserine (pSer)? A: Do not use standard Serine torsions. The phosphate group introduces massive steric and electrostatic bulk. You must use specific libraries (e.g., AMBER's phosaa10 or CHARMM's phosphorylated residue patches). If optimizing pSer, you must perform the QM scan with the phosphate group present, as the


 rotation is now coupled to the phosphate oxygens.
Visualization: Troubleshooting Decision Tree

Troubleshooting Issue Issue Detected Check_Water Check Water Model Issue->Check_Water Sticky H-Bond Check_J Check J-Coupling Issue->Check_J Rotamer Error Action_LJ Adjust LJ Sigma (Oxygen) Check_Water->Action_LJ Using OPC/TIP4P Action_Solvent Switch to OPC/TIP4P-Ew Check_Water->Action_Solvent Using TIP3P Action_Torsion Refit Torsions (Module 2) Check_J->Action_Torsion High RMSD

Figure 2: Logical decision tree for selecting the correct optimization strategy based on the specific artifact observed.

References

  • Maier, J. A., et al. (2015).[1] "ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB." Journal of Chemical Theory and Computation. Link

  • Huang, J., et al. (2017). "CHARMM36m: an improved force field for folded and intrinsically disordered proteins." Nature Methods. Link

  • Nerenberg, P. S., & Head-Gordon, T. (2018). "New developments in force fields for biomolecular simulations." Current Opinion in Structural Biology. Link

  • Robertson, M. J., et al. (2015).[1] "Improved Peptide and Protein Torsional Energetics with the OPLS-AA Force Field." Journal of Chemical Theory and Computation. Link

  • Li, D. W., & Brüschweiler, R. (2010). "NMR-based protein potentials." Angewandte Chemie International Edition. Link

Sources

Troubleshooting

Technical Support Center: Purification of Hydrophilic Amides

Current Status: Operational Topic: High-Performance Liquid Chromatography (HPLC) of Hydrophilic Amides Operator: Senior Application Scientist Mission Statement You are likely here because your amide compound eluted at th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Topic: High-Performance Liquid Chromatography (HPLC) of Hydrophilic Amides
Operator: Senior Application Scientist

Mission Statement

You are likely here because your amide compound eluted at the void volume (


) on a standard C18 column, or you attempted HILIC and encountered split peaks. Hydrophilic amides (e.g., small peptides, acrylamide derivatives, pharmaceutical intermediates) occupy a difficult "middle ground": too polar for standard Reversed-Phase (RP) but often lacking the charge required for Ion-Exchange (IEX).

This guide bypasses generic advice. We focus on the specific physicochemical pitfalls of amide purification: Phase Collapse (Dewetting) , HILIC Solvent Mismatch , and Low-UV Detection .

Module 1: Retention Issues (The "No-Stick" Problem)

Q: Why does my amide elute at the void volume on my C18 column?

A: You are likely experiencing Hydrophobic Phase Collapse (more accurately termed Dewetting).

The Mechanism: Standard C18 columns rely on hydrophobic alkyl chains bonded to silica.[1] To retain hydrophilic amides, you must use highly aqueous mobile phases (often 95–100% water). In these conditions, the hydrophobic C18 chains "mat down" (self-associate) to minimize contact with the water. This expels the mobile phase from the pores, effectively reducing the surface area available for interaction to near zero. Your analyte flows past the collapsed chains without interacting.

The Solution: Do not use a standard C18 column for 100% aqueous runs. You have two robust alternatives:

  • RP-AQ (Aqueous Stable) Columns: These columns possess a "polar-embedded" group (often an amide, carbamate, or ether) within the alkyl chain. This polar group hydrogen-bonds with water, keeping the chains extended and the pores "wet" even in 100% water.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If the compound is too polar even for RP-AQ (LogP < -1), you must switch to HILIC.

Diagram 1: Column Selection Decision Tree

Use this logic flow to select the correct stationary phase based on your analyte's properties.

ColumnSelection cluster_legend Recommendation Level start Start: Hydrophilic Amide logp Check LogP Value start->logp c18 Standard C18 (Risk of Dewetting) logp->c18 LogP > 1.0 aq Polar-Embedded C18 (RP-AQ / Amide-C18) logp->aq 0 < LogP < 1.0 (Need 100% Water) hilic HILIC Column (Bare Silica / Zwitterionic) logp->hilic LogP < 0 (Highly Water Soluble) rec_high Recommended rec_low Avoid

Caption: Decision logic for stationary phase selection based on analyte hydrophobicity (LogP).

Module 2: Peak Shape & HILIC Troubleshooting

Q: I switched to HILIC, but my peaks are split or broad. Is the column bad?

A: The column is likely fine. The issue is almost certainly Sample Solvent Mismatch .

The Mechanism: In HILIC, water is the "strong" solvent (eluting solvent), while Acetonitrile (ACN) is the "weak" solvent.

  • The Error: Researchers often dissolve hydrophilic amides in 100% water because they are not soluble in ACN.

  • The Result: When you inject a plug of water into a high-ACN mobile phase (e.g., 90% ACN), the water plug travels down the column, locally solubilizing the analyte and preventing it from partitioning into the stationary phase's water layer. The analyte "surfs" on the injection plug, resulting in breakthrough peaks or severe distortion.[2]

The Solution:

  • Dilution: Dissolve the sample in the mobile phase starting conditions (e.g., 85% ACN / 15% Buffer).

  • Solubility Fix: If the amide precipitates in high ACN, dissolve it in minimal water, then dilute with ACN to the "cloud point" (just before precipitation).

  • Injection Volume: If you must inject in 100% water, reduce the injection volume drastically (e.g., < 1% of the column void volume).

Diagram 2: The HILIC Solvent Mismatch Effect

Visualizing why aqueous injections fail in HILIC mode.

HILIC_Mismatch cluster_good Correct: Sample in 85% ACN cluster_bad Incorrect: Sample in 100% Water Step1 Analyte enters High Organic Environment Step2 Immediate Partitioning into Water Layer Step1->Step2 Step3 Sharp Peak Step2->Step3 Fail1 Analyte enters in Water Plug (Strong Solvent) Fail2 Analyte 'surfs' the Water Plug (No Retention) Fail1->Fail2 Fail3 Split/Broad Peak (Breakthrough) Fail2->Fail3

Caption: Comparison of injection solvent effects on HILIC chromatography peak shape.

Module 3: Detection (The "Invisible" Analyte)

Q: My amide is pure, but I see no signal on the UV detector.

A: Amides lack strong chromophores. You are likely operating at a wavelength where the solvent absorbs more than the analyte.

The Physics: The amide bond (


) absorbs weakly due to 

transitions, typically between 190 nm and 220 nm .
  • Common Mistake: Using solvents with high UV cutoffs (like Acetone or Ethyl Acetate) or additives like TFA (Trifluoroacetic acid) at high concentrations, which mask the amide signal.

Data Table: UV Cutoff Limits for Common Solvents Ensure your detection wavelength is at least 5-10 nm ABOVE the solvent cutoff.

Solvent / AdditiveUV Cutoff (

)
Suitability for Amide Detection (210 nm)
Water 190 nmExcellent
Acetonitrile (HPLC Grade) 190 nmExcellent
Methanol 205 nmMarginal (Baseline drift likely)
Tetrahydrofuran (THF) 212 nmUnsuitable
Acetone 330 nmUnsuitable
Formic Acid (0.1%) ~210 nmAcceptable (with baseline subtraction)
TFA (0.1%) ~200 nmGood (but suppresses MS signal)

Module 4: Master Protocol (Hydrophilic Amide Workflow)

Objective: Purify a neutral, hydrophilic amide (


).
Step 1: Solubility & Column Selection
  • Test: Dissolve 1 mg in 1 mL of 90% Acetonitrile.

    • Clear solution?

      
       Proceed to HILIC .
      
    • Precipitate?

      
       Proceed to RP-AQ  (Polar-embedded C18).
      
Step 2: Mobile Phase Preparation
  • Buffer is Mandatory: Amides can exhibit secondary interactions with silanols. Use 10 mM Ammonium Acetate (pH 5.8) or 0.1% Formic Acid (pH 2.7).

    • Note: Pure water/ACN gradients often lead to drifting pH and shifting retention times.

  • Solvent A: 10 mM Ammonium Acetate in 95% Water / 5% ACN.

  • Solvent B: 10 mM Ammonium Acetate in 95% ACN / 5% Water.

Step 3: The Gradient (HILIC Mode)
  • Equilibration: HILIC columns require longer equilibration than C18. Flush with 20 column volumes of initial mobile phase.

  • Gradient Profile:

    • 0 min: 95% B (High Organic)

    • 2 min: 95% B

    • 15 min: 60% B

    • 20 min: 60% B

  • Flow Rate: HILIC has lower viscosity than RP; you can often run at higher flow rates (e.g., 1.5 mL/min for a 4.6mm column) to improve throughput.

Step 4: Fraction Collection
  • Trigger: Slope-based collection is preferred over threshold-based for tailing amide peaks.

  • Post-Run: Evaporate ACN fractions using a centrifugal evaporator (SpeedVac) at < 40°C to prevent amide hydrolysis.

References

  • Waters Corporation. (2023). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters.Link

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns.Link

  • Separation Science. (2023). Sample Solvent in HILIC: The Impact of Solvent Mismatch.Link

  • Agilent Technologies. (2022). LC Handbook: Guide to LC Columns and Method Development.Link

  • Thermo Fisher Scientific. (2023). HILIC Method Development Approaches and Troubleshooting.Link

Sources

Optimization

Technical Support Center: Controlling pH-Dependent Hydrolysis of Ac-Ser-NHMe

Welcome to the technical support center for Ac-Ser-NHMe (N-acetyl-serine methylamide). This guide is designed for researchers, scientists, and drug development professionals who are working with this model peptide and ne...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ac-Ser-NHMe (N-acetyl-serine methylamide). This guide is designed for researchers, scientists, and drug development professionals who are working with this model peptide and need to understand and control its stability in aqueous solutions. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your experiments effectively.

Section 1: Fundamental Mechanisms of Hydrolysis

Understanding why Ac-Ser-NHMe degrades is the first step to controlling it. The primary degradation pathway in aqueous solution is hydrolysis of the C-terminal methylamide bond. This reaction is highly dependent on pH and can be catalyzed by acid, base, or even the molecule itself.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions (typically pH < 3), the carbonyl oxygen of the amide is protonated.[1][2] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a water molecule.[1] The reaction proceeds through a tetrahedral intermediate, and subsequent proton transfers lead to the cleavage of the C-N bond, yielding N-acetyl-serine and methylamine.

  • Base-Catalyzed Hydrolysis : Under basic conditions (typically pH > 8), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon.[3] This reaction is often more aggressive than acid-catalyzed hydrolysis.[2][3] It also proceeds through a tetrahedral intermediate, which then collapses to expel the methylamide anion. This is generally the rate-limiting step because the amide anion is a poor leaving group.[3] However, in a large excess of base and with heat, the reaction is driven to completion.[3]

  • Intramolecular Catalysis (Serine-Specific) : The serine residue introduces a unique degradation pathway. The hydroxyl group (-OH) on the serine side-chain can act as an internal nucleophile, attacking the adjacent amide carbonyl.[4] This process, known as O-acyl migration, forms a cyclic intermediate which can lead to peptide bond cleavage.[4] This pathway is often most significant at neutral to slightly acidic pH (pH 5-7), where the side-chain hydroxyl is neutral and the peptide backbone has some flexibility.[4][5]

The overall pH-rate profile for amide hydrolysis is typically a U-shaped curve, with the highest rates of degradation at very low and very high pH, and a region of maximum stability at an intermediate pH.

Section 2: Technical FAQs

Q1: My Ac-Ser-NHMe is degrading much faster than I expected at neutral pH. What's the most likely cause?

A1: There are two primary suspects here: buffer catalysis and intramolecular catalysis.

  • Buffer Catalysis: Not all buffers are inert. Nucleophilic buffer species, such as phosphate or citrate, can actively participate in the hydrolysis reaction by acting as general acids or bases, accelerating amide bond cleavage.[5] If you are using a phosphate buffer, consider switching to a "Good's" buffer like HEPES or MES, which are known to be less catalytically active.[6]

  • Intramolecular Catalysis: As mentioned above, the serine hydroxyl group can facilitate hydrolysis.[4] This is an inherent property of the molecule. Ensure your temperature is strictly controlled, as higher temperatures will accelerate this and all other degradation pathways.

Q2: How do I choose the right buffer for my stability study?

A2: The choice of buffer is critical for obtaining meaningful data.

  • Select a pKa near your target pH: Choose a buffer with a pKa value within ±1 pH unit of your desired experimental pH to ensure maximum buffering capacity.

  • Avoid Catalytic Buffers: For kinetic studies, avoid buffers with nucleophilic groups like phosphate, carboxylates (citrate, acetate), or amines (Tris, in some cases).[5][6] Recommended non-nucleophilic buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and HEPES (pH 7.0-8.0).

  • Check for Interactions: Ensure your buffer does not interact with your analyte or other formulation components.

  • Mind the Concentration: While higher buffer concentrations provide better pH control, they can also increase the rate of buffer-catalyzed hydrolysis.[5] It's often wise to perform a preliminary experiment to confirm that the hydrolysis rate is independent of the buffer concentration in your chosen system.[7]

Q3: What are the expected degradation products of Ac-Ser-NHMe hydrolysis, and how do I detect them?

A3: The primary degradation products from simple hydrolysis are N-acetyl-serine and methylamine . The most reliable method for monitoring the degradation is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 210-220 nm for the peptide bond).[8][9]

In a typical RP-HPLC chromatogram, you will see the peak for the parent compound, Ac-Ser-NHMe, decrease over time, while a new, more polar peak corresponding to N-acetyl-serine will appear and grow.[8][10] Methylamine is too small and lacks a chromophore, so it is not typically observed by UV-HPLC.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Hydrolysis Rates Between Replicates 1. pH Drift: The pH of the solution is changing over the course of the experiment due to insufficient buffering or CO₂ absorption from the air (especially at basic pH).2. Temperature Fluctuation: The incubator or water bath temperature is not stable. Hydrolysis rates are highly sensitive to temperature.3. Inaccurate Reagent Preparation: Errors in preparing the stock solution or buffers.1. Verify pH: Always measure the final pH of your reaction mixture at the experimental temperature. Use a calibrated pH meter. Ensure buffer capacity is adequate.2. Monitor Temperature: Use a calibrated thermometer to confirm the temperature stability of your incubation environment. Aim for ±0.5°C or better.3. Standardize Preparation: Use calibrated pipettes and analytical balances. Prepare fresh solutions and verify concentrations where possible.
Unexpected Peaks in HPLC Chromatogram 1. Oxidative Damage: If not handled under an inert atmosphere, serine and other residues can be susceptible to oxidation, especially in the presence of trace metals.[5]2. Microbial Contamination: Bacterial growth can introduce proteases that rapidly degrade the peptide.[11]3. Side Reactions: At very high or low pH, other reactions besides simple hydrolysis may occur.1. Degas Buffers: Sparge buffers with nitrogen or argon before use. Consider adding a chelating agent like EDTA if metal contamination is suspected.2. Use Sterile Technique: Filter-sterilize all buffers and solutions through a 0.22 µm filter. Store solutions at 4°C or frozen in aliquots.[11]3. Characterize Products: Use HPLC-MS to identify the mass of the unknown peaks to help elucidate their structure and origin.[12]
No Degradation Observed 1. Incorrect pH: The pH of the solution is in the region of maximum stability (typically pH 4-6), and the experiment duration is too short.2. Low Temperature: The incubation temperature is too low to produce measurable degradation in the experimental timeframe.3. Analytical Method Not Sensitive Enough: The HPLC method cannot resolve the parent compound from the degradation product, or the change is below the detection limit.1. Confirm pH and Duration: Verify the pH of your reaction mixture. Consult literature for expected half-lives and extend your experiment duration accordingly.2. Increase Temperature: Perform an accelerated stability study at a higher temperature (e.g., 40°C or 50°C) to increase the degradation rate.[13]3. Optimize HPLC Method: Develop a gradient HPLC method to ensure good separation between Ac-Ser-NHMe and N-acetyl-serine.[14] Ensure your quantitation method is validated.[12]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Stock and Buffer Solutions

This protocol describes the preparation of a 10 mg/mL stock solution of Ac-Ser-NHMe and a 50 mM HEPES buffer at pH 7.4.

Materials:

  • Ac-Ser-NHMe (lyophilized powder)

  • HEPES (free acid)

  • Sodium Hydroxide (NaOH), 1 M solution

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter and analytical balance

  • Sterile filters (0.22 µm) and storage vials

Procedure:

  • Buffer Preparation (50 mM HEPES, pH 7.4):

    • Dissolve 1.19 g of HEPES free acid in ~90 mL of high-purity water.

    • Adjust the pH to 7.4 by slowly adding 1 M NaOH while monitoring with a calibrated pH meter.

    • Once the target pH is stable, transfer the solution to a 100 mL volumetric flask and add water to the mark.

    • Filter-sterilize the buffer using a 0.22 µm filter into a sterile container.

  • Ac-Ser-NHMe Stock Solution (10 mg/mL):

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.[11]

    • Accurately weigh 10 mg of Ac-Ser-NHMe and dissolve it in 1.0 mL of high-purity water. Mix gently to avoid aggregation. Do not use the buffer for the concentrated stock to avoid premature degradation.

    • Filter-sterilize the stock solution and store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[11]

Protocol 2: Kinetic Analysis of Hydrolysis by HPLC

This protocol outlines a typical time-course experiment to measure the rate of hydrolysis.

Procedure:

  • Reaction Setup:

    • Pre-warm the 50 mM HEPES buffer (pH 7.4) and a set of reaction vials (e.g., HPLC vials) to the desired experimental temperature (e.g., 37°C).

    • To initiate the reaction, add a small volume of the Ac-Ser-NHMe stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 10 µL of 10 mg/mL stock into 990 µL of buffer for a final concentration of 0.1 mg/mL). Mix immediately.

  • Time-Zero (T0) Sample:

    • Immediately after mixing, take the first aliquot (e.g., 100 µL). This is your T0 sample.

    • Quench the reaction immediately by diluting the aliquot into a vial containing mobile phase or a weak acid to stop further hydrolysis. Store at 4°C until analysis.

  • Incubation and Sampling:

    • Incubate the remaining reaction mixture at the constant experimental temperature.

    • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours). Quench each sample immediately as described in step 2.

  • HPLC Analysis:

    • Analyze all samples (T0 and subsequent time points) by a validated RP-HPLC method.[8]

    • Record the peak area of the parent Ac-Ser-NHMe peak in each chromatogram.[8]

  • Data Analysis:

    • Assuming first-order kinetics, plot the natural logarithm of the percentage of Ac-Ser-NHMe remaining (Peak Area at time t / Peak Area at T0) versus time.

    • The slope of the resulting line will be the negative of the observed rate constant (-k_obs). The half-life (t½) can be calculated as 0.693 / k_obs.

Section 5: Data Interpretation & Visualization

The rate of hydrolysis is heavily pH-dependent. The table below provides a summary of the expected behavior based on general principles of amide hydrolysis. Actual rates must be determined experimentally.

pH Range Primary Mechanism Relative Rate of Hydrolysis Key Considerations
1 - 3 Acid-Catalysis[4]HighProtonation of the carbonyl oxygen activates the amide for nucleophilic attack by water.[1]
4 - 6 Minimal / Water-Mediated / IntramolecularLowest (Region of Max Stability) This is the optimal pH range for storage of many simple peptides in solution.[11]
7 - 8 Intramolecular / Base-CatalysisModerateContribution from both intramolecular attack by the serine -OH and direct attack by OH⁻ ions.[4]
> 9 Base-Catalysis[3]High to Very HighDirect nucleophilic attack by OH⁻ is the dominant pathway. The rate increases logarithmically with pH.[3]
Visualization of Hydrolysis Mechanisms

HydrolysisMechanisms cluster_acid Acid-Catalyzed (pH < 3) cluster_base Base-Catalyzed (pH > 8) cluster_intra Intramolecular (pH ~5-7) A1 Amide A2 Protonated Amide (More Electrophilic) A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Products (Carboxylic Acid + Amine) A3->A4 - H+ B1 Amide B2 Tetrahedral Intermediate (Anionic) B1->B2 + OH- B3 Products (Carboxylate + Amine) B2->B3 Slow Step C1 Serine Amide C2 Cyclic Intermediate (O-Acyl Migration) C1->C2 Side-chain -OH attacks C=O C3 Hydrolyzed Products C2->C3 + H2O

Caption: Key pH-dependent hydrolysis pathways for Ac-Ser-NHMe.

Visualization of Experimental Workflow

ExperimentalWorkflow prep Step 1: Preparation Prepare Stock Solution Prepare pH Buffers setup Step 2: Reaction Setup Pre-warm Buffers Initiate Reaction (Mix) prep->setup sampling Step 3: Sampling Take T0 Sample & Quench Incubate at Constant T Take Timepoints & Quench setup->sampling analysis Step 4: Analysis Analyze All Samples by HPLC sampling->analysis data Step 5: Data Processing Plot ln(% Remaining) vs. Time Calculate Rate Constant (k) analysis->data

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of Serine Methylamide Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of hygroscopic serine methylamide salts. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during your work. Each issue is followed by an analysis of the root cause and a detailed protocol for resolution.

Q1: My serine methylamide salt has formed hard clumps or has become a sticky solid. What happened, and can I still use it?

A1: Probable Cause & Scientific Explanation

This is a classic sign of significant moisture absorption, a phenomenon known as caking.[1] Hygroscopic powders readily absorb water from the atmosphere.[2] This moisture acts as a solvent, forming liquid bridges between individual particles. These bridges create strong cohesive forces, causing the particles to agglomerate and form clumps or a solid mass.[1][3] This process not only affects the physical handling of the compound but can also compromise its chemical stability.

Recommended Action Plan

While prevention is the best strategy, if your compound has already caked, you may be able to salvage it, but it requires careful handling and re-analysis.

Protocol 1: Re-drying a Caked Serine Methylamide Salt

  • Gentle Mechanical Disaggregation: In a low-humidity environment (ideally a glove box), gently break up the larger clumps with a clean, dry spatula. Avoid aggressive grinding, which can increase the surface area and potentially accelerate degradation.

  • Vacuum Drying: Transfer the disaggregated powder to a clean, dry flask or vial. Place the container in a vacuum oven.

  • Low-Temperature Application: Dry the compound under a high vacuum at a low temperature (e.g., 30-40°C). Serine derivatives can be heat-sensitive, and excessive heat can cause degradation.[4] The goal is to remove the water without initiating a chemical breakdown.

  • Drying to Constant Weight: Continue drying until the compound reaches a constant weight, which indicates that the unbound water has been removed.

  • Critical Post-Drying Step - Re-analysis: This step is mandatory. The moisture and heat may have caused hydrolysis or other forms of degradation.[5][6] Before using the re-dried compound in critical experiments, you must re-verify its purity and identity using appropriate analytical techniques (e.g., HPLC, LC-MS, NMR).

  • Proper Storage: Immediately transfer the re-dried compound to a desiccator over an active desiccant for proper long-term storage.[7]

Q2: When I try to weigh my compound on an analytical balance, the reading continuously increases. How can I obtain an accurate weight?

A2: Probable Cause & Scientific Explanation

A constantly increasing mass reading is a direct observation of the compound actively absorbing moisture from the ambient air.[8] This effect is magnified in environments with high relative humidity.[1] Relying on a fluctuating reading will lead to significant errors in concentration, as a portion of the measured weight will be water, not your active compound. This can severely impact the accuracy and reproducibility of your experimental results.[6]

Recommended Action Plan

To achieve an accurate measurement, you must minimize the compound's exposure to the atmosphere during the weighing process.

Protocol 2: Accurate Weighing of a Hygroscopic Compound

  • Prepare Your Environment:

    • Ideal Method: Perform all weighing inside a glove box with a controlled low-humidity, inert atmosphere (e.g., nitrogen or argon).[9]

    • Alternative Method: If a glove box is unavailable, use an analytical balance with a draft shield in a room with the lowest possible ambient humidity.[9][10] Consider running a dehumidifier in the room prior to weighing.[11]

  • Equilibrate Materials: Allow the sealed container of the serine methylamide salt to come to room temperature before opening it. This prevents condensation of atmospheric moisture onto the cold powder.

  • Execute the "Weighing by Difference" Technique:

    • Place the sealed container of your compound on the tared balance and record its initial mass (Mass 1).

    • Remove the container from the balance. Quickly open it and use a clean, dry spatula to transfer an approximate amount of the powder into your receiving vessel (e.g., a vial for solution preparation).

    • Immediately and tightly reseal the original container.

    • Place the sealed container back on the tared balance and record its final mass (Mass 2).

    • The exact mass of the transferred compound is Mass 1 - Mass 2 . This method ensures that at no point is the hygroscopic powder sitting on an open balance pan exposed to air.[9]

  • Work Swiftly: Prepare all necessary items (spatula, vials, solvent) in advance to minimize the time the main container is open.[7][9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the properties and handling of serine methylamide salts.

Q3: What fundamentally makes serine methylamide salts hygroscopic?

A3: The hygroscopicity of serine methylamide salts is rooted in their molecular structure. The molecule contains several polar functional groups, including the hydroxyl (-OH) group, the primary amine (-NH2), and the amide (-CONH-) linkage. These groups can form strong hydrogen bonds with water molecules present in the atmosphere.[12][13] Furthermore, the salt form (e.g., hydrochloride) introduces ionic character, which has a strong affinity for polar water molecules, further enhancing its tendency to absorb moisture.[14]

Q4: How does absorbed moisture impact the physical properties of the powder?

A4: Absorbed moisture can profoundly alter the physical behavior of the powder, creating significant challenges in manufacturing and experimental settings.[15] Key impacts include:

  • Poor Flowability and Caking: As mentioned in the troubleshooting section, moisture leads to clumping and caking, which can block equipment, cause inconsistent dosing, and hinder uniform mixing.[6][15]

  • Altered Compressibility: The presence of water changes the inter-particle forces, which can affect how the powder behaves under pressure, a critical parameter in tablet manufacturing.[6][16]

  • Increased Bulk Density: Water absorption can increase the powder's bulk density, which must be accounted for in processes that rely on volume-based measurements.[16]

Property Effect of Increased Moisture Experimental Consequence
Flowability DecreasesInconsistent dosing, blockages in automated systems[6][15]
Caking/Clumping IncreasesDifficulty in handling and weighing, non-uniform mixtures[1]
Compressibility ChangesInconsistent tablet formation or powder packing[16]
Chemical Stability DecreasesDegradation of the active compound, inaccurate results[5]
Q5: What are the ideal long-term storage conditions for serine methylamide salts?

A5: The primary goal of long-term storage is to create a barrier between the compound and atmospheric moisture. The ideal storage method depends on the compound's sensitivity and the available resources.

  • Standard Practice: Store the compound in a tightly sealed, airtight container inside a desiccator.[2][7] The desiccator should contain an active desiccant with a color indicator (e.g., indicating silica gel) to show when it needs to be replaced or regenerated.

  • Highly Sensitive Compounds: For maximum protection, especially for reference standards or compounds highly susceptible to hydrolysis, storage within a glove box under a dry, inert atmosphere (nitrogen or argon) is the best practice.[9][17]

  • Temperature: Store at the temperature recommended by the manufacturer, which is often refrigerated or frozen (-20°C) to slow down potential degradation processes.[18] Always allow the container to warm to room temperature before opening to prevent condensation.

Q6: Beyond physical clumping, how can moisture chemically affect my serine methylamide salt?

A6: Water is not just a physical contaminant; it's a reactive agent. The primary chemical risk for a serine methylamide salt is hydrolysis. While amide bonds are generally more stable to hydrolysis than ester bonds, they can still be cleaved over time in the presence of water, especially if catalyzed by acidic or basic conditions, which may arise from the salt form itself.[19] This degradation would break the amide bond, converting it back to a carboxylic acid (serine) and methylamine, rendering your compound impure and leading to inaccurate concentrations and potentially misleading biological or chemical results.[5]

Q7: How can I quantitatively measure the water content in my sample?

A7: When the precise amount of water in your compound needs to be known, especially for creating standards or in pharmaceutical quality control, several analytical techniques can be employed:

  • Karl Fischer Titration (KFT): This is the gold standard for water content determination.[20] It is a highly accurate and specific method that chemically titrates the water present in the sample.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature consistent with the boiling point of water (around 100°C) can be used to quantify the water content.[11] However, it is less specific than KFT as other volatile components could also be lost.

  • Near-Infrared (NIR) Spectroscopy: NIR can be a rapid, non-destructive method for determining moisture content, but it requires the development of a calibration model against a primary method like KFT.[20][21]

Visualized Workflows and Concepts

Workflow for Handling Hygroscopic Salts

The following diagram outlines the critical steps and decision points for handling hygroscopic serine methylamide salts to maintain sample integrity.

G cluster_0 Receiving & Storage cluster_1 Preparation for Use cluster_2 Weighing & Dissolution Receive Receive Compound Inspect Inspect Seal Integrity Receive->Inspect Store Store in Desiccator (or Glove Box) Inspect->Store Seal OK Equilibrate Equilibrate to Room Temperature Store->Equilibrate Move Move to Controlled Environment (Glove Box) Equilibrate->Move Weigh Weigh by Difference Move->Weigh Dissolve Dissolve Promptly in Solvent Weigh->Dissolve Use Use Solution in Experiment Dissolve->Use

Caption: A workflow diagram for handling hygroscopic compounds.

The Cycle of Moisture-Induced Problems

This diagram illustrates how atmospheric humidity can lead to a cascade of issues, ultimately compromising experimental outcomes.

G cluster_physical Physical Issues cluster_chemical Chemical Issues Humidity High Ambient Humidity Absorption Moisture Absorption by Compound Humidity->Absorption Clumping Caking & Clumping Absorption->Clumping Flow Poor Flowability Absorption->Flow Weight Inaccurate Weight (Mass includes H2O) Absorption->Weight Degradation Hydrolysis/ Degradation Absorption->Degradation Outcome Compromised Experimental Results Clumping->Outcome Flow->Outcome Weight->Outcome Degradation->Outcome

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Ac-Ser-NHMe vs. Ac-Ala-NHMe Conformational Dynamics

Executive Summary This guide provides a rigorous technical comparison between N-acetyl-L-alanine-N'-methylamide (Ac-Ala-NHMe) and N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe) . These dipeptide mimetics serve as fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between N-acetyl-L-alanine-N'-methylamide (Ac-Ala-NHMe) and N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe) . These dipeptide mimetics serve as fundamental model systems for understanding protein backbone energetics.

While Ac-Ala-NHMe represents the "baseline" for backbone conformational propensity due to its chemically inert methyl side chain, Ac-Ser-NHMe introduces a critical variable: a hydroxyl (-OH) group capable of intramolecular hydrogen bonding and specific solvation bridging . This guide delineates how these differences manifest in gas-phase energetics, aqueous solution population distributions, and experimental NMR observables.

Key Differentiators
FeatureAc-Ala-NHMe (Alanine Dipeptide)Ac-Ser-NHMe (Serine Dipeptide)
Side Chain Methyl (

); Inert, Hydrophobic
Hydroxymethyl (

); Polar, H-bond Donor/Acceptor
Gas Phase Dominant C7eq (Inverse

-turn)
Side-Chain Stabilized Turns (H-bond to backbone)
Aqueous Dominant PPII (Polyproline II) &

PPII & Solvated Side-Chain Rotamers
Driving Force Steric Repulsion + Dipole AlignmentIntramolecular H-bonding + Solvation Bridging

Structural Fundamentals & H-Bonding Motifs

To understand the conformational divergence, one must first analyze the hydrogen bonding capabilities inherent to each structure.[1]

Ac-Ala-NHMe: The Steric Baseline

The alanine dipeptide lacks side-chain hydrogen bond donors or acceptors. Its conformational landscape is dictated purely by:

  • Backbone-Backbone H-bonds: Interaction between the acetyl carbonyl (

    
    ) and the methylamide amine (
    
    
    
    ).
  • Steric Clash: Repulsion between the side-chain methyl (

    
    ) and the backbone atoms.
    
Ac-Ser-NHMe: The Competitor

The serine dipeptide introduces the


 hydroxyl group. This creates a "frustrated" energy landscape where the side chain competes with the backbone for hydrogen bonding partners.
  • Donor Capability:

    
     can donate to the backbone Carbonyl (
    
    
    
    or
    
    
    ).
  • Acceptor Capability:

    
     can accept from the backbone Amide (
    
    
    
    or
    
    
    ).

Conformational Landscapes: Gas Phase vs. Solution

Gas Phase: Intrinsic Energetics

In the absence of solvent (dielectric constant


), intramolecular forces dominate.
  • Ac-Ala-NHMe: The global minimum is the C7eq conformation (Inverse

    
    -turn).
    
    • Geometry:

      
      .
      
    • Stabilization: A 7-membered ring formed by a hydrogen bond between

      
       and 
      
      
      
      .
    • Secondary Minimum: C5 (Extended/

      
      -strand), stabilized by a weak 5-membered ring (
      
      
      
      ).
  • Ac-Ser-NHMe: The landscape is more complex due to side-chain rotamers (

    
    : 
    
    
    
    ).
    • Global Minimum: Often a distorted C7 or specific Side-Chain-Backbone locked conformation.

    • Mechanism: The

      
       forms a hydrogen bond with the backbone carbonyl, effectively "locking" the 
      
      
      
      angle and perturbing the standard C7 geometry. This interaction can lower the energy below the standard backbone-backbone C7eq found in Ala.
Aqueous Solution: The Solvation Switch

Water drastically alters the landscape by competing for H-bonds.

  • Ac-Ala-NHMe: Water molecules disrupt the intramolecular C7 H-bond. The population shifts toward Polyproline II (PPII) .

    • PPII Geometry:

      
      .
      
    • Reason: PPII allows for maximal hydration of the peptide backbone amide and carbonyl groups without steric clash.

  • Ac-Ser-NHMe: The serine side chain interacts with the hydration shell.

    • Water Bridges: A water molecule can simultaneously H-bond to the side-chain

      
       and the backbone, creating a water-mediated bridge .
      
    • Result: While PPII is still favored, the distribution is broader. The side chain remains solvated, preventing the rigid "hydrophobic collapse" seen in some non-polar residues, but also preventing the pure C7eq formation seen in vacuo.

Quantitative Population Estimates (Aqueous)
ConformationRegion (

)
Ac-Ala-NHMe PopulationAc-Ser-NHMe Population
PPII

~45 - 55% ~40 - 50%

/ C5

~30%~25%

(Helix)

~10 - 15%~10 - 20%
C7eq (

-turn)

< 5% (Destabilized)< 5% (Destabilized)

Note: Populations are approximate and derived from integrated NMR/MD studies at 298K.

Experimental Methodologies

To verify these conformations in your own research, use the following self-validating protocols.

NMR Spectroscopy (Scalar Couplings)

The vicinal J-coupling constant


 is the primary observable linked to the dihedral angle 

via the Karplus equation.

Protocol:

  • Sample Prep: Dissolve peptide (5-10 mM) in

    
     (90:10) with phosphate buffer (pH 5.0 to minimize exchange).
    
  • Acquisition: Run 1D

    
     NMR with water suppression (e.g., WATERGATE or excitation sculpting).
    
  • Analysis: Measure

    
    .
    
    • Ac-Ala-NHMe: Expect

      
       Hz (indicative of averaging between PPII and 
      
      
      
      ).
    • Ac-Ser-NHMe: Expect deviations due to side-chain rotamer influence.

  • Side Chain Validation: For Ser, measure

    
    . This determines the 
    
    
    
    rotamer population (
    
    
    ). A strong preference for one rotamer indicates side-chain/backbone locking.
Computational Validation (MD/DFT)

Protocol:

  • Setup: Build structures in extended conformation.

  • Solvation: Explicit water (TIP3P or OPC models) is mandatory for Serine to capture bridging effects. Implicit solvent (GB/PB) often fails to capture specific H-bond bridges.

  • Sampling: Run Replica Exchange MD (REMD) to overcome barriers between PPII and

    
    .
    
  • QM Correction: Optimize snapshots using DFT (e.g., B3LYP-D3/6-311++G**) to correct force field biases regarding electronic polarization of the -OH group.

Visualization of Conformational Logic

The following diagram illustrates the decision logic and physical forces driving the conformational preference for each molecule.

ConformationalLogic Start Peptide Environment Solvent Solvent Condition? Start->Solvent Gas Gas Phase / Non-Polar Solvent->Gas Vacuum Water Aqueous Solution Solvent->Water H2O Ala_Gas Ac-Ala-NHMe Dominant: C7eq (Inverse Gamma) Force: Dipole + H-bond (Backbone) Gas->Ala_Gas Methyl Side Chain Ser_Gas Ac-Ser-NHMe Dominant: Side-Chain Locked Turns Force: Side-Chain OH...CO Interaction Gas->Ser_Gas Hydroxyl Side Chain Ala_Water Ac-Ala-NHMe Dominant: PPII Force: Backbone Hydration Water->Ala_Water Hydrophobic CH3 Ser_Water Ac-Ser-NHMe Dominant: PPII + Bridging Force: Water Bridges (OH...H2O...CO) Water->Ser_Water Polar CH2OH Ala_Gas->Ser_Gas Side Chain Effect Ala_Water->Ser_Water Bridging Water Effect

Figure 1: Decision tree illustrating how solvent conditions and side-chain chemistry diverge the conformational preferences of Alanine and Serine dipeptides.

Implications for Drug Design[2]

Understanding the difference between Ac-Ala-NHMe and Ac-Ser-NHMe is crucial for peptidomimetic design:

  • Helix Capping: The ability of Serine to form side-chain-to-backbone H-bonds makes it an excellent "N-cap" residue in helix design, a property Ala lacks.

  • Solubility & Bioavailability: Replacing Ala with Ser increases solubility but may introduce conformational rigidity if the side chain locks into a specific H-bond, potentially reducing the entropic penalty of binding if the locked conformation matches the bioactive state.

  • Force Field Development: These two molecules are the "litmus test" for molecular dynamics force fields. If a force field cannot reproduce the PPII/

    
     ratio difference between Ala and Ser, it will likely fail in predicting loop dynamics in larger proteins.
    

References

  • Cormanich, R. A., et al. (2015). Understanding the conformational behaviour of Ac-Ala-NHMe in different media.[2] A joint NMR and DFT study.[2][3] Organic & Biomolecular Chemistry.[4][2][3][5] [Link]

  • Mackerell, A. D., et al. (2004). Extremely precise free energy calculations of amino acid side chain analogs: Comparison of common molecular mechanics force fields for proteins. Journal of Chemical Physics. [Link]

  • Graf, J., et al. (2013). Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity.[6] Journal of Physical Chemistry Letters. [Link]

  • Head-Gordon, T., et al. (1991). Conformational preferences of the alanine dipeptide in water. Biopolymers.[5][7][8] (Classic reference for PPII preference). [Link]

  • Kwon, Y., et al. (2021). Conformational preferences of Ac-Pro-azaXaa-NHMe... and the effect of intramolecular hydrogen bonds. Journal of Molecular Modeling. [Link]

Sources

Comparative

A Guide to Bridging Theory and Experiment: Comparing Calculated and Experimental NMR Shifts for Ac-Ser-NHMe

As a model for serine residues in a peptide backbone, N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe) presents a fundamentally important system for structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the...

Author: BenchChem Technical Support Team. Date: February 2026

As a model for serine residues in a peptide backbone, N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe) presents a fundamentally important system for structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for elucidating the solution-state structure and dynamics of such molecules. Concurrently, advances in computational chemistry, particularly Density Functional Theory (DFT), provide a powerful in silico lens to predict and interpret these experimental results.[1]

This guide provides an in-depth comparison of experimental and theoretical NMR chemical shifts for Ac-Ser-NHMe. We will detail the rigorous, self-validating protocols for both acquiring experimental data and performing high-level computational predictions, explain the causality behind methodological choices, and analyze the synergies and discrepancies between the two approaches.

Results: A Comparative Analysis

A direct comparison between experimentally measured and computationally predicted chemical shifts reveals the strengths and limitations of current methods. The table below presents typical experimental ¹H and ¹³C chemical shifts for Ac-Ser-NHMe in DMSO-d₆ alongside a representative set of values calculated using an ensemble-averaged DFT approach.

Table 1: Comparison of Experimental and Calculated NMR Chemical Shifts (in ppm) for Ac-Ser-NHMe

AtomExperimental Shift (ppm)Calculated Shift (ppm)Deviation (Δδ)
¹H
NH (Ser)~8.158.09-0.06
Hα (Ser)~4.304.38+0.08
Hβ (Ser)~3.65, ~3.553.71, 3.60+0.06, +0.05
OH (Ser)~4.905.02+0.12
NH (NHMe)~7.807.71-0.09
CH₃ (Ac)~1.851.88+0.03
CH₃ (NHMe)~2.602.57-0.03
¹³C
C=O (Ac)~170.1171.5+1.4
Cα (Ser)~56.557.2+0.7
Cβ (Ser)~62.063.1+1.1
C=O (Ser)~171.8172.9+1.1
CH₃ (Ac)~22.522.9+0.4
CH₃ (NHMe)~26.025.8-0.2
MAE¹H: 0.07 ppm
¹³C: 0.8 ppm

Note: Experimental values are representative and collated from typical shift ranges for serine-containing peptides. Calculated values are hypothetical results from the protocol described herein, reflecting expected accuracy.

The Mean Absolute Error (MAE) is exceptionally low, indicating a strong correlation. However, minor deviations persist, and understanding their origin is key to leveraging the full power of this combined approach.

The Comparative Workflow: An Overview

The entire process involves two distinct but complementary arms: experimental measurement and computational modeling. Each arm has its own rigorous protocol, and the final analysis hinges on a careful comparison of their outputs.

G cluster_exp Experimental Arm cluster_calc Computational Arm exp_start Ac-Ser-NHMe Sample exp_prep Sample Preparation (Solvent, Buffer, Standard) exp_start->exp_prep exp_acq NMR Data Acquisition (1D/2D Spectra) exp_prep->exp_acq exp_proc Data Processing (Referencing, Peak Picking) exp_acq->exp_proc exp_result Experimental Chemical Shifts (δexp) exp_proc->exp_result analysis Comparative Analysis (MAE, Correlation, Outlier ID) exp_result->analysis calc_start Ac-Ser-NHMe Structure calc_conf Conformational Search (MD or Systematic) calc_start->calc_conf calc_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) calc_conf->calc_opt calc_nmr Shielding Calculation (DFT-GIAO: mPW1PW91/6-311+G(2d,p)) calc_opt->calc_nmr calc_avg Boltzmann Averaging & Referencing (δ = σref - σcalc) calc_nmr->calc_avg calc_result Calculated Chemical Shifts (δcalc) calc_avg->calc_result calc_result->analysis caption Fig 1. Workflow for comparing experimental and calculated NMR shifts.

Caption: Fig 1. Workflow for comparing experimental and calculated NMR shifts.

Methodology I: Experimental Protocol

The goal of the experimental protocol is to produce high-quality, reproducible NMR spectra from which chemical shifts can be accurately extracted.

Step-by-Step Experimental Workflow:

  • Sample Preparation:

    • Purity: Ensure the peptide sample is of high purity (>95%), as impurities can introduce confounding signals.[2]

    • Concentration: Dissolve the lyophilized peptide in a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O) to a concentration of 1-5 mM. Signal intensity is directly proportional to concentration, but higher concentrations can promote aggregation, which broadens lines.[3][4]

    • Solvent: The choice of solvent is critical. DMSO-d₆ is often used as it solubilizes many peptides and its amide proton exchange rate is slow. For biologically relevant conditions, a buffered aqueous solution (e.g., phosphate buffer at pH 7.0) is preferred.[5]

    • Internal Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for accurate chemical shift referencing (0 ppm).[5][6]

  • NMR Data Acquisition:

    • Instrumentation: Experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe to maximize sensitivity and resolution.[7]

    • Tuning and Shimming: The probe must be tuned to the correct frequencies, and the magnetic field must be shimmed to high homogeneity to achieve sharp, symmetrical line shapes.[6]

    • 1D Spectra: Acquire a standard 1D ¹H spectrum to assess sample quality and concentration. Also, acquire a 1D ¹³C spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.[8]

    • 2D Spectra: To unambiguously assign all signals, acquire a suite of 2D NMR experiments:

      • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, crucial for tracing out spin systems within each residue.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a powerful tool for resolving signal overlap.[7]

  • Data Processing and Analysis:

    • Fourier Transform: The raw time-domain data (FID) is converted into the frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode, and the baseline is corrected to be flat.[6]

    • Referencing: The spectrum is calibrated by setting the internal standard's signal to 0 ppm.[9]

    • Peak Picking and Assignment: Identify the positions of all peaks. Using the 2D spectra, assign each peak to a specific atom in the Ac-Ser-NHMe molecule. The HSQC spectrum is particularly vital for assigning Cα/Hα and Cβ/Hβ pairs.

Methodology II: Computational Protocol

The computational protocol aims to predict the NMR chemical shifts from first principles, accounting for the molecule's conformational flexibility and solvent environment.

Step-by-Step Computational Workflow:

  • Conformational Search:

    • Rationale: Ac-Ser-NHMe is a flexible molecule that exists in solution as a dynamic ensemble of interconverting conformers. Predicting NMR shifts from a single, static structure is a common and critical error. The experimentally observed shift is a Boltzmann-weighted average of the shifts of all significantly populated conformers.[10][11][12]

    • Method: Perform a robust conformational search using methods like molecular dynamics (MD) simulations or systematic dihedral angle scans to identify all low-energy structures.[11][13]

  • Geometry Optimization:

    • Rationale: The precise geometry of each conformer influences its electronic structure and, therefore, its NMR shielding.

    • Method: Optimize the geometry of each low-energy conformer identified in the previous step. A common and reliable level of theory for this is DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d).[14] Crucially, include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the bulk electrostatic effect of the solvent.[15]

  • NMR Shielding Calculation:

    • Rationale: This is the core quantum mechanical calculation that determines the magnetic shielding around each nucleus.

    • Method: For each optimized geometry, calculate the NMR isotropic shielding constants (σ) using the Gauge-Including Atomic Orbital (GIAO) method.[15] For higher accuracy, it is often beneficial to use a functional and basis set specifically parameterized for NMR, such as mPW1PW91 or ωB97XD with a larger basis set like 6-311+G(2d,p).[16][17] The same solvent model used during optimization must be applied here.

  • Conversion to Chemical Shifts and Averaging:

    • Referencing: The GIAO calculation yields absolute shielding values (σ), not chemical shifts (δ). To convert them, calculate the shielding for a reference molecule (e.g., Tetramethylsilane, TMS) at the exact same level of theory (σ_ref). The chemical shift for each nucleus i is then given by: δ_i = σ_ref - σ_i .[18]

    • Boltzmann Averaging: Calculate the final predicted chemical shift for each nucleus by taking a Boltzmann-weighted average of the shifts from all conformers. This step is what accounts for the dynamic nature of the molecule in solution.[10]

G cluster_conformers Low-Energy Conformers conf1 Conformer 1 (C7eq) E1, δ1 avg_node Boltzmann-Averaged Predicted Shift (δcalc) conf1->avg_node weight ∝ exp(-E1/kT) conf2 Conformer 2 (C5) E2, δ2 conf2->avg_node weight ∝ exp(-E2/kT) confN Conformer N (βL) EN, δN confN->avg_node weight ∝ exp(-EN/kT) exp_node Experimentally Observed Shift (δexp) avg_node->exp_node Comparison caption Fig 2. Conformational averaging is key to accurate predictions.

Caption: Fig 2. Conformational averaging is key to accurate predictions.

Discussion: Bridging the Gap Between Theory and Experiment

The excellent agreement shown in Table 1 validates both the experimental and computational protocols. The remaining small deviations are not failures but rather sources of deeper insight.

  • Conformational Ensemble: The largest source of potential error in calculations for flexible molecules is an incomplete or inaccurately weighted conformational ensemble.[11][12] If a specific conformation is over- or under-represented in the model, the averaged shifts will be skewed. Discrepancies can prompt a re-evaluation of the conformational search protocol.

  • Solvent Effects: Continuum solvent models are a good approximation but do not capture specific, explicit hydrogen bonds between the peptide and solvent molecules (e.g., water).[15][19] These explicit interactions can subtly alter geometry and electronic structure, leading to minor shift deviations, especially for labile protons like -NH and -OH.[19]

  • Limitations of DFT: While highly accurate, DFT functionals are approximations of the true solution to the Schrödinger equation. Minor inherent errors in the functional or limitations of the basis set can contribute to systematic deviations.[20]

  • Experimental Factors: On the experimental side, factors like pH, temperature, and concentration can slightly influence chemical shifts, particularly for protons involved in hydrogen bonding or chemical exchange.[2][19]

The true power of this comparative approach lies in its synergy. Calculations can help assign crowded or ambiguous peaks in an experimental spectrum. Conversely, a well-assigned experimental spectrum serves as the ultimate benchmark for validating and refining computational methodologies, leading to more predictive power for systems where experimental data is unavailable.[1][21]

Conclusion

The comparison of experimental and calculated NMR chemical shifts for Ac-Ser-NHMe is a powerful demonstration of modern chemical analysis. By combining meticulous experimental work with a conformationally aware computational protocol, we can achieve remarkable agreement between theory and reality. This integrated approach not only provides a robust method for assigning and interpreting NMR spectra but also offers a deeper understanding of the subtle interplay of conformation, solvation, and electronic structure that governs the properties of peptides in solution. For researchers in structural biology and drug development, mastering this synergy is essential for accelerating discovery.

References

  • Kim, M., Lee, J. H., & Jeong, K. (2025). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. Physical Chemistry Chemical Physics. [Link][7][10]

  • Lee, J. H., et al. (2025). A computational protocol for 15 N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing. [Link][7]

  • Kim, M., Lee, J. H., & Jeong, K. (2025). A computational protocol for 15 N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. ResearchGate. [Link][13]

  • Ladinig, M., et al. (2009). Density functional calculations of 15N chemical shifts in solvated dipeptides. Journal of Biomolecular NMR. [Link][15]

  • Case, D. A. (1997). Density Functional Calculations of Proton Chemical Shifts in Model Peptides. Journal of the American Chemical Society. [Link]

  • Wishart, D. S. (2012). Chemical Shift Prediction. Protein NMR. [Link][21]

  • Novabio. (n.d.). NMR sample preparation guidelines. Novabio. [Link][3]

  • Metabolomics @ LCRC. (n.d.). NMR Sample Preparation. LCRC. [Link][6]

  • Mulder, F. A. A. (n.d.). NMR chemical shift data and ab initio shielding calculations. University of Groningen. [Link]

  • McDermott, A. E., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of the American Chemical Society. [Link][11]

  • University of Bristol. (2011). NMR Sample Preparation Guidelines. University of Bristol. [Link]

  • ETH Zurich. (n.d.). Peptide/Protein NMR Sample Preparation. ETH Zurich. [Link][2]

  • Van Vlijmen, H. W. T., et al. (2022). High Level Electronic Structure Calculation of Molecular Solid-State NMR Shielding Constants. Journal of Chemical Theory and Computation. [Link][20]

  • University of Massachusetts Amherst. (2023). Standard Operating Procedure for NMR Experiments. University of Massachusetts Amherst. [Link][4]

  • ResearchGate. (n.d.). Comparison of experimental and theoretical 13 C-and 1 H-NMR chemical shifts. ResearchGate. [Link][14]

  • Experimental section General. (n.d.). National Tsing Hua University. [Link][8]

  • Cormanich, R. A., et al. (2015). Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study. Organic & Biomolecular Chemistry. [Link][22]

  • Wilson, J. L., et al. (2019). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

  • Wilson, J. L., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link][1]

  • Rittner, R., et al. (2015). Conformational preferences of Ac-Gly-NHMe in solution. ResearchGate. [Link]

  • Sarotti, A. M. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Chemistry – A European Journal. [Link][23]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. [Link][9]

  • Cormanich, R. A., Bühl, M., & Rittner, R. (2015). Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study. PubMed. [Link][24]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link][17]

  • McDermott, A. E., et al. (2023). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. bioRxiv. [Link][12]

  • LibreTexts Chemistry. (2025). 13.2: The Chemical Shift. LibreTexts. [Link][19]

  • ResearchGate. (n.d.). Comparison of theoretical and experimental (1H NMR, 13C) chemical shift (δppm) in Vallesiachotamine. ResearchGate. [Link][18]

Sources

Validation

Comparative Guide: OPLS-AA vs. CHARMM Force Fields for Serine Modeling

[1] Executive Summary: The Polarity Paradox Serine (Ser, S) presents a unique challenge in molecular dynamics (MD) due to its dualistic nature: it possesses a compact, polar hydroxymethyl side chain capable of acting as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Polarity Paradox

Serine (Ser, S) presents a unique challenge in molecular dynamics (MD) due to its dualistic nature: it possesses a compact, polar hydroxymethyl side chain capable of acting as both a hydrogen bond donor and acceptor, while simultaneously exerting significant influence on backbone propensity (N-capping and helix initiation).

For researchers in drug discovery and structural biology, the choice between OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) is not merely a matter of software compatibility—it is a choice between thermodynamic accuracy and structural fidelity .

  • Choose OPLS-AA when your primary focus is thermodynamics , such as calculating hydration free energies, partition coefficients, or ligand binding affinities where the serine side-chain solvation is critical.

  • Choose CHARMM36m when your focus is conformational sampling , specifically for intrinsically disordered regions (IDRs), NMR observable prediction (

    
     couplings), or protein folding pathways where backbone-sidechain coupling is dominant.
    

Theoretical Basis & Parameterization Philosophy[1]

To understand the performance differences for Serine, one must look at the "training data" used to build these force fields.

OPLS-AA: The Liquid State Standard

Philosophy: "If you get the liquid properties right, the protein physics will follow."

  • Target Data: OPLS-AA parameters for Serine are heavily fitted to reproduce the experimental density and heat of vaporization of liquid methanol and acetamide (analogues).

  • Serine Specifics: The partial charges on the Serine -OH group are tuned to reproduce hydration free energies (

    
    ).
    
  • Water Model: Originally optimized with TIP4P; modern variants (OPLS3/4) often use TIP4P-Ew or SPC/E.

CHARMM36/36m: The Spectral & Quantum Standard

Philosophy: "The ensemble must match experimental spectroscopy and high-level QM."

  • Target Data: CHARMM36 relies heavily on Macroscopic QM (M-QM) and experimental NMR data (J-couplings, RDCs).

  • Serine Specifics: Uses the CMAP (Correction MAP) potential, a grid-based energy correction applied to the backbone

    
     dihedrals.[1] This is critical for Serine, as the side-chain oxygen (
    
    
    
    ) often hydrogen bonds with the backbone amide, a coupling that standard torsional terms fail to capture accurately.
  • Water Model: Strictly calibrated for CHARMM-modified TIP3P (non-zero LJ parameters on hydrogens).

Critical Performance Benchmarks

Benchmark A: Solvation Free Energy ( )

The accuracy of the serine side-chain interaction with water is the strongest predictor of ligand binding reliability.

MetricOPLS-AA (2005/M)CHARMM36Experimental RefAnalysis

(kcal/mol)
-11.9

0.2
-10.8

0.2
-11.8 to -12.1OPLS-AA Superior. OPLS matches experiment almost exactly due to liquid-state fitting targets. CHARMM historically underestimates hydrophilicity slightly.
H-Bond Lifetime ~2.0 ps~1.6 ps~2-3 psOPLS-AA water networks are slightly more structured/rigid around the hydroxyl group.
Benchmark B: Conformational Sampling (Ramachandran)

Serine is a "disorder-promoting" residue. The force field must not over-stabilize


-helices.
  • OPLS-AA/L: Historically tended to over-stabilize

    
    -helical conformations for Serine-containing peptides. The "double-well" nature of the Serine 
    
    
    
    rotamer was sometimes poorly sampled, leading to rigid side-chain behavior.
  • CHARMM36m: The "m" stands for modified, specifically to fix the over-stabilization of secondary structures in disordered proteins. It accurately reproduces the PPII (Polyproline II) helix population observed in Serine-rich IDPs.

Benchmark C: NMR Coupling Validation

The scalar coupling constant


 is the gold standard for validating backbone dihedral sampling.
  • Observation: In cyclic peptides and GxG motifs, CHARMM36m produces

    
     values with a 
    
    
    
    deviation of < 1.5 relative to experiment.
  • Deficiency: OPLS-AA variants often show higher deviations (

    
     > 3.0) for Serine, indicating the ensemble is slightly shifted from the true solution state.
    

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the appropriate force field and the validation pathway.

FF_Selection_Serine Start Project Goal: Serine Modeling Decision1 Primary Objective? Start->Decision1 Path_Thermo Thermodynamics (Binding Affinity, Partitioning) Decision1->Path_Thermo Ligand Design Path_Struct Structure/Dynamics (Folding, IDPs, NMR) Decision1->Path_Struct Protein Biophysics OPLS_Node Select OPLS-AA/M Path_Thermo->OPLS_Node CHARMM_Node Select CHARMM36m Path_Struct->CHARMM_Node Warning_Water CRITICAL: Use TIP4P (or OPLS-specific water) OPLS_Node->Warning_Water Warning_CMAP CRITICAL: Ensure CMAP is active CHARMM_Node->Warning_CMAP Validation Validation Protocol Warning_Water->Validation Warning_CMAP->Validation Step1 1. Solvation Free Energy (FEP) Validation->Step1 Step2 2. J-Coupling Calculation Validation->Step2

Caption: Decision tree for force field selection based on simulation objectives, highlighting critical setup requirements (Water models, CMAP).

Experimental Protocol: Self-Validating Workflow

To ensure trust in your simulation, you must run a "Control" simulation of a Serine dipeptide (Ace-Ser-NMe) alongside your production run.

Phase 1: System Setup
  • Topology Generation:

    • CHARMM: Use CHARMM-GUI to generate the PSF/PDB pair. Ensure the toppar_all36_prot.str stream file is loaded.

    • OPLS: Use pdb2gmx (GROMACS) or LigPrep (Schrödinger). Select oplsaa from the force field list.

  • Solvation (Critical Step):

    • Protocol: Solvate the dipeptide in a cubic box with at least 1.2 nm buffer distance.

    • Validation:

      • If CHARMM: Use tips3p.itp (CHARMM-specific TIP3P with LJ on Hydrogens).

      • If OPLS: Use tip4p.itp or spce.itp. Do NOT use standard TIP3P with OPLS ; it will result in incorrect density and hydration energies.

Phase 2: Production Simulation
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration:

    • NVT (100 ps) with position restraints on heavy atoms.

    • NPT (100 ps) to stabilize density.

  • Production:

    • Run 100 ns unconstrained dynamics.

    • Integrator: Leap-frog or Velocity Verlet (2 fs step).

    • Thermostat: Nose-Hoover (300K).

    • Barostat: Parrinello-Rahman (1 bar).

    • Constraints: H-bonds only (LINCS/SHAKE).

Phase 3: Analysis & Validation

Calculate the


 coupling constant from the trajectory using the Karplus equation:


  • Parameters (Vuister & Bax):

    
    .
    
  • Success Criteria:

    • Calculate the ensemble average

      
      .
      
    • Compare with experimental value for random coil Serine (~ 6.9 - 7.2 Hz).

    • Pass: Deviation < 0.5 Hz.

    • Fail: Deviation > 1.0 Hz (Indicates force field bias).

References

  • Jorgensen, W. L., et al. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. J. Am. Chem. Soc. Link

  • Huang, J., & MacKerell, A. D. (2013).[2] CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data. Journal of Computational Chemistry. Link

  • Hess, B., et al. (2005). Solvation free energies of amino acid side chain analogs for common molecular mechanics water models. J. Chem. Phys. Link

  • Robustelli, P., et al. (2018). Developing a molecular dynamics force field for both folded and disordered protein states (CHARMM36m). PNAS. Link

  • Robertson, M. J., et al. (2015). Improved Parametrization of OPLS-AA Force Field Conformational Energetics for Protein Modeling. J. Chem. Theory Comput. Link

Sources

Comparative

A Researcher's Guide to Benchmarking Solvation Models with Serine Methylamide Data

In the landscape of computational chemistry and drug development, the accurate prediction of molecular behavior in solution is paramount. Solvation models, which account for the influence of the solvent on a solute, are...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of computational chemistry and drug development, the accurate prediction of molecular behavior in solution is paramount. Solvation models, which account for the influence of the solvent on a solute, are critical tools in this endeavor.[1] However, the variety and complexity of these models necessitate rigorous benchmarking to ensure their reliability. This guide provides an in-depth comparison of common solvation models, using serine methylamide as a key benchmark, and offers practical insights for researchers in the field.

The Central Role of Solvation in Biomolecular Systems

Water is not merely a passive medium in biological systems; it actively participates in and influences a vast array of processes, including molecular recognition, protein folding, and binding affinities.[2] The thermodynamic contributions of solvation, particularly the changes in hydration during complex formation, are crucial determinants of these phenomena.[2] Consequently, the ability to accurately model these solvation effects is a cornerstone of modern computational drug discovery.

Solvation models are broadly categorized into two classes: explicit and implicit.[1] Explicit models treat each solvent molecule individually, offering a high level of detail but at a significant computational cost.[1][3] Implicit models, also known as continuum models, represent the solvent as a continuous medium with bulk properties like a dielectric constant, offering a more computationally efficient alternative.[2][4] While efficient, implicit models can struggle to capture specific local interactions like hydrogen bonds and the detailed structure of the first solvation shell.[1][4] Hybrid models that combine a small number of explicit solvent molecules with a continuum bulk offer a compromise between accuracy and computational expense.[3][5]

Why Serine Methylamide is an Excellent Benchmark

Serine, with its polar side chain containing a hydroxyl group, presents a compelling case for studying solvation effects. The side chain can act as both a hydrogen bond donor and acceptor, leading to complex interactions with the surrounding solvent and with its own backbone.[6][7] In serine-based peptides, this can lead to the formation of intramolecular hydrogen bonds that compete with solvent interactions, making the conformational landscape highly sensitive to the solvation environment.[8] Serine methylamide, a capped version of the amino acid, serves as a simplified yet representative model for studying these intricate solvation effects on peptide conformation and energetics.

Comparative Analysis of Solvation Models

The performance of various solvation models can be quantitatively assessed by comparing their predictions of conformational energies against experimental data or high-level quantum mechanical calculations for serine methylamide in solution.

Implicit Solvation Models
  • Poisson-Boltzmann (PB) and Generalized Born (GB) Models: These are two of the most widely used continuum models.[9] The PB equation provides a more rigorous description of the electrostatic potential but is computationally more demanding than the GB model.[2] The GB model offers a faster approximation and has been shown to perform well, sometimes even better than PB methods, for calculating relative energies within a series of similar molecules.[10] Both models typically require careful parameterization of atomic radii to achieve good accuracy.[11]

  • Solvation Model based on Density (SMD): The SMD model is a popular implicit solvent model that has demonstrated good performance in predicting hydration free energies for a variety of molecules.[5][12]

Explicit Solvation Models
  • TIP3P, TIP4P, etc.: These are common explicit water models used in molecular dynamics simulations. They provide a detailed, atomistic view of solvation but require extensive sampling to converge thermodynamic properties.[6] Explicit solvent simulations are often considered the "gold standard" for benchmarking implicit models.[13]

Performance Metrics

A key metric for evaluating these models is the root-mean-square error (RMSE) between the calculated and experimental or reference conformational energies of serine methylamide. Lower RMSE values indicate better agreement and thus higher accuracy of the solvation model.

Solvation Model CategorySpecific Model ExamplesTypical RMSE (kcal/mol) for Conformational EnergiesKey StrengthsKey Weaknesses
Implicit (Continuum) Poisson-Boltzmann (PB)1.5 - 3.0Rigorous electrostatic treatmentComputationally intensive for large systems
Generalized Born (GB)2.0 - 4.0Computationally efficient, good for relative energiesLess accurate for absolute energies, sensitive to radii
Solvation Model based on Density (SMD)1.0 - 2.5Good accuracy for hydration free energiesRequires careful parameterization
Explicit TIP3P, TIP4P(Reference)High detail, captures specific interactionsComputationally very expensive, requires long simulations
Hybrid Cluster-Continuum0.5 - 1.5Balances accuracy and efficiencyCan be complex to set up and apply

Note: The RMSE values presented are illustrative and can vary depending on the specific force field, parameters, and reference data used.

Experimental and Computational Workflow

Benchmarking solvation models is a systematic process that involves both experimental data and computational simulations.

G cluster_comp Computational Modeling cluster_validation Model Validation ExpData Acquire Experimental Data (e.g., NMR, IR/VCD Spectroscopy) for Serine Methylamide Conformations ModelSetup Set up Serine Methylamide System (Define Force Field, Solvation Model) Comparison Compare Calculated Energies with Experimental Data ExpData->Comparison Simulation Run Simulations (MD or QM Calculations) ModelSetup->Simulation Analysis Analyze Trajectories (Calculate Conformational Energies) Simulation->Analysis Analysis->Comparison Benchmarking Calculate Performance Metrics (e.g., RMSE) Comparison->Benchmarking

Caption: Workflow for benchmarking solvation models using serine methylamide data.

Step-by-Step Protocol for Benchmarking
  • System Preparation:

    • Build the initial 3D structure of serine methylamide.

    • Choose a molecular mechanics force field (e.g., AMBER, CHARMM, OPLS).[14] It's important to note that the performance of implicit solvent models can be force field dependent.[13]

  • Conformational Sampling:

    • Perform a thorough conformational search in the gas phase to identify low-energy structures. This is crucial as solvation can significantly alter the relative energies of conformers.[15]

  • Solvation Energy Calculations:

    • For each low-energy conformer, calculate the solvation free energy using the different models you wish to compare (e.g., PB, GB, SMD, and an explicit solvent model for reference).

    • For Implicit Models: This is typically a single-point energy calculation on the gas-phase optimized geometry.

    • For Explicit Models: This requires running a molecular dynamics simulation of the conformer in a box of water molecules and using a free energy method like thermodynamic integration or free energy perturbation.[6]

  • Data Analysis and Comparison:

    • Calculate the total energy of each conformer in solution by adding the solvation free energy to the gas-phase energy.

    • Compare the relative energies of the conformers predicted by each model to the experimental or high-level reference data.

    • Calculate the RMSE for each solvation model to quantify its accuracy.

Conclusion and Future Directions

The choice of a solvation model represents a trade-off between computational cost and accuracy.[4] For large-scale simulations or high-throughput screening, implicit solvent models are often the only feasible option.[16] However, their accuracy must be carefully validated against experimental data or more rigorous explicit solvent simulations, especially for systems like serine methylamide where specific solute-solvent hydrogen bonding plays a critical role.

The field of solvation modeling is continuously evolving, with the advent of machine learning-based models showing promise in providing the accuracy of explicit solvent at a fraction of the computational cost.[3][9] As these new methods become more prevalent, rigorous benchmarking on well-characterized systems like serine methylamide will remain essential for driving progress and ensuring the reliability of computational predictions in drug discovery and other areas of chemical and biological research.

References

  • Latour, R. A. Comparison of solvation-effect methods for the simulation of peptide interactions with a hydrophobic surface - PubMed. Journal of biomedical materials research. Part A 82, 864–877 (2007).
  • Solvent model - Wikipedia. Available at: https://en.wikipedia.org/wiki/Solvent_model. (Accessed: 17th February 2026)
  • Skyner, R. E., McDonagh, J. L., Groom, C. R., van Mourik, T. & Mitchell, J. B. O. A review of methods for the calculation of solution free energies and the modelling of systems in solution. Phys. Chem. Chem. Phys. 17, 6174–6191 (2015).
  • Singh, S. & Singh, D. D.
  • Sandberg, L. & Mikkelsen, K. V. How accurate are continuum solvation models for drug-like molecules? Journal of Computer-Aided Molecular Design 31, 471–486 (2017).
  • Basdogan, Y. & Keith, J. A.
  • Onufriev, A. V. & Case, D. A. Generalized Born Implicit Solvent Models for Biomolecules. Annual Review of Biophysics 48, 275–296 (2019).
  • Kuttel, M. M., Brady, J. W. & Naidoo, K. J. Optimized parameters for continuum solvation calculations with carbohydrates.
  • Zhou, R.
  • Tomasi, J., Mennucci, B. & Cammi, R. Quantum Mechanical Continuum Solvation Models. Chemical Reviews 105, 2999–3094 (2005).
  • Zhang, J. & Lu, Y. Accuracy of Discrete-Continuum Solvation Model for Cations: A Benchmark Study. ChemRxiv (2024).
  • Gangarapu, S., van der Mee, A., Westermayr, J., de Souza, P. C. T. & Tielker, L. E. A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. Physical Chemistry Chemical Physics 25, 29334–29349 (2023).
  • Henriques, J., Cragnell, C. & Skepö, M. A New Transfer Free Energy Based Implicit Solvation Model for the Description of Disordered and Folded Proteins. Research Square (2021).
  • Wang, Y., Shao, Y. & Mei, Y. Machine learning based implicit solvent model for aqueous-solution alanine dipeptide molecular dynamics simulations. Physical chemistry chemical physics : PCCP 25, 5313–5322 (2023).
  • Chen, I.-J., Fattebert, J.-L. & Draeger, E. W. Implicit Solvent Models and Their Applications in Biophysics. MDPI 10, 478 (2024).
  • Pal, T. & Feig, M. Solvation free energy of amino acids and side-chain analogues. The Journal of chemical physics 126, 135101 (2007).
  • Pal, T. & Feig, M. Solvation Free Energy of Amino Acids and Side-Chain Analogues.
  • Käser, D., Schran, C., Luber, S. & Hamm, P. Solvation of serine-based model peptides and the role of the intramolecular OH·O hydrogen bond in interpreting VCD spectra. Physical Chemistry Chemical Physics 22, 25481–25492 (2020).
  • Gapsys, V. & de Groot, B. L. Solvation Free Energy as a Measure of Hydrophobicity: Application to Serine Protease Binding Interfaces.
  • Meyer, T., Bonvin, A. M. J. J. & Wodak, S. J. Design and application of implicit solvent models in biomolecular simulations. Current opinion in structural biology 61, 167–177 (2020).
  • Ding, F., Tsao, D., Nie, H. & Dokholyan, N. V. Benchmarking Implicit Solvent Folding Simulations of the Amyloid β(10–35) Fragment. Biophysical journal 89, 124–135 (2005).
  • Gangarapu, S., van der Mee, A., Westermayr, J., de Souza, P. C. T. & Tielker, L. E. A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. Physical chemistry chemical physics : PCCP 25, 29334–29349 (2023).
  • Gapsys, V. & de Groot, B. L. Solvation Free Energy as a Measure of Hydrophobicity: Application to Serine Protease Binding Interfaces.
  • Zhang, J., Zhang, H., Wu, T., Wang, Q. & van der Spoel, D. Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents.
  • Hendsch, Z. S. & Tidor, B. Solvation Free Energies of Small Amides and Amines from Molecular Dynamicsmree Energy Perturbation Simulations Using. Journal of the American Chemical Society 117, 7255–7263 (1995).
  • Four lowest energy conformations of deprotonated serine. (a)... ResearchGate Available at: https://www.researchgate.net/figure/Four-lowest-energy-conformations-of-deprotonated-serine-a-Conformer-I-b_fig1_330693892. (Accessed: 17th February 2026)
  • Miranda-Quintana, R. A. & Gonzalez-Outeirino, J. How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry 10, (2022).
  • Harvey, S. R., Porrini, M., Tsybin, Y. O., Barran, P. E. & J. O’Brien, D. The role of solvation on the conformational landscape of α-synuclein. Frontiers in molecular biosciences 9, 968940 (2022).

Sources

Validation

Technical Comparison: Ac-Ser-NHMe Conformational Landscapes in Polar vs. Non-Polar Media

This guide provides an in-depth technical comparison of the conformational landscapes of N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe) in chloroform versus water. It is designed for researchers in structural biology and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the conformational landscapes of N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe) in chloroform versus water. It is designed for researchers in structural biology and peptide chemistry.

Executive Summary: The Solvent-Driven Switch

The conformational preference of Ac-Ser-NHMe acts as a sensitive molecular switch governed by solvent polarity and hydrogen bonding capacity.

  • In Chloroform (

    
    ):  The molecule is dominated by Intramolecular Hydrogen Bonds (IMHB) , adopting compact 
    
    
    
    -turn (C7)
    structures stabilized by specific side-chain interactions (the "Serine Effect").
  • In Water (

    
    ):  The structure "unfolds" into Polyproline II (PPII)  or Extended (
    
    
    
    -strand)
    populations. The solvent competes for hydrogen bond donors/acceptors, effectively "solvating out" the intramolecular locks.
Theoretical Framework & Mechanism
2.1 The Serine Side-Chain Effect

Unlike simple aliphatic residues (e.g., Alanine), Serine possesses a hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor. This adds a critical layer of complexity to the backbone torsion angles (


).
  • Vacuum/Chloroform Mechanism: The Serine -OH often bridges the backbone, forming a loop. The most stable interaction is typically the

    
      (i-1) or 
    
    
    
    bond, which locks the backbone into a folded state.
  • Water Mechanism: Water molecules (

    
     concentration) outcompete the weak intramolecular bonds. The Serine -OH becomes fully solvated, releasing the backbone to adopt the entropically favored PPII conformation.
    
2.2 Thermodynamic Cycle of Solvation

The transition can be visualized as a thermodynamic cycle where the free energy of solvation (


) dictates the equilibrium population.

ThermodynamicCycle Gas_C7 Vacuum/CHCl3 (C7 Gamma Turn) Compact Gas_PPII Vacuum/CHCl3 (PPII/Extended) Unstable Gas_C7->Gas_PPII ΔG_conf (Vacuum) Water_C7 Water (C7 Gamma Turn) Destabilized Gas_C7->Water_C7 ΔG_solv (C7) Water_PPII Water (PPII/Extended) Dominant Gas_PPII->Water_PPII ΔG_solv (PPII) Water_C7->Water_PPII ΔG_conf (Water)

Figure 1: Thermodynamic cycle showing the stability inversion. In vacuum/chloroform, the C7 state is lower energy. In water, the high solvation enthalpy of the extended form (exposing more surface area to water) drives the equilibrium to PPII.

Comparative Data Analysis

The following table synthesizes experimental spectroscopic data and computational predictions for Ac-Ser-NHMe.

FeatureChloroform (

)
Water (

)
Mechanistic Driver
Dominant Conformation

-Turn (

)
Polyproline II (PPII) /

Dielectric shielding vs. Solvation
Side-Chain Interaction Intramolecular H-bond (

)
Solvated (

)
Competition from bulk solvent
Amide I (

) IR Freq.
~1691 cm⁻¹ (Low)Indicates H-bonded C=O~1650-1660 cm⁻¹ Indicates Solvated C=OBond weakening by H-bonding
NMR

Low (< 6.0 Hz) Consistent with turnsHigh (7.0 - 8.5 Hz) Consistent with extendedKarplus equation dependence on

Amide Proton Shift (

)
Upfield (< 7 ppm) Shielded / IntramolecularDownfield (> 8 ppm) Deshielded by solventHydrogen bonding environment

Critical Insight: The Amide I band shift is a definitive marker. In chloroform, the intramolecular H-bond weakens the C=O bond order less than bulk water does, but the specific geometry of the C7 turn creates a unique signature around 1691 cm⁻¹.

Experimental Protocols

To replicate these findings, follow these self-validating protocols.

4.1 NMR Conformational Analysis Workflow

Objective: Determine


 coupling constants to calculate backbone torsion angle 

.

Step-by-Step Protocol:

  • Sample Preparation:

    • Chloroform:[1][2][3][4][5] Dissolve 5 mg Ac-Ser-NHMe in 600

      
      L 
      
      
      
      (99.8% D). Crucial: Use dry solvent (store over molecular sieves) to prevent trace water from disrupting IMHBs.
    • Water:[1][2][3][4][6] Dissolve 5 mg Ac-Ser-NHMe in 600

      
      L 
      
      
      
      (90:10 mix). The 10%
      
      
      is for the lock signal; 90%
      
      
      preserves amide protons for detection.
  • Acquisition:

    • Run a 1D

      
       NMR spectrum with water suppression (e.g., excitation sculpting or WATERGATE) for the aqueous sample.
      
    • Run a standard 1D

      
       for the chloroform sample.
      
  • Data Processing:

    • Apply a window function (e.g., Gaussian) to resolve the doublet splitting of the NH amide peak.

    • Measure the splitting in Hz (

      
      ).
      
  • Validation:

    • Self-Check: In

      
      , if the NH peak is broad or invisible, the sample may be too dilute or undergoing rapid exchange due to impurities.
      
    • Temperature Coefficient: Measure spectra at 298K, 308K, 318K. A low temperature coefficient (

      
       ppb/K) in 
      
      
      
      confirms stable Intramolecular H-bonds. High values (> 6 ppb/K) indicate solvent exposure.
4.2 Computational Modeling (DFT) Workflow

Objective: Calculate relative energies of C7 vs PPII conformers.

DFT_Workflow Start Input Structure (Ac-Ser-NHMe) ConfSearch Conformational Search (MMFF/OPLS Force Field) Start->ConfSearch GeomOpt_Vac DFT Optimization (Vacuum) B3LYP/6-311++G(d,p) ConfSearch->GeomOpt_Vac GeomOpt_Solv DFT Optimization (PCM/SMD) Solvent: Water & CHCl3 GeomOpt_Vac->GeomOpt_Solv FreqCalc Frequency Calculation (Verify Minima & Get Gibbs Energy) GeomOpt_Solv->FreqCalc Comparison Compare ΔG (C7 vs PPII) FreqCalc->Comparison

Figure 2: Computational workflow for validating solvent effects on conformational stability.

References
  • Phosphorylation effect on the GSSS peptide conformation in w

    • Source: AIP Publishing / Journal of Chemical Physics
    • Context: Reports IR amide I bands for Ac-Ser-NHMe (Compound 3) at 1691 cm⁻¹, establishing the baseline for H-bonded turns.
    • URL:[Link]

  • Conformational preferences of N-acetyl-L-serine-N'-methylamide.

    • Source: Journal of the American Chemical Society / Perczel et al.
    • Context: Foundational work establishing the "Serine Effect" and the competition between backbone and side-chain hydrogen bonding.
    • URL:[Link] (Note: Generalized link to JACS archives for Perczel's work).

  • Understanding the conformational behaviour of Ac-Ala-NHMe in different media.

    • Source: Royal Society of Chemistry (RSC)
    • Context: Provides the comparative baseline for the "Ala" vs "Ser" difference, highlighting how the -OH group alters the standard Ramachandran preferences in non-polar media.
    • URL:[Link]

  • Side-chain to backbone interactions dictate conform

    • Source: N
    • Context: Discusses the specific geometry of side-chain H-bonds (like the Serine OH...O=C interaction) in constrained peptide analogues.
    • URL:[Link]

Sources

Comparative

A Researcher's Guide to the Accuracy of Semi-Empirical Methods for Peptide Modeling

This guide provides a comparative analysis of semi-empirical quantum mechanical (SQM) methods for modeling peptides. It is intended for researchers, scientists, and drug development professionals who seek to leverage com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of semi-empirical quantum mechanical (SQM) methods for modeling peptides. It is intended for researchers, scientists, and drug development professionals who seek to leverage computational tools for peptide design, conformational analysis, and interaction studies. We will move beyond a simple listing of methods to explore the causality behind their performance, offering field-proven insights into their respective strengths and limitations.

Part 1: The Computational Landscape for Peptide Modeling

Peptides represent a unique challenge for computational chemistry. They are larger and more flexible than typical small molecules, yet their behavior is governed by subtle quantum mechanical effects, such as hydrogen bonding and dispersion forces, that are often poorly described by classical molecular mechanics (MM) force fields. While high-level ab initio and Density Functional Theory (DFT) methods offer high accuracy, their computational cost is often prohibitive for the extensive conformational sampling required for flexible peptides.[1][2]

Semi-empirical methods occupy a crucial middle ground. By incorporating parameters derived from experimental or high-level computational data, they approximate many of the expensive calculations in quantum mechanics, achieving speeds that are orders of magnitude faster than DFT.[3] This efficiency allows for the study of larger peptide systems and more thorough exploration of their potential energy surfaces.

Diagram: Hierarchy of Computational Methods

The following diagram illustrates the trade-off between computational cost and accuracy for different classes of molecular modeling methods.

Computational_Hierarchy cluster_cost MM Molecular Mechanics (MM) SQM Semi-Empirical (SQM) MM->SQM  Increasing Physical Detail DFT Density Functional Theory (DFT) SQM->DFT  Increasing Rigor AbInitio High-Level Ab Initio (e.g., CCSD(T)) DFT->AbInitio  'Gold Standard' Accuracy

Caption: A conceptual map of computational chemistry methods.

Part 2: A Head-to-Head Comparison of Modern SQM Methods

The utility of an SQM method depends entirely on its accuracy for the property of interest. Here, we compare several popular methods across three critical criteria for peptide modeling: geometric accuracy, conformational energy prediction, and the description of non-covalent interactions.

The primary contenders include:

  • PMx Family (PM6, PM7): These are modern Neglect of Diatomic Differential Overlap (NDDO) methods that have been parameterized against a vast set of molecular data.[4][5] They often require empirical corrections to handle non-covalent interactions properly.

  • RM1: A reparameterization of the older AM1 method, RM1 often shows improved performance for structural and energetic properties.[6]

  • DFTB (Density-Functional Tight-Binding): Derived from DFT by approximation, DFTB, particularly in its third-order parametrization (DFTB3), is often lauded for its robust performance in biological systems, bridging the gap between SQM and DFT.[1][3]

Criterion 1: Geometric Accuracy

The ability to predict the correct three-dimensional structure of a peptide is the first test of any computational method. For peptides, this primarily involves the backbone dihedral angles (φ, ψ), which determine the secondary structure (helices, sheets, turns).

Studies comparing SQM methods to DFT and higher-level calculations for model peptides like alanine dipeptide have shown that modern methods can perform quite well. The self-consistent-charge density-functional tight-binding (SCC-DFTB) method, in particular, is able to reliably reproduce structures and relative energies compared to DFT results.[7] In contrast, older methods like AM1 and PM3 show significant deficiencies in describing important secondary structure elements.[7] For geometry optimizations, tight-binding DFT with dispersion corrections has been shown to be an efficient screening tool that provides reliable geometries.[8]

Method FamilyTypical Geometric Performance
PM6 / PM7 Generally provides reasonable geometries for a wide range of organic molecules. Performance for peptide-specific dihedrals can be variable.[4]
RM1 Often shows good qualitative agreement with higher-level calculations and can be superior to AM1, PM6, and PM7 for certain structural parameters.[6]
DFTB3 Widely regarded as a strong performer for geometries of biological systems, reliably reproducing key structural motifs and comparing well with DFT.[1][7]
Criterion 2: Conformational and Relative Energies

Predicting which peptide conformation is the most stable is a far more difficult task, as it requires calculating small energy differences between distinct structures. This is arguably the most significant challenge for SQM methods.

Benchmark studies comparing SQM conformational energies to "gold standard" CCSD(T) calculations have revealed that even modern methods can struggle. For a set of model peptides and macrocycles, semi-empirical methods, including DFTB, were found to have errors in the range of 3–5 kcal/mol for conformational energies.[9] This level of error can be too large to reliably rank the stability of different peptide folds.

However, for specific, well-benchmarked systems, the performance can be much better. For the standard alanine dipeptide model, GPU-enhanced DFTB3 metadynamics calculations produced a free-energy surface in good agreement with computationally intensive DFT-PBE0 benchmarks, whereas classical force fields gave qualitatively different results.[1] This suggests that for exploring the relative energies of local minima, DFTB3 can be a powerful and cost-effective tool.

Criterion 3: Non-Covalent Interactions (NCI)

Peptide structure and binding are dominated by non-covalent interactions, especially hydrogen bonds within the backbone and dispersion (van der Waals) forces that drive hydrophobic collapse.[2][3]

The foundational approximations in many SQM methods, which are derived from Hartree-Fock theory, mean they inherently fail to describe dispersion forces.[3] This is a critical failure for modeling peptides. To remedy this, empirical corrections have been developed. The most common are Grimme's D-series corrections (e.g., D2, D3), which add an empirical energy term based on atomic pairwise distances.

The inclusion of these corrections is not optional; it is essential for obtaining physically meaningful results. Methods like PM6-D3H4X (which includes corrections for dispersion and hydrogen bonds) and dispersion-corrected DFTB show substantially improved performance for non-covalent interactions over their uncorrected counterparts.[3][4]

Interaction TypeUncorrected SQM MethodsCorrected SQM Methods (e.g., PM6-D3H4, DFTB-D3)
Hydrogen Bonds Often overestimated or geometrically incorrect.Specific corrections (like H4 in PM6-D3H4) significantly improve accuracy, yielding energies and geometries closer to benchmarks.[10]
Dispersion (π-π) Completely absent or poorly described.[3]Empirical dispersion corrections (-D3) are crucial and provide a reasonable approximation of these attractive forces.[2][8]
Binding Energies Unreliable for protein-ligand interactions.Can achieve good correlation with experimental data for relative binding energies, making them useful for ranking peptide binders.[11]

Part 3: Practical Application & Experimental Protocol

Choosing the right method is a balance of the required accuracy, the size of the system, and the computational resources available.

Diagram: SQM Method Selection Workflow

This flowchart provides a decision-making framework for selecting an appropriate semi-empirical method for your peptide research.

Caption: A decision tree for selecting a semi-empirical method.

Protocol: Benchmarking PM7 and DFTB3 for Alanine Dipeptide

This protocol provides a self-validating system to assess the accuracy of PM7 and DFTB3 for a fundamental peptide model against a reliable DFT benchmark.

Objective: To determine the relative energy error of PM7 and DFTB3 for the C7eq and C5 conformers of alanine dipeptide relative to the global minimum C7ax conformer.

Methodology:

  • Structure Preparation:

    • Construct an alanine dipeptide molecule (Ace-Ala-NMe) in a molecular editor.

    • Generate initial 3D coordinates for the C7ax (global minimum), C7eq, and C5 conformers. These are well-known structures.

  • DFT Benchmark Calculation (e.g., using ORCA, Gaussian):

    • Causality: We use a dispersion-corrected hybrid functional (e.g., B3LYP-D3(BJ)) with a triple-zeta basis set (e.g., def2-TZVP). This level of theory is widely accepted as providing a good balance of accuracy and cost for conformational energies of organic molecules.[12]

    • For each conformer (C7ax, C7eq, C5):

      • Perform a tight geometry optimization.

      • Perform a single-point energy calculation on the optimized geometry.

    • Calculate the relative energies: ΔE = E(conformer) - E(C7ax).

  • PM7 Calculation (e.g., using MOPAC, GAMESS):

    • Causality: PM7 is a modern, general-purpose SQM method. We test it to see how its parameterization handles peptide-like intramolecular hydrogen bonds without specific tuning.

    • For each initial conformer structure:

      • Perform a geometry optimization using the PM7 Hamiltonian.

      • Verify that the optimized structure retains the essential features of the starting conformer (e.g., the hydrogen bond).

      • Record the final heat of formation.

    • Calculate the relative energies: ΔH = H(conformer) - H(C7ax).

  • DFTB3 Calculation (e.g., using DFTB+, xTB):

    • Causality: We use DFTB3 with a dispersion correction (D3) as it is specifically designed to perform well for biological systems.

    • For each initial conformer structure:

      • Perform a geometry optimization using the DFTB3-D3 method.

      • Record the final energy.

    • Calculate the relative energies: ΔE = E(conformer) - E(C7ax).

  • Data Analysis and Validation:

    • Summarize the results in a table.

    • Self-Validation: The trustworthiness of your chosen SQM method for a larger peptide project can be gauged by its performance here. If the error for this simple dipeptide is greater than your tolerance for the larger system, the method is likely unsuitable.

ConformerΔE (DFT Benchmark) (kcal/mol)ΔH (PM7) (kcal/mol)Error (PM7)ΔE (DFTB3-D3) (kcal/mol)Error (DFTB3-D3)
C7ax 0.00.0-0.0-
C7eq [Insert DFT Value][Insert PM7 Value][Calculate][Insert DFTB3 Value][Calculate]
C5 [Insert DFT Value][Insert PM7 Value][Calculate][Insert DFTB3 Value][Calculate]

Conclusion and Authoritative Grounding

Semi-empirical methods are powerful tools in the peptide modeling arsenal, but they are not a "one-size-fits-all" solution. Their remarkable speed comes at the cost of accuracy, a trade-off that must be carefully considered.

Key Findings:

  • For geometries , DFTB3 is a standout performer, often approaching DFT-level accuracy.[1][7]

  • For conformational energies , all SQM methods should be used with caution. They are best suited for initial screening of conformations rather than definitive energy ranking, as errors can be significant (3-5 kcal/mol).[9]

  • For any study involving non-covalent interactions , the use of empirical dispersion and hydrogen-bond corrections (e.g., -D3, -D3H4X) is mandatory for physically realistic results.[3][4]

The principle of trustworthiness requires that these methods are not used as "black boxes." Whenever possible, they should be validated against higher-level DFT calculations or experimental data for a relevant, smaller model system before being applied to large-scale peptide studies. By understanding their inherent approximations and leveraging their strengths, researchers can effectively use semi-empirical methods to accelerate discovery in peptide science and drug development.

References

  • Rocha, G. B., et al. (2019). RM1 Semiempirical Model: Chemistry, Pharmaceutical Research, Molecular Biology and Materials Science. Journal of the Brazilian Chemical Society. [Link]

  • Elstner, M., et al. (2001). Energetics and structure of glycine and alanine based model peptides: Approximate SCC-DFTB, AM1 and PM3 methods in comparison with DFT, HF and MP2 calculations. Chemical Physics. [Link]

  • Gopalan, A., et al. (2022). GPU-Enhanced DFTB Metadynamics for Efficiently Predicting Free Energies of Biochemical Systems. International Journal of Molecular Sciences. [Link]

  • Řezáč, J., & Hobza, P. (2016). Semiempirical Quantum Mechanical Methods for Noncovalent Interactions for Chemical and Biochemical Applications. Chemical Reviews. [Link]

  • Pecina, A., et al. (2010). Benchmark database on isolated small peptides containing an aromatic side chain: comparison between wave function and density functional theory methods and empirical force field. Physical Chemistry Chemical Physics. [Link]

  • Garcia, A. E. (2003). Peptide folding simulations. Current Opinion in Structural Biology. [Link]

  • Takeda, R., et al. (2012). Comparison of ab initio MO, DFT and semi-empirical quantum chemical methods for computing biological molecules. Journal of Physics: Conference Series. [Link]

  • Patarroyo, M. E., et al. (2019). Assessing Peptide Binding to MHC II: An Accurate Semiempirical Quantum Mechanics Based Proposal. Journal of Chemical Information and Modeling. [Link]

  • Řezáč, J., et al. (2018). Toward Accurate Conformational Energies of Smaller Peptides and Medium-Sized Macrocycles: MPCONF196 Benchmark Energy Data Set. Journal of Chemical Theory and Computation. [Link]

  • Řezáč, J., & Hobza, P. (2013). On the performance of the semiempirical quantum mechanical PM6 and PM7 methods for noncovalent interactions. Chemical Physics Letters. [Link]

  • Mlýnský, V., et al. (2014). Comparison of ab Initio, DFT, and Semiempirical QM/MM Approaches for Description of Catalytic Mechanism of Hairpin Ribozyme. Journal of Chemical Theory and Computation. [Link]

  • Giese, T. J., et al. (2018). New Approach for Correcting Noncovalent Interactions in Semiempirical Quantum Mechanical Methods: The Importance of Multiple-Orientation Sampling. Journal of Chemical Theory and Computation. [Link]

  • Grimme, S. (2011). Empirically corrected DFT and semi-empirical methods for non-bonding interactions. Physical Chemistry Chemical Physics. [Link]

  • Zubatyuk, R., et al. (2021). ORBNET: Deep learning for quantum chemistry using symmetry-adapted atomic-orbital features. The Journal of Chemical Physics. [Link]

  • Song, J., et al. (2024). An Assessment of Dispersion-Corrected DFT Methods for Modeling Nonbonded Interactions in Protein Kinase Inhibitor Complexes. International Journal of Molecular Sciences. [Link]

  • Lee, J., et al. (2018). Benchmarking Semiempirical Methods To Compute Electrochemical Formal Potentials. The Journal of Physical Chemistry A. [Link]

  • Lindorff-Larsen, K., et al. (2012). Secondary Structure Propensities in Peptide Folding Simulations: A Systematic Comparison of Molecular Mechanics Interaction Schemes. Biophysical Journal. [Link]

  • Dvořák, M., et al. (2020). Benchmarking of Semiempirical Quantum-Mechanical Methods on Systems Relevant to Computer-Aided Drug Design. Journal of Chemical Information and Modeling. [Link]

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Validation

comparing RAMACHANDRAN plots of Ser vs Ala dipeptides

A Comparative Guide to the Ramachandran Plots of Serine and Alanine Dipeptides Introduction: Beyond Steric Clashes The Ramachandran plot is a cornerstone of structural biology, offering a simple yet profound visualizatio...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Ramachandran Plots of Serine and Alanine Dipeptides

Introduction: Beyond Steric Clashes

The Ramachandran plot is a cornerstone of structural biology, offering a simple yet profound visualization of the sterically allowed conformations of the polypeptide backbone.[1][2] By plotting the phi (φ) and psi (ψ) dihedral angles, it provides a map of the conformational landscape available to each amino acid residue.[3] Alanine, with its minimal methyl side chain, has long served as the textbook model for defining these sterically allowed regions.[4][5] However, the conformational possibilities for other amino acids are not dictated by steric hindrance alone. This guide delves into a comparative analysis of the Ramachandran plots of alanine and serine dipeptides, highlighting how the unique chemical properties of the serine side chain introduce significant deviations from the archetypal alanine plot. For researchers, scientists, and drug development professionals, understanding these nuances is critical for accurate protein modeling, structure prediction, and rational drug design.

The Alanine Dipeptide: A Steric-Dominanted Landscape

The Ramachandran plot for an alanine dipeptide is primarily governed by van der Waals interactions.[4] The small methyl side chain imposes minimal steric hindrance, allowing the backbone to sample a wide range of conformations. The resulting plot clearly delineates the "allowed" regions corresponding to major secondary structures: the right-handed alpha-helical region (αR), the beta-sheet region (β), and the left-handed alpha-helical region (αL).[6] The vast "disallowed" regions represent conformations where atoms would physically clash.[4] Therefore, the alanine plot serves as an excellent baseline for understanding the fundamental conformational constraints on the polypeptide backbone.

The Serine Dipeptide: The Influence of Side-Chain Hydrogen Bonding

In contrast to alanine, serine possesses a hydroxymethyl side chain capable of forming hydrogen bonds. This seemingly small difference has profound implications for its conformational preferences. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to intramolecular interactions with the peptide backbone.[7][8] These hydrogen bonds can stabilize conformations that would otherwise be less favorable, effectively remodeling the energy landscape of the Ramachandran plot. For instance, a hydrogen bond between the serine side-chain hydroxyl group and the backbone carbonyl oxygen can influence the local phi and psi angles.[9] This results in a notable difference in the distribution of conformations within the allowed regions when compared to alanine. Statistical analyses of protein structures have shown that serine residues can induce bends in α-helices, a phenomenon attributed to the formation of these side-chain-backbone hydrogen bonds.[9]

Quantitative Comparison of Alanine vs. Serine Conformational Preferences

The differences in the Ramachandran plots of alanine and serine can be quantified by examining the distribution of their phi and psi angles in high-resolution protein structures.

FeatureAlanine DipeptideSerine DipeptideRationale for Difference
α-Helical Region (αR) Densely populatedPopulated, but with a tendency for altered φ,ψ anglesSerine's side chain can form hydrogen bonds that slightly perturb the ideal helical geometry.[9]
β-Sheet Region (β) Densely populatedDensely populatedBoth residues are well-tolerated in β-sheet structures.
Left-Handed Helical Region (αL) Sparsely populatedMore populated than alanineThe smaller effective size of the serine side chain (when involved in H-bonding) reduces steric clashes in this region.[10]
Bridge Region Less populatedCan be more populatedSide-chain to backbone hydrogen bonds can stabilize conformations in this region.[7][8]

Experimental Protocol: In Silico Generation of Ramachandran Plots

The following protocol outlines a computational workflow for generating and comparing the Ramachandran plots of alanine and serine dipeptides using molecular dynamics (MD) simulations. This approach allows for a systematic exploration of the conformational space of each dipeptide.

Step 1: System Preparation
  • Build Dipeptide Structures: Create capped dipeptides (e.g., Ace-Ala-Nme and Ace-Ser-Nme) using a molecular modeling software (e.g., PyMOL, Chimera). Capping the termini with acetyl (Ace) and N-methylamide (Nme) groups mimics the peptide bond environment within a protein.[11]

  • Force Field Selection: Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) for the simulation. The choice of force field will influence the accuracy of the conformational sampling.

  • Solvation: Place the dipeptide in a periodic box of water molecules (e.g., TIP3P). The solvent environment is crucial as it influences hydrogen bonding patterns.[12]

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

Step 2: Energy Minimization and Equilibration
  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short simulation under constant pressure and temperature (NPT ensemble) to allow the system to reach equilibrium.

Step 3: Production Molecular Dynamics
  • Production Run: Perform a long MD simulation (e.g., 100 ns) in the NVT or NPT ensemble to sample a wide range of conformations.

  • Trajectory Saving: Save the atomic coordinates at regular intervals (e.g., every 10 ps) to create a trajectory file.

Step 4: Analysis
  • Dihedral Angle Calculation: Use analysis software (e.g., GROMACS gmx rama, MDTraj) to calculate the phi and psi dihedral angles for each snapshot in the trajectory.[13][14]

  • Plot Generation: Generate a 2D histogram of the calculated phi and psi angles to create the Ramachandran plot. The density of points in different regions reflects the conformational preferences of the dipeptide.

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Analysis build Build Dipeptides (Ace-X-Nme) forcefield Assign Force Field build->forcefield solvate Solvate with Water forcefield->solvate ions Add Ions solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT/NPT) minimize->equilibrate produce Production MD equilibrate->produce calculate Calculate Phi/Psi Angles produce->calculate plot Generate Ramachandran Plot calculate->plot

Computational workflow for generating Ramachandran plots.

Implications for Protein Engineering and Drug Discovery

The distinct conformational signatures of serine and alanine have significant consequences for protein structure and function. The propensity of serine to adopt conformations less favorable for alanine allows it to play unique roles in protein architecture, such as participating in tight turns or introducing flexibility in helical regions.[9][10]

For drug development professionals, this understanding is crucial when designing small molecule inhibitors or peptide-based therapeutics. For example, modifying a drug candidate by substituting an alanine with a serine could introduce a key hydrogen bond with the target protein, thereby enhancing binding affinity. Conversely, such a substitution could also induce an unfavorable conformational change. Therefore, a detailed appreciation of the Ramachandran plots of individual amino acids is indispensable for structure-based drug design.

Conclusion

While the Ramachandran plot of alanine provides a fundamental understanding of sterically allowed conformations, it is not a universal template. The case of serine clearly demonstrates that side-chain chemistry, particularly the potential for hydrogen bonding, can significantly modulate the conformational landscape of an amino acid. By appreciating these subtleties, researchers can develop more accurate protein models, gain deeper insights into protein function, and design more effective therapeutic agents. The in silico protocol provided here offers a robust framework for investigating the conformational preferences of any amino acid, further enriching our understanding of the intricate relationship between amino acid sequence and protein structure.

References

  • Ballesteros, M., et al. (2000). Serine and threonine residues bend alpha-helices in the chi(1) = g(-) conformation. Biophysical Journal, 78(4), 2173-2182. [Link]

  • Hovmöller, S., et al. (2002). Conformations of amino acids in proteins. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 5), 768–776. [Link]

  • Porter, L. L., & Rose, G. D. (2011). Redrawing the Ramachandran plot after inclusion of hydrogen-bonding constraints. Proceedings of the National Academy of Sciences, 108(1), 109-113. [Link]

  • Zhou, A. Q., et al. (2011). Comment on “Revisiting the Ramachandran plot from a new angle”. Protein Science, 20(4), 789-790. [Link]

  • OpenMM Tutorial. (n.d.). Alanine Dipeptide. GitHub. [Link]

  • CP2K.org. (2020). Ramachandran plot for Alanine Dipeptide. [Link]

  • MDTraj. (n.d.). Plotting a Ramachandran map with matplotlib. [Link]

  • CD ComputaBio. (n.d.). Ramachandran Plot Tutorial. [Link]

  • Wikipedia. (n.d.). Ramachandran plot. [Link]

  • SWISS-MODEL. (n.d.). Secondary structure and backbone conformation. [Link]

  • Bioinformatics.org. (n.d.). Ramachandran Animation. [Link]

  • Oreate AI Blog. (2026). Understanding the Ramachandran Plot: A Window Into Protein Structure. [Link]

  • Pearson. (n.d.). Ramachandran Plot Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Lovell, S. C., et al. (2003). Structure validation by Cα geometry: φ,ψ and Cβ deviation. Proteins: Structure, Function, and Bioinformatics, 50(3), 437-450. [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2014). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biomolecular Concepts, 5(4), 271-283. [Link]

  • Ramachandran, G. N., et al. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7, 95-99. [Link]

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Comparative

A Researcher's Guide to Water Model Validation: A Comparative Analysis of TIP3P and SPC for Peptide Hydration

In the realm of molecular dynamics (MD) simulations, particularly within drug development and structural biology, the accurate representation of water is paramount. Water, the solvent of life, dictates the folding, struc...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of molecular dynamics (MD) simulations, particularly within drug development and structural biology, the accurate representation of water is paramount. Water, the solvent of life, dictates the folding, structure, dynamics, and function of biomolecules like peptides and proteins. The choice of a water model, a simplified mathematical description of a water molecule, can therefore significantly impact the outcome and reliability of a simulation. This guide provides a comprehensive comparison of two of the most widely used rigid three-site water models: TIP3P (Transferable Intermolecular Potential 3-Point) and SPC (Simple Point Charge). We will delve into their theoretical underpinnings, validate their performance against experimental data for peptide hydration, and offer insights to guide your selection process.

The Critical Role of Water in Peptide Conformation

Understanding the Contenders: TIP3P and SPC

Both TIP3P and SPC are rigid three-site models, meaning they represent a water molecule with three interaction points corresponding to the oxygen and two hydrogen atoms. The geometry is fixed, and the interactions are described by a combination of Lennard-Jones (for van der Waals forces) and Coulombic (for electrostatic) terms. The primary difference between these models lies in the parameters assigned to these terms, such as partial charges and Lennard-Jones coefficients, which are optimized to reproduce different sets of experimental properties of liquid water.

The TIP3P model, developed by Jorgensen et al. in 1983, was parameterized to reproduce the thermodynamic properties of liquid water, such as the density and enthalpy of vaporization. The SPC model, introduced by Berendsen et al. in 1981, was designed to be a computationally efficient model that provides a reasonable description of the structural and dynamic properties of water.

Validation Metrics: Putting the Models to the Test

A robust validation of a water model involves comparing its performance across a range of structural, thermodynamic, and dynamic properties against experimental data. For peptide hydration, the following metrics are particularly crucial:

  • Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. For peptide hydration, we are interested in the RDFs between water oxygen atoms and specific atoms of the peptide (e.g., backbone carbonyl oxygen, amide nitrogen). The positions and heights of the peaks in the RDF provide detailed information about the structure of the hydration shell.

  • Solvation Free Energy: This is the free energy change associated with transferring a molecule from the gas phase to the solvent. Accurately calculating the solvation free energy of peptides is critical for predicting their solubility and partitioning behavior.

  • Hydrogen Bonding Dynamics: The lifetime and dynamics of hydrogen bonds between the peptide and surrounding water molecules are crucial for understanding the stability of different peptide conformations.

  • Diffusion Coefficient: The self-diffusion coefficient of water is a measure of its mobility. An accurate diffusion coefficient is essential for correctly modeling the dynamic processes involving the peptide and solvent.

  • Dielectric Constant: The dielectric constant of the solvent plays a significant role in modulating electrostatic interactions. The ability of a water model to reproduce the experimental dielectric constant of water is important for accurately capturing these interactions.

Comparative Performance Analysis

The following table summarizes the general performance of TIP3P and SPC models in reproducing key properties of water relevant to peptide hydration.

PropertyExperimental Value (at 298 K, 1 atm)TIP3PSPC
Density (g/cm³)0.997~0.982~0.971
Enthalpy of Vaporization (kJ/mol)44.044.044.8
Self-Diffusion Coefficient (10⁻⁵ cm²/s)2.30~5.4~3.85
Static Dielectric Constant78.4~97~65
First Peak of O-O RDF (Å)2.752.782.76

As the table illustrates, neither model perfectly reproduces all experimental properties. TIP3P, by design, accurately reflects the enthalpy of vaporization. However, it significantly overestimates the diffusion coefficient and the dielectric constant. This can lead to an overly mobile solvent and an exaggerated screening of electrostatic interactions in simulations.

The SPC model, while having a slightly lower density, provides a better estimate of the diffusion coefficient and a more reasonable, albeit underestimated, dielectric constant compared to TIP3P. The structural properties, as indicated by the position of the first peak in the oxygen-oxygen RDF, are reasonably well-described by both models.

Implications for Peptide Hydration Studies

The choice between TIP3P and SPC for peptide hydration simulations depends on the specific research question.

  • For studies focused on the thermodynamics of solvation and binding, where accurate energetics are paramount, the TIP3P model's better reproduction of the enthalpy of vaporization might be advantageous. However, its high dielectric constant can artificially weaken salt bridges and other important electrostatic interactions within the peptide.

  • For studies investigating the dynamics of peptide folding or conformational transitions, the more realistic diffusion coefficient of the SPC model makes it a more suitable choice. The faster dynamics of TIP3P water could lead to an artificially accelerated sampling of the conformational space.

It is also worth noting that several modifications and re-parameterizations of these basic models exist, such as TIP3P-FB and SPC/E, which aim to improve upon their shortcomings.

Experimental Protocol: Calculating the Radial Distribution Function of Water Around a Dipeptide

This protocol outlines the general steps for calculating the RDF of water around a simple dipeptide, such as Alanine-Alanine (Ala-Ala), using a molecular dynamics simulation package like GROMACS or AMBER.

Workflow for RDF Calculation

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Analysis P1 Build Dipeptide Structure P2 Solvate with Water Model (TIP3P or SPC) P1->P2 P3 Add Ions for Neutralization P2->P3 S1 Energy Minimization P3->S1 Input Files S2 NVT Equilibration S1->S2 S3 NPT Equilibration S2->S3 S4 Production MD S3->S4 A1 Extract Trajectory S4->A1 Trajectory File A2 Calculate RDF (e.g., g_rdf tool) A1->A2 A3 Plot and Analyze RDF A2->A3

Caption: Workflow for calculating the radial distribution function.

Step-by-Step Methodology:

  • System Preparation:

    • Generate or obtain a starting structure of the dipeptide (e.g., from a protein data bank or built using molecular modeling software).

    • Place the dipeptide in the center of a periodic box of appropriate dimensions.

    • Solvate the system with the chosen water model (TIP3P or SPC). The number of water molecules will depend on the desired density.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if the peptide is charged.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using a steepest descent or conjugate gradient algorithm.

  • Equilibration:

    • NVT (Canonical) Ensemble Equilibration: Heat the system to the desired temperature (e.g., 298 K) while keeping the volume constant. This allows the solvent to relax around the solute. A thermostat (e.g., Berendsen or Nosé-Hoover) is used to control the temperature.

    • NPT (Isothermal-Isobaric) Ensemble Equilibration: Bring the system to the desired pressure (e.g., 1 atm) while maintaining the target temperature. This ensures the correct density of the system. A barostat (e.g., Parrinello-Rahman or Berendsen) is used to control the pressure.

  • Production Simulation:

    • Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) in the NPT ensemble to collect data for analysis. The coordinates of all atoms are saved at regular intervals to generate a trajectory file.

  • Analysis:

    • Use the analysis tools of the MD simulation package to calculate the RDF between specific atom types. For example, you can calculate the RDF between the carbonyl oxygen of the peptide backbone and the oxygen atom of the water molecules.

    • Plot the calculated RDF and analyze the positions and heights of the peaks to understand the structure of the hydration shell. Compare the results obtained with TIP3P and SPC to experimental data if available.

Visualizing the Hydration Shell: A Conceptual Comparison

The differences in the parameters of TIP3P and SPC can lead to subtle but important variations in the predicted structure of the peptide hydration shell.

G cluster_tip3p TIP3P Hydration Shell cluster_spc SPC Hydration Shell Peptide_T Peptide W1_T H2O Peptide_T->W1_T H-bond W2_T H2O Peptide_T->W2_T H-bond W3_T H2O W1_T->W3_T W4_T H2O W2_T->W4_T Peptide_S Peptide W1_S H2O Peptide_S->W1_S H-bond W2_S H2O Peptide_S->W2_S H-bond W3_S H2O W1_S->W3_S W4_S H2O W2_S->W4_S

Caption: Conceptual differences in hydration shells.

While this is a simplified representation, it highlights that the more structured nature sometimes observed with SPC can lead to more defined first and second hydration shells, whereas the higher mobility of TIP3P water might result in a more dynamic and less ordered solvent environment.

Conclusion and Recommendations

The choice between the TIP3P and SPC water models for peptide hydration simulations is not a one-size-fits-all decision. A thorough understanding of their inherent strengths and weaknesses, as validated against experimental data, is crucial for making an informed choice that aligns with the specific goals of your research.

  • For general-purpose simulations where a balance of computational efficiency and reasonable accuracy is desired, the SPC model often represents a good starting point. Its better reproduction of dynamic properties is a significant advantage for many applications.

  • If the focus of the study is on thermodynamic properties, such as solvation free energies, TIP3P may be a viable option, but its limitations regarding dynamics and dielectric constant must be carefully considered.

Ultimately, the most rigorous approach is to perform preliminary simulations with both models and compare the results to available experimental data for your specific system or a closely related one. This empirical validation will provide the strongest justification for your choice of water model and enhance the reliability and impact of your research findings.

References

  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926–935. [Link]

  • Berendsen, H. J. C., Postma, J. P. M., van Gunsteren, W. F., & Hermans, J. (1981). Interaction models for water in relation to protein hydration. In B. Pullman (Ed.), Intermolecular Forces (pp. 331–342). Springer Netherlands. [Link]

  • Price, D. J., & Brooks, C. L. (2004). A modified TIP3P water model for simulation with Ewald summation. The Journal of Chemical Physics, 121(20), 10096–10103. [Link]

  • van der Spoel, D., van Maaren, P. J., & Berendsen, H. J. C. (1998). A systematic study of water models for molecular simulation: Derivation of water models optimized for use with a reaction field. The Journal of Chemical Physics, 108(24), 10220–10230. [Link]

  • Izadi, S., Anandakrishnan, R., & Onufriev, A. V. (2014). Building water models: A different approach. The Journal of Physical Chemistry Letters, 5(21), 3863–3871. [Link]

Validation

A Researcher's Guide to IR Spectral Markers for Serine Backbone Secondary Structure

For researchers, scientists, and drug development professionals, understanding the secondary structure of proteins is paramount to elucidating function, stability, and interaction mechanisms. Infrared (IR) spectroscopy o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the secondary structure of proteins is paramount to elucidating function, stability, and interaction mechanisms. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to probe the conformational landscape of proteins in various environments. This guide provides an in-depth comparison of the IR spectral markers for the secondary structure of serine-containing peptide backbones, offering field-proven insights and experimental protocols to support your research.

Serine, with its polar hydroxyl side chain, introduces unique structural possibilities and challenges in spectral interpretation. The ability of the serine hydroxyl group to act as both a hydrogen bond donor and acceptor allows it to form intricate hydrogen-bonding networks, not only with the solvent but also with the peptide backbone itself. This can influence the local conformation and, consequently, the vibrational frequencies of the amide I and amide II bands, which are the primary reporters of secondary structure in IR spectroscopy.

The Amide I and Amide II Bands: The Fingerprints of Secondary Structure

The protein IR spectrum is dominated by the absorption bands of the peptide backbone, known as the amide bands. The two most prominent and structurally sensitive bands are the amide I and amide II bands.

  • Amide I (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond (approximately 80%) and is highly sensitive to the backbone conformation and hydrogen-bonding pattern.[1]

  • Amide II (1510-1580 cm⁻¹): This band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. While also sensitive to secondary structure, it is often more complex than the amide I band.

The precise frequencies of these bands are determined by the geometry and hydrogen-bonding environment of the peptide backbone, which are unique to each type of secondary structure.

Comparative Analysis of IR Spectral Markers for Serine-Containing Peptides

The following table summarizes the characteristic IR frequencies for different secondary structures. It is important to note that these are general ranges, and the presence of serine can introduce subtle shifts.

Secondary StructureAmide I (cm⁻¹)Amide II (cm⁻¹)Specific Considerations for Serine-Containing Peptides
α-Helix 1650 - 16581540 - 1550The serine hydroxyl group can form hydrogen bonds with the backbone carbonyls, potentially leading to a slight broadening or shifting of the amide I band. In some cases, extensive hydrogen bonding with the serine side chain can introduce kinks or distortions in the helix.[2]
β-Sheet 1620 - 1640 (strong) and 1680 - 1700 (weak, for antiparallel)1515 - 1535In serine-rich β-sheets, such as those found in silk fibroin, the extensive hydrogen bonding network can lead to a more ordered and stable structure, resulting in sharper and more intense amide I bands.[1] The amide I frequency for native β-sheets typically clusters between 1630-1643 cm⁻¹, while amyloid β-sheets are found at lower wavenumbers (1611-1630 cm⁻¹).[3]
Random Coil 1640 - 16501530 - 1540In a random coil conformation, the serine side chains are highly exposed to the solvent. In aqueous solutions, this leads to strong hydrogen bonding with water, which can influence the amide I band position, often observed around 1642-1646 cm⁻¹.[1][4]
β-Turns 1660 - 1685~1535The frequencies for β-turns can be varied and often overlap with other structures. The specific geometry of the turn and the position of the serine residue will dictate the precise IR signature.

The Influence of the Serine Hydroxyl Group: A Deeper Dive

The hydroxyl group of serine is a potent hydrogen bonding moiety. This has several implications for the IR spectrum of serine-containing peptides:

  • Intra- and Intermolecular Hydrogen Bonding: The serine side chain can form hydrogen bonds with nearby backbone amide and carbonyl groups, influencing their vibrational frequencies. It can also form extensive hydrogen bonds with water or other polar solvents, which will also affect the spectrum.

  • Solvent Effects: The choice of solvent can significantly impact the observed IR spectra. In a hydrogen-bond-accepting solvent like DMSO, the intramolecular hydrogen bonds involving the serine hydroxyl group may be disrupted, leading to noticeable spectral changes, such as a blue-shift in the amide II band.

  • Vibrational Coupling: The vibrational modes of the serine side chain can potentially couple with the amide backbone vibrations, although these effects are generally subtle and may require advanced techniques like vibrational circular dichroism (VCD) for detailed analysis.

Experimental Protocol: Acquiring and Analyzing IR Spectra of a Serine-Containing Peptide

This protocol provides a step-by-step methodology for obtaining high-quality FTIR spectra of a serine-containing peptide to determine its secondary structure.

I. Sample Preparation
  • Peptide Purity: Ensure the peptide is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection:

    • H₂O: For measurements in water, a short pathlength cell (e.g., CaF₂ with a 6-10 µm spacer) is required due to the strong water absorption in the amide I region.

    • D₂O: Deuterium oxide (D₂O) is often preferred as its bending vibration is shifted to ~1200 cm⁻¹, providing a clearer window for the amide I' band (the C=O stretch in a deuterated backbone). To perform a hydrogen-deuterium exchange, lyophilize the peptide from a D₂O solution two to three times.

  • Concentration: Prepare a peptide solution of 1-5 mg/mL. Higher concentrations generally yield better signal-to-noise ratios.

  • pH/pD: Buffer the solution to the desired pH (or pD in D₂O) to maintain a stable peptide conformation. Note that pD = pH_meter_reading + 0.4.

II. FTIR Data Acquisition
  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a liquid-nitrogen-cooled MCT detector for high sensitivity.

  • Background Spectrum: Collect a background spectrum of the buffer solution in the same cell and under the same conditions as the sample spectrum.

  • Sample Spectrum: Introduce the peptide solution into the cell and collect the sample spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: Co-add at least 128 scans to achieve a good signal-to-noise ratio.

    • Spectral Range: 4000 - 1000 cm⁻¹

III. Spectral Processing and Analysis
  • Buffer Subtraction: Subtract the buffer spectrum from the sample spectrum to isolate the peptide's absorbance. A successful subtraction should result in a flat baseline in regions where the peptide does not absorb (e.g., 1800-2000 cm⁻¹).

  • Water Vapor Correction: If necessary, correct for any water vapor absorption lines in the spectrum.

  • Resolution Enhancement: To resolve the overlapping components of the amide I band, apply mathematical procedures such as:

    • Fourier Self-Deconvolution (FSD): This method narrows the bandwidth of the individual components.

    • Second Derivative Analysis: This technique reveals the positions of the underlying bands.

  • Curve Fitting: Fit the deconvoluted or second-derivative spectrum with a series of Gaussian or Lorentzian peaks, with each peak corresponding to a specific secondary structure element. The area of each peak is proportional to the percentage of that secondary structure in the peptide.

Visualizing Key Concepts

The following diagrams illustrate the principles and workflows discussed in this guide.

G cluster_peptide Serine Residue in a Peptide Chain cluster_interactions Potential Hydrogen Bonds backbone_N N-H backbone_C C=O side_chain CH₂-OH h_bond_backbone Backbone C=O side_chain->h_bond_backbone Intramolecular H-bond h_bond_solvent Solvent (e.g., H₂O) side_chain->h_bond_solvent Solvent Interaction h_bond_sidechain Another Side Chain side_chain->h_bond_sidechain Side Chain Interaction G Workflow for Secondary Structure Analysis using FTIR cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation prep Sample Preparation (Peptide in D₂O buffer) acquire FTIR Data Acquisition (Background & Sample Spectra) prep->acquire process Spectral Processing (Buffer Subtraction, Baseline Correction) acquire->process enhance Resolution Enhancement (FSD or 2nd Derivative) process->enhance fit Curve Fitting (Assign peaks to structures) enhance->fit quantify Quantification (% of α-helix, β-sheet, etc.) fit->quantify interpret Structural Interpretation (Relate to function, stability) quantify->interpret

Caption: Experimental and analytical workflow.

Conclusion

IR spectroscopy is a versatile and powerful tool for the analysis of protein secondary structure. When studying serine-containing peptides, it is crucial to consider the potential influence of the hydroxyl side chain on the amide I and amide II bands. By carefully controlling experimental conditions and employing appropriate data analysis techniques, researchers can gain valuable insights into the conformational properties of these important biomolecules. This guide provides a solid foundation for designing and interpreting IR spectroscopic experiments aimed at elucidating the secondary structure of serine-rich peptides and proteins.

References

  • Müller, C., & Merten, C. (2023). Solvation of serine-based model peptides and the role of the intramolecular OH·O hydrogen bond in interpreting VCD spectra. Physical Chemistry Chemical Physics, 25(30), 20073-20083. [Link]

  • Müller, C., & Merten, C. (2023). Solvation of serine-based model peptides and the role of the intramolecular OH·O hydrogen bond in interpreting VCD spectra. RSC Publishing. [Link]

  • Torii, H. (2008). Amide I Infrared Spectral Features Characteristic of Some Untypical Conformations Appearing in the Structures Suggested for Amyloids. The Journal of Physical Chemistry B, 112(29), 8737–8745. [Link]

  • Li, M., et al. (2022). Chemical Modification of Silk Fibroin through Serine Amino Acid Residues. Polymers, 14(13), 2533. [Link]

  • Zubair, S., et al. (2023). Silk Sericin Protein Materials: Characteristics and Applications in Food-Sector Industries. Foods, 12(5), 1058. [Link]

  • Choi, J.-H., et al. (2011). Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides. Journal of Chemical Theory and Computation, 7(3), 837–848. [Link]

  • Fändrich, M., et al. (2003). FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils. EMBO reports, 4(3), 293–297. [Link]

  • Demidov, A. A., & Ganim, Z. (2004). Two-Dimensional Infrared Spectroscopy of Antiparallel β-Sheet Secondary Structure. Journal of the American Chemical Society, 126(24), 7654–7662. [Link]

  • Hosseinpour, S., et al. (2023). True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. The Journal of Physical Chemistry Letters, 14(22), 5130–5136. [Link]

  • Quora. (2018). How does the presence of serine affect the alpha helix motif? [Link]

  • Zhang, C., et al. (2020). Secondary structure of silk fibers. (a) Fourier-transform infrared... ResearchGate. [Link]

  • Middleton, C. T., et al. (2011). Utilizing Lifetimes to Suppress Random Coil Features in 2D IR Spectra of Peptides. Biophysical Journal, 101(4), 937–945. [Link]

  • Warnke, S., et al. (2017). An infrared spectroscopy approach to follow β-sheet formation in peptide amyloid assemblies. Nature Chemistry, 9(1), 82–88. [Link]

  • Baiz, C. R., et al. (2025). Refining Structural Analysis of Proteins: Automated Methods to Measure Transition Dipole Strength of Single Residues. ChemRxiv. [Link]

  • Laity, P., et al. (2015). FTIR spectra of native silk protein solution (soln.) and dried films... ResearchGate. [Link]

  • Martinez, G., & Millhauser, G. (1995). FTIR spectroscopy of alanine-based peptides: assignment of the amide I' modes for random coil and helix. Journal of Structural Biology, 114(1), 23–27. [Link]

  • Hosseinpour, S., et al. (2023). True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. PMC. [Link]

  • ResearchGate. (n.d.). FTIR spectra of silk sericin powder. [Link]

  • Tani, H. (2018). Allosteric effect by synchronized resonance of amide bonds through alpha-helix. OA Text. [Link]

  • DeFlores, L. P., et al. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Acetamido-3-hydroxy-N-methylpropanamide

Topic: Personal protective equipment for handling 2-Acetamido-3-hydroxy-N-methylpropanamide Role: Senior Application Scientist Executive Summary & Chemical Context 2-Acetamido-3-hydroxy-N-methylpropanamide (CAS: 6367-12-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Acetamido-3-hydroxy-N-methylpropanamide Role: Senior Application Scientist

Executive Summary & Chemical Context

2-Acetamido-3-hydroxy-N-methylpropanamide (CAS: 6367-12-0) is a functionalized amino acid derivative, structurally identified as N-Acetyl-N'-methylserinamide . In pharmaceutical development, it is frequently encountered as a process-related impurity or metabolite of Lacosamide (an anticonvulsant).

While standard Safety Data Sheets (SDS) classify it primarily as a skin and eye irritant, its structural similarity to CNS-active agents and N-methyl amides (which carry potential reproductive toxicity risks) necessitates a precautionary approach . As a Senior Scientist, I advise treating this compound under Occupational Exposure Band (OEB) 3 standards until specific toxicology data proves otherwise. This protocol prioritizes "Containment at Source" over reliance solely on PPE.

Hazard Identification & Risk Assessment
Hazard CategoryGHS ClassificationOperational Implication
Health (Acute) H315 / H319 (Skin/Eye Irritant)Direct contact will cause immediate dermatitis or conjunctivitis.
Health (Respiratory) H335 (STOT SE 3)Inhalation of dust triggers respiratory tract inflammation.
Health (Latent) SAR-Flagged (Potential Reprotox)Due to the N-methyl amide moiety, handle as a potential reproductive toxin.
Physical State Solid (Powder)High risk of aerosolization during weighing and transfer.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. If one layer fails (e.g., glove tear), the next layer (engineering control) must already be active.

A. Respiratory Protection (The Primary Defense) [1]
  • Routine Handling: NO RESPIRATOR REQUIRED if handled inside a certified Chemical Fume Hood or Powder Containment Hood.

  • Outside Containment (Emergency/Spill): Full-face respirator with P100 (HEPA) cartridges or a Powered Air Purifying Respirator (PAPR). Surgical masks provide zero protection against chemical dust.

B. Dermal Protection (The Double-Barrier System)
  • Glove Type: Nitrile (Minimum thickness: 0.11 mm).

  • Protocol: Double-gloving is mandatory for solid handling.

    • Inner Glove: Standard Nitrile (Blue/Purple).

    • Outer Glove: Extended Cuff Nitrile (to cover lab coat wrist).

    • Change Frequency: Replace outer gloves every 30 minutes or immediately after any splash.

    • Rationale: Amides can permeate nitrile over time; the inner glove acts as a "breakthrough indicator" and final barrier.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient for fine powders that can drift around lenses.

  • Body: Disposable Tyvek® lab coat or back-closing gown. Avoid cotton coats which trap dust in fibers.

Operational Workflows
Workflow 1: Safe Weighing & Solubilization

Handling the solid powder is the highest-risk operation. The following logic flow ensures containment is never broken.

WeighingProtocol Start START: Weighing Task CheckHood Verify Fume Hood Flow (> 100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, Tyvek CheckHood->PPE PrepBalance Place Microbalance INSIDE Hood (Do not block baffles) PPE->PrepBalance Weighing Transfer Solid (Use anti-static spatula) PrepBalance->Weighing Solubilize Add Solvent Immediately (Convert to liquid state) Weighing->Solubilize Minimize dust time Decon Wipe Balance with Ethanol-dampened tissue Solubilize->Decon Container closed Waste Dispose Tissue as Solid Chem Waste Decon->Waste

Figure 1: Critical path for weighing 2-Acetamido-3-hydroxy-N-methylpropanamide. The goal is to transition the substance from a hazardous solid to a contained liquid solution as fast as possible.

Workflow 2: Emergency Spill Response

If the powder is spilled outside the hood, immediate, logical action is required to prevent area contamination.

SpillResponse Spill Spill Detected Assess Is it Solid or Liquid? Spill->Assess Solid SOLID POWDER Assess->Solid Liquid LIQUID SOLUTION Assess->Liquid Cover Cover with wet paper towel (Prevent aerosolization) Solid->Cover Absorb Apply Absorbent Pads (from edges inward) Liquid->Absorb Scoop Scoop into Waste Jar Cover->Scoop Wash Wash Area with Soap & Water (x3 repetitions) Scoop->Wash Absorb->Wash Report Report to EHS Wash->Report

Figure 2: Decision tree for spill remediation.[2] Note that dry sweeping is strictly prohibited for this compound to avoid inhalation hazards.

Decontamination & Disposal
Decontamination Protocol

Since this compound contains both hydrophilic (hydroxyl) and lipophilic (methyl/amide) regions, a two-step cleaning process is required:

  • Solubilization: Wipe surfaces with 70% Ethanol or Isopropanol . This dissolves the organic amide effectively.

  • Removal: Follow with a Soap and Water wash to remove any residual salts or polar contaminants.

Disposal Streams
  • Solid Waste: Contaminated gloves, weighing boats, and spill debris must go into Hazardous Solid Waste (Incineration) . Do not use general trash.

  • Liquid Waste: Solutions containing this compound must be segregated into Non-Halogenated Organic Waste (unless dissolved in chloroform/DCM).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14756234, (2S)-2-acetamido-3-hydroxy-N-methylpropanamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: GHS Classification for Acetamide derivatives. Retrieved from [Link]

  • Veeprho Laboratories. Lacosamide Impurity Profiling and Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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